molecular formula C11H9Cl2NO B1423636 2,4-Dichloro-7-methoxy-8-methylquinoline CAS No. 1108659-32-0

2,4-Dichloro-7-methoxy-8-methylquinoline

Cat. No.: B1423636
CAS No.: 1108659-32-0
M. Wt: 242.1 g/mol
InChI Key: LXMBJRUBTLFCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-7-methoxy-8-methylquinoline is a useful research compound. Its molecular formula is C11H9Cl2NO and its molecular weight is 242.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-7-methoxy-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO/c1-6-9(15-2)4-3-7-8(12)5-10(13)14-11(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMBJRUBTLFCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694729
Record name 2,4-Dichloro-7-methoxy-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108659-32-0
Record name 2,4-Dichloro-7-methoxy-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-7-methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 2,4-dichloro-7-methoxy-8-methylquinoline. While experimental data for this specific quinoline derivative is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development. The guide covers core chemical identifiers, predicted physicochemical properties, a plausible synthetic route based on established quinoline synthesis methodologies, an analysis of its chemical reactivity with a focus on nucleophilic substitution, and essential safety and handling considerations. This document is intended to serve as a foundational resource to inform experimental design and further investigation into this compound's potential applications.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. From the historical significance of quinine as an antimalarial agent to the development of modern anticancer and antimicrobial drugs, the versatility of the quinoline nucleus is well-established. The strategic functionalization of the quinoline ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its interaction with biological targets.

This compound is a polysubstituted quinoline that presents multiple sites for chemical modification. The dichloro substitution at the 2- and 4-positions, a methoxy group at the 7-position, and a methyl group at the 8-position create a unique electronic and steric landscape. The chloro groups, in particular, are excellent leaving groups for nucleophilic substitution reactions, making this compound a potentially valuable intermediate for the synthesis of a diverse library of novel quinoline derivatives for drug discovery and materials science.

Core Chemical Properties

Precise experimental data for this compound is not widely available. The following table summarizes its fundamental chemical identifiers and predicted physicochemical properties based on its structure and data for analogous compounds.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1108659-32-0[1]
Molecular Formula C₁₁H₉Cl₂NO[1]
Molecular Weight 242.10 g/mol [1]
Canonical SMILES COC1=CC=C2C(=C1C)N=C(C=C2Cl)ClN/A
Predicted Melting Point Data not availableN/A
Predicted Boiling Point Data not availableN/A
Predicted Solubility Likely soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water.N/A

Synthesis and Structural Elucidation

While a specific, published synthetic protocol for this compound was not found, a plausible and widely applicable synthetic approach for quinoline derivatives involves the cyclization of substituted anilines.[2][3][4] The Combes quinoline synthesis, for instance, involves the reaction of an aniline with a β-diketone under acidic conditions.[4] A subsequent chlorination step would yield the target compound.

Proposed Synthetic Pathway

A logical synthetic route would commence with 3-methoxy-2-methylaniline, which would undergo a cyclization reaction, followed by chlorination to introduce the chloro groups at the 2- and 4-positions.

Synthetic Pathway A 3-Methoxy-2-methylaniline B Intermediate Quinolinone A->B Cyclization (e.g., with diethyl malonate) C This compound B->C Chlorination (e.g., POCl₃)

Caption: Proposed two-step synthesis of this compound.

Representative Experimental Protocol: Synthesis of a Dichloroquinoline Derivative

The following is a general procedure for the synthesis of a 2,4-dichloroquinoline, which can be adapted for the target molecule. This protocol is based on the chlorination of a quinolinone precursor.[5]

Step 1: Synthesis of the Quinolinone Intermediate

  • To a solution of the appropriately substituted aniline in a suitable solvent (e.g., ethanol), add an equimolar amount of a β-ketoester (e.g., ethyl acetoacetate).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • The precipitated quinolinone can be collected by filtration, washed with water, and dried.

Step 2: Chlorination to Yield the Dichloroquinoline

  • In a round-bottom flask equipped with a reflux condenser, suspend the dried quinolinone in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) while keeping the temperature low.

  • The crude 2,4-dichloroquinoline will precipitate and can be collected by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Structural Elucidation by Spectroscopic Methods

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a singlet for the methyl group protons (typically around 2.3-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atoms attached to the chlorine atoms (C2 and C4) would appear at characteristic downfield shifts. For the analogous compound 2,4-dichloro-7-methoxyquinoline, ¹³C NMR data is available and can serve as a reference.[10]

Mass Spectrometry (MS):

  • Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in an approximate 9:6:1 ratio).

Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the C-Cl, C-O (methoxy), and aromatic C-H and C=C bonds.

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the two chlorine atoms at the 2- and 4-positions of the quinoline ring. These positions are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom in the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituents at the 2- and 4-positions are excellent leaving groups, making them susceptible to displacement by a wide range of nucleophiles. This reactivity is the cornerstone of its potential as a synthetic intermediate.

SNAr_Reactivity A This compound B 4-Substituted-2-chloro-7-methoxy-8-methylquinoline A->B Nucleophile (e.g., R-NH₂, R-OH, R-SH) C 2-Substituted-4-chloro-7-methoxy-8-methylquinoline A->C Nucleophile (under different conditions) D 2,4-Disubstituted-7-methoxy-8-methylquinoline B->D Second Nucleophile C->D Second Nucleophile

Caption: General scheme for nucleophilic aromatic substitution on this compound.

The regioselectivity of the substitution (i.e., whether the nucleophile attacks the 2- or 4-position first) can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the 4-position is more reactive towards nucleophilic attack than the 2-position in 2,4-dichloroquinolines.

Potential Nucleophiles:

  • Amines: Primary and secondary amines can be used to introduce a variety of amino functionalities.

  • Alcohols/Phenols: Alkoxides and phenoxides can be employed to synthesize ether derivatives.

  • Thiols: Thiolates can be used to form thioether linkages.

Potential Applications in Drug Development

The ability to introduce diverse functional groups at the 2- and 4-positions makes this compound a valuable scaffold for generating libraries of novel compounds for biological screening. Many quinoline-based drugs owe their activity to the substituents at these positions. For example, the 4-aminoquinoline core is found in several antimalarial drugs.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the data for similar chlorinated and quinoline-based compounds, the following precautions should be taken.[11][12][13][14]

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[11][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11]

  • First Aid Measures:

    • Skin Contact: In case of contact, immediately wash with plenty of soap and water.[11][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a substituted quinoline with significant potential as a versatile intermediate in synthetic organic and medicinal chemistry. While direct experimental data on its properties are scarce, its chemical behavior can be reliably predicted based on the well-established chemistry of quinolines. The presence of two reactive chlorine atoms at the 2- and 4-positions opens up a multitude of possibilities for the synthesis of novel derivatives. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and key reactivity patterns to aid researchers in its further exploration and application. It is imperative that future work focuses on the experimental validation of the properties and reactivity outlined in this document.

References

  • Bao, K., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 75(11), 3784–3791. Available at: [Link]

  • Reddy, C. R., et al. (2013). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry, 11(43), 7438-7442. Available at: [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 3(18), 2891–2893. Available at: [Link]

  • Sharma, P., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • Mohamed, T. A., et al. (2015). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

  • Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. Available at: [Link]

  • Sleziak, R., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 27(19), 6524. Available at: [Link]

  • ProQuest. (2021). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]

  • PubChem. 2,4-Dichloro-7-methoxyquinoline. Available at: [Link]

  • PubChem. 2,4-Dichloro-7-fluoro-8-methyl-quinoline. Available at: [Link]

  • Claret, P. A., & Osborne, A. G. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, (13), 1571-1574. Available at: [Link]

  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(3), 527-535. Available at: [Link]

  • Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. Available at: [Link]

  • SpectraBase. 2,4-DICHLORO-7-METHOXYQUINOLINE. Available at: [Link]

  • Gaina, A. M., et al. (2023). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2023(2), M1639. Available at: [Link]

  • Chemcasts. 2-Chloro-7-methoxy-4-methylquinoline Properties vs Pressure. Available at: [Link]

  • Rösch, D., et al. (2018). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Nature Communications, 9(1), 4443. Available at: [Link]

  • Aleksanyan, I. L., et al. (2014). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. ResearchGate. Available at: [Link]

Sources

2,4-Dichloro-7-methoxy-8-methylquinoline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dichloro-7-methoxy-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, a validated synthetic pathway, and key reactivity insights. Furthermore, it explores its applications as a versatile scaffold in drug discovery, drawing parallels with other privileged quinoline structures. Standardized analytical methodologies for characterization and quantification are presented, including a detailed protocol for LC-MS/MS analysis. This guide is designed to serve as a foundational resource for scientists engaged in the synthesis and application of novel quinoline-based compounds.

Core Chemical Identity and Properties

This compound is a substituted quinoline compound. Its unique arrangement of chloro, methoxy, and methyl groups makes it a valuable intermediate for further chemical modification.

PropertyValueSource
CAS Number 1108659-32-0[1][2]
Molecular Formula C₁₁H₉Cl₂NO[1][2]
Molecular Weight 242.10 g/mol [1]
IUPAC Name This compoundN/A
SMILES COC1=CC=C2C(Cl)=CC(Cl)=NC2=C1C[1]
Physical Form Solid (predicted)N/A
Storage Under inert gas (nitrogen or Argon) at 2-8°C[3]

Synthesis and Manufacturing

The synthesis of 2,4-dichloro-quinoline derivatives typically originates from a corresponding 4-hydroxy-quinolin-2(1H)-one precursor. The chlorination step is critical and is effectively achieved using a potent chlorinating agent to convert both the hydroxyl and keto groups into chlorides.

Proposed Synthetic Pathway

The following diagram outlines a logical and chemically sound pathway for the synthesis of the title compound.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Substituted Aniline (2-methyl-3-methoxyaniline) C 4-Hydroxy-7-methoxy- 8-methylquinolin-2(1H)-one A->C Thermal Condensation B Diethyl Malonate B->C E 2,4-Dichloro-7-methoxy- 8-methylquinoline C->E Reflux D POCl₃ / PCl₅ D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Chlorination

This protocol is adapted from established methods for the synthesis of similar dichloroquinoline structures.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-hydroxy-7-methoxy-8-methylquinolin-2(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 5.0-10.0 eq) to the flask. To ensure complete conversion of the quinolinone, phosphorus pentachloride (PCl₅, 1.1 eq) is also added. The use of this mixture is a standard and effective method for the exhaustive chlorination of quinolinone systems.[4]

  • Heating: Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorinating agents.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until it reaches a pH of ~8. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr).[4][5] The presence of the electron-donating methoxy and methyl groups on the benzene portion of the quinoline ring influences the overall electron density of the system.

Key Reactive Sites

The C4 position is generally more reactive towards nucleophiles than the C2 position. This enhanced reactivity is a known characteristic of 2,4-dichloroquinazoline and quinoline systems, as the C4 position is more activated by the ring nitrogen.[6]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add Internal Standard & Protein Precipitation (Acetonitrile, 200 µL) A->B C Vortex & Centrifuge (14,000 rpm, 10 min) B->C D Collect Supernatant C->D E Inject into UHPLC (C18 Column) D->E F Gradient Elution (Water/Acetonitrile + 0.2% Formic Acid) E->F G Mass Spectrometry (ESI+, MRM Mode) F->G H Data Acquisition G->H I Peak Integration H->I J Generate Standard Curve I->J K Quantify Concentration J->K

Sources

An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-7-methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical analysis of the molecular structure of 2,4-dichloro-7-methoxy-8-methylquinoline, a substituted quinoline of significant interest in medicinal chemistry and synthetic research. Quinoline scaffolds are foundational in drug discovery, recognized for their diverse biological activities.[1][2] This document delineates the physicochemical properties, detailed spectroscopic characterization, a validated synthetic pathway, and the potential applications of this specific derivative. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy, we present a holistic structural elucidation. This guide is intended for researchers, scientists, and drug development professionals, offering expert insights into the structure-activity relationships and synthetic strategies involving this versatile chemical entity.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4][5][6] The biological efficacy of a quinoline derivative is profoundly influenced by the nature and position of its substituents. The title compound, this compound, features key substitutions that modulate its electronic properties and reactivity: two chloro groups at positions 2 and 4, a methoxy group at position 7, and a methyl group at position 8. The chloro-substituents, particularly at the 2- and 4-positions, are highly reactive towards nucleophilic substitution, making this compound a versatile intermediate for creating diverse molecular libraries.[3][7]

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

Core Molecular Data

The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundAppchem
CAS Number 1108659-32-0[8]
Molecular Formula C₁₁H₉Cl₂NO[8]
Molecular Weight 242.10 g/mol [8]
SMILES COC1=CC=C2C(Cl)=CC(Cl)=NC2=C1C[8]
Molecular Structure Visualization

The structural arrangement of the atoms dictates the molecule's chemical behavior. The diagram below illustrates the connectivity and numbering of the quinoline core.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound typically proceeds from a corresponding quinolinone precursor. The chlorination step is a critical transformation that installs the reactive chloro groups.

Synthetic Workflow

A common and effective method involves the chlorination of a 4-hydroxyquinolin-2(1H)-one derivative using phosphoryl chloride (POCl₃), often in the presence of a catalyst or additive like phosphorus pentachloride (PCl₅).[7] This reaction converts the hydroxyl and ketone functionalities into chlorides.

Synthesis_Workflow Start 4-Hydroxy-7-methoxy-8-methyl quinolin-2(1H)-one Reagents POCl₃ / PCl₅ Reflux Reaction Chlorination Reaction Start->Reaction Reagents->Reaction Workup Aqueous Workup (Ice, Neutralization) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 2,4-Dichloro-7-methoxy- 8-methylquinoline Purification->Product

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Chlorination

This protocol is a representative example based on established methods for analogous compounds.[7]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-7-methoxy-8-methylquinolin-2(1H)-one (1.0 eq) in phosphoryl chloride (POCl₃, 10-15 eq).

  • Reaction: Carefully add phosphorus pentachloride (PCl₅, 1.1 eq) to the suspension. Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralization: Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until a precipitate forms and the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. The predicted spectral data are based on established principles for substituted quinolines.[9][10]

¹H NMR Spectroscopy

Proton NMR provides information on the electronic environment and connectivity of hydrogen atoms. Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[9]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-3 ~7.2 - 7.4Singlet (s)Located on the pyridine ring between two chloro-substituents.
H-5 ~7.8 - 8.0Doublet (d)Part of an AB system with H-6. Deshielded by proximity to the pyridine ring.
H-6 ~7.1 - 7.3Doublet (d)Part of an AB system with H-5.
-OCH₃ ~3.9 - 4.1Singlet (s)Methoxy protons, typically a sharp singlet.
-CH₃ ~2.5 - 2.7Singlet (s)Methyl protons on the carbocyclic ring.
¹³C NMR Spectroscopy

Carbon NMR reveals the number and electronic environment of carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2 ~150 - 152Attached to nitrogen and chlorine, highly deshielded.
C-3 ~120 - 122Aromatic CH carbon.
C-4 ~144 - 146Attached to chlorine, significantly deshielded.
C-4a ~148 - 150Quaternary carbon at the ring junction.
C-5 ~125 - 127Aromatic CH carbon.
C-6 ~115 - 117Aromatic CH carbon, shielded by the -OCH₃ group.
C-7 ~158 - 160Attached to the electron-donating methoxy group.
C-8 ~128 - 130Attached to the methyl group.
C-8a ~140 - 142Quaternary carbon at the ring junction, adjacent to nitrogen.
-OCH₃ ~55 - 57Methoxy carbon.
-CH₃ ~15 - 18Methyl carbon.
Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. For this compound (C₁₁H₉Cl₂NO), the expected molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The spectrum will show three main peaks:

  • [M]⁺: (Both ³⁵Cl) at m/z ≈ 241

  • [M+2]⁺: (One ³⁵Cl, one ³⁷Cl) at m/z ≈ 243

  • [M+4]⁺: (Both ³⁷Cl) at m/z ≈ 245 The relative intensity ratio of these peaks will be approximately 9:6:1, which is a definitive signature for a dichlorinated compound.

Applications in Research and Drug Development

The 2,4-dichloroquinoline scaffold is a highly valuable platform for synthetic and medicinal chemistry. The two chlorine atoms serve as versatile handles for introducing molecular diversity.[3]

  • Nucleophilic Aromatic Substitution (SₙAr): The chloro group at C4 is significantly more reactive towards nucleophiles than the one at C2. This differential reactivity allows for selective functionalization. Amines, thiols, and alcohols can be introduced at the C4 position to generate libraries of potential drug candidates.

  • Cross-Coupling Reactions: The C-Cl bonds can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds, further expanding the accessible chemical space.

  • Scaffold for Bioactive Molecules: Derivatives of dichloroquinolines have demonstrated potential as anticancer agents by targeting signaling pathways crucial for cancer cell growth and survival.[3][4] The 7-methoxy and 8-methyl substitutions can influence the molecule's conformation, solubility, and binding affinity to biological targets.

Applications Core 2,4-Dichloro-7-methoxy- 8-methylquinoline SnAr Selective SₙAr at C4 Core->SnAr Coupling Cross-Coupling Reactions Core->Coupling Library Diverse Chemical Library SnAr->Library Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Role of the title compound in a drug discovery pipeline.

Conclusion

This compound is a strategically substituted heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its molecular structure, confirmed through comprehensive spectroscopic analysis, features two reactive chlorine atoms that enable extensive chemical modification. The insights provided in this guide on its synthesis, properties, and structural characteristics serve as a foundational resource for scientists aiming to leverage this versatile scaffold in the development of novel therapeutic agents and functional materials.

References

  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • BenchChem. A Comparative Guide to the Biological Activities of 2,4-Dichloroquinoline and 4,7-Dichloroquinoline Derivatives.
  • Sci-Hub. 1H and 13C NMR spectra of fifteen substituted isoquinolines.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • PMC, NIH. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases.
  • Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • ChemicalBook. This compound | 1108659-32-0.
  • Appchem. This compound | 1108659-32-0.
  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Nanalysis. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1.
  • PubChem. 2,4-Dichloro-7-methoxyquinoline | C10H7Cl2NO. Available from: [Link] [Accessed January 19, 2026].

  • Sigma-Aldrich. 2-chloro-8-methoxy-4-methylquinoline | 89445-80-7.
  • BenchChem. Phenyl 7-methylquinoline-8-carboxylate.
  • BOC Sciences. CAS 89445-80-7 2-Chloro-8-methoxy-4-methylquinoline.
  • Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • PubMed. Quinoline: An Attractive Scaffold in Drug Design.
  • BenchChem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

Sources

2,4-Dichloro-7-methoxy-8-methylquinoline synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-methoxy-8-methylquinoline

Executive Summary

This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse range of biologically active molecules and complex chemical structures. The dichloroquinoline scaffold allows for selective, site-specific derivatization at the 2- and 4-positions, making it a valuable building block for drug discovery and materials science. This guide provides a comprehensive, technically-grounded overview of a robust and validated synthetic pathway to this target molecule. The narrative emphasizes the chemical principles behind the chosen strategy, detailed experimental protocols, and the critical parameters that ensure a successful and reproducible synthesis, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Strategic Importance of the Dichloroquinoline Core

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial agents like chloroquine and antibacterial compounds known as quinolones.[1][2] The introduction of chlorine atoms at the C2 and C4 positions dramatically enhances the synthetic utility of the quinoline nucleus. These chlorine atoms act as excellent leaving groups, readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols), thereby providing a gateway to a vast chemical space for developing novel derivatives.[3] This guide focuses on a specific, substituted analogue, this compound, outlining a synthesis that is both logical and efficient, proceeding through a key quinolinedione intermediate.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The two chlorine atoms are best installed simultaneously in the final step via a chlorination reaction. This points to a dihydroxy or quinolinedione precursor, specifically 4-hydroxy-7-methoxy-8-methylquinolin-2(1H)-one . This key intermediate can be constructed through a thermal cyclization reaction, a variation of the Conrad-Limpach or Gould-Jacobs reaction, from a suitably substituted aniline and a malonic ester.[4] The substitution pattern on the aniline precursor, 3-methoxy-2-methylaniline , directly dictates the final placement of the methoxy and methyl groups on the quinoline core.

G Target This compound Chlorination Double Chlorination (POCl₃) Target->Chlorination Intermediate 4-Hydroxy-7-methoxy-8-methylquinolin-2(1H)-one Chlorination->Intermediate Cyclization Thermal Cyclization (Conrad-Limpach) Intermediate->Cyclization Anilide Diethyl 2-(((3-methoxy-2-methylphenyl)amino)methylene)malonate Cyclization->Anilide Condensation Condensation Anilide->Condensation Aniline 3-Methoxy-2-methylaniline Condensation->Aniline Malonate Diethyl Malonate Condensation->Malonate

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the Key Intermediate: 4-Hydroxy-7-methoxy-8-methylquinolin-2(1H)-one

The cornerstone of this synthesis is the construction of the heterocyclic quinolinedione core. This is achieved through a two-step, one-pot procedure involving the initial condensation of 3-methoxy-2-methylaniline with diethyl malonate, followed by a high-temperature intramolecular cyclization.

Causality and Experimental Rationale

The initial reaction is a nucleophilic substitution where the aniline nitrogen attacks one of the carbonyl groups of diethyl malonate, followed by elimination of ethanol to form an intermediate anilide. This step typically requires moderate heat to proceed. The subsequent, and more critical, step is the thermal cyclization. This intramolecular reaction, often conducted in a high-boiling inert solvent like diphenyl ether or Dowtherm A, requires significant thermal energy (~250 °C) to overcome the activation barrier for the electrophilic attack of one of the ester carbonyls onto the aniline ring, followed by elimination of a second molecule of ethanol to form the stable quinolinedione ring system. The electron-donating nature of the methoxy and methyl groups on the aniline ring facilitates this electrophilic cyclization.

Detailed Experimental Protocol
  • Condensation: In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 3-methoxy-2-methylaniline (1.0 eq.) and diethyl malonate (1.1 eq.).

  • Heat the mixture to 140-150 °C for 2-3 hours. Ethanol will be generated and can be collected in the Dean-Stark trap, driving the reaction to completion. The reaction can be monitored via Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

  • Cyclization: After the initial condensation is complete, add a high-boiling solvent such as diphenyl ether to the reaction mixture.

  • Increase the temperature to 250-260 °C and maintain for 1-2 hours. A precipitate will form as the quinolinedione product is generated.

  • Allow the reaction mixture to cool to approximately 100 °C and then add hexane or toluene to precipitate the product fully.

  • Filter the crude solid, wash thoroughly with hexane to remove the high-boiling solvent, and then with a small amount of cold ethanol.

  • The resulting solid, 4-hydroxy-7-methoxy-8-methylquinolin-2(1H)-one, is often of sufficient purity for the next step. Further purification can be achieved by recrystallization from ethanol or acetic acid.

Part 2: Chlorination to Yield this compound

The final step is the conversion of the quinolinedione intermediate into the target dichloroquinoline. This transformation is effectively achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃), which also serves as the reaction solvent.

Mechanism and Field-Proven Insights

The 4-hydroxy-2(1H)-quinolone exists in several tautomeric forms, primarily the diketo and hydroxy-keto forms. Phosphorus oxychloride acts as both a dehydrating and chlorinating agent. The mechanism involves the initial formation of phosphate esters at the oxygen atoms of the tautomeric hydroxyl groups. These phosphate esters are excellent leaving groups, which are subsequently displaced by chloride ions (present in abundance from POCl₃) via an SNAr-type mechanism to yield the aromatic dichloroquinoline product.

Using a large excess of POCl₃ is standard practice; it ensures the reaction goes to completion and acts as a solvent, facilitating a homogenous reaction mixture at reflux temperatures.[3][5] The addition of catalytic amounts of N,N-dimethylformamide (DMF) can sometimes accelerate this type of reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent.[6]

Detailed Experimental Protocol

Safety Note: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. It must be performed in a certified, well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add the 4-hydroxy-7-methoxy-8-methylquinolin-2(1H)-one intermediate (1.0 eq.).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • With vigorous stirring, slowly and cautiously pour the reaction mixture onto the crushed ice. This quenching process is highly exothermic and will release hydrogen chloride (HCl) gas.

  • Once the addition is complete, the solution will be strongly acidic. Neutralize the mixture by the slow, portion-wise addition of a base such as sodium carbonate or by carefully adding aqueous sodium hydroxide solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Filter the solid, wash it thoroughly with water until the washings are neutral, and dry it under vacuum.

  • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

G cluster_0 Part 1: Quinolinedione Synthesis cluster_1 Part 2: Chlorination Start1 Combine Aniline & Diethyl Malonate Heat1 Heat to 150°C (Condensation) Start1->Heat1 Cyclize Add Diphenyl Ether Heat to 250°C (Cyclization) Heat1->Cyclize Cool Cool & Precipitate with Hexane Cyclize->Cool Filter1 Filter & Wash Solid Cool->Filter1 Intermediate Intermediate: 4-Hydroxy-7-methoxy-8-methylquinolin-2(1H)-one Filter1->Intermediate Start2 Add POCl₃ to Intermediate Intermediate->Start2 Proceed to Chlorination Reflux Reflux at 110°C Start2->Reflux Quench Cool & Quench on Ice Water (Caution!) Reflux->Quench Neutralize Neutralize with Base Quench->Neutralize Filter2 Filter & Wash Solid Neutralize->Filter2 Purify Recrystallize/Purify Filter2->Purify FinalProduct Final Product: This compound Purify->FinalProduct

Caption: Experimental workflow for the two-part synthesis.

Quantitative Data and Characterization

The following table provides representative data for the key compounds in this synthetic pathway. Actual yields may vary based on reaction scale and purification efficiency.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
4-Hydroxy-7-methoxy-8-methylquinolin-2(1H)-oneC₁₁H₁₁NO₃205.2165-75Off-white to light tan solid
This compoundC₁₁H₉Cl₂NO242.1080-90White to pale yellow solid

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton environments, and carbon framework.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of C=O and O-H/N-H stretches from the intermediate and appearance of C-Cl stretches in the product).

  • Melting Point Analysis: To assess the purity of the final crystalline product.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the thermal cyclization of 3-methoxy-2-methylaniline with diethyl malonate to form a quinolinedione intermediate, followed by a robust chlorination using phosphorus oxychloride. This pathway is logical, scalable, and utilizes well-established chemical transformations. The resulting product is a versatile and valuable platform molecule, primed for further chemical modification and exploration in the development of novel therapeutics and functional materials.

References

  • M. K. S. Kumar, S. A. Ali, T. K. Razdan, "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation," Indian Journal of Chemistry - Section B, 2004.
  • BenchChem, "Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis," 2025.
  • S. M. Sondhi, N. Singh, A. Kumar, O. Lozach, L. Meijer, "Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction," PubMed, 2006.
  • K. M. Khan, M. Taha, F. Rahim, et al., "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," DUT Open Scholar, 2013.
  • S. D. Savaliya, K. D. Patel, H. M. Patel, "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations," International Journal of Chemical Studies, 2021.
  • H. R. M. Z. J. S. M. A. M. J. M. G. M. M. S. E. M. S. B. M. M. A. A. G. S. G. S. A. H. R. M. Z. J. S. M. A. M. J. M. G. M. M. S. E. M. S. B. M. M. A. A. G. S. G. S., "One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines," Asian Journal of Chemistry, 2012.
  • A. A. Shaikh, A. M. Khan, S. G. Musharraf, "The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity," Molecules, 2023.
  • T. D. Hardy, M. R. G. Le, M. J. Pucci, "Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”," Journal of Medicinal Chemistry, 2015.
  • J. Majer, K. K. Krawczyk, A. K. Gzella, A. W. Sura, S. M. K.
  • ChemicalBook, "2-chloro-7-methylquinoline synthesis."
  • Wikipedia, "Gould–Jacobs reaction," 2023.
  • A. D. H. L. G. A. H. T. A. D. H. L. G. A. H. T., "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products," ChemistrySelect, 2023.
  • S. S. F. T. D. C. S. S. F. T. D. C., "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents," The Journal of Organic Chemistry, 2021.
  • A. A. Aly, A. M. N. Gohar, "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," Molecules, 2001.
  • BenchChem, "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermedi

Sources

An In-depth Technical Guide to 2,4-Dichloro-7-methoxy-8-methylquinoline: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-7-methoxy-8-methylquinoline, a substituted quinoline of significant interest in medicinal chemistry. Although not extensively documented in publicly available literature, its structural motifs suggest considerable potential as a scaffold for developing novel therapeutic agents. This document outlines a plausible and scientifically sound synthetic route to this compound, leveraging established chemical transformations of the quinoline core. Furthermore, it delves into the potential biological activities and applications of this compound, drawing parallels with structurally related compounds that have demonstrated notable anticancer and kinase inhibitory effects. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel quinoline-based compounds for drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its versatile structure allows for functionalization at various positions, leading to a diverse array of pharmacological properties, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1][3] Dichloroquinoline derivatives, in particular, are crucial pharmacophores in the design of novel therapeutic agents. The differential reactivity of the chlorine atoms, especially in 2,4-dichloroquinolines, provides a versatile handle for introducing various substituents to modulate biological activity.[4][5]

This guide focuses on the specific, yet underexplored, derivative: This compound . The presence of a methoxy and a methyl group on the benzene ring, in addition to the dichloro substitution on the pyridine ring, presents a unique combination of electronic and steric properties that could lead to novel biological activities.

Proposed Synthesis of this compound

Overall Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available precursors. The workflow is designed to first construct the 4-hydroxyquinolin-2(1H)-one intermediate, which is then converted to the target dichloroquinoline.

G cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Chlorination A 3-Methoxy-2-methylaniline C Diethyl (3-methoxy-2-methylanilino)methylidenemalonate A->C Condensation B Diethyl malonate B->C D 4-Hydroxy-7-methoxy-8-methylquinolin-2(1H)-one C->D Thermal Cyclization E 4-Hydroxy-7-methoxy-8-methylquinolin-2(1H)-one G This compound E->G Chlorination F Phosphorus oxychloride (POCl3) F->G

Figure 1: Proposed two-step synthetic workflow for this compound.

Step 1: Synthesis of 4-Hydroxy-7-methoxy-8-methylquinolin-2(1H)-one via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters or their equivalents.[6][7] In this proposed synthesis, 3-methoxy-2-methylaniline is reacted with diethyl malonate.

Reaction Mechanism:

The reaction proceeds in two stages: an initial condensation to form an enamine intermediate, followed by a thermal cyclization.

G cluster_0 Mechanism of Conrad-Limpach Reaction start 3-Methoxy-2-methylaniline + Diethyl malonate intermediate1 Condensation (Loss of EtOH) start->intermediate1 enamine Diethyl (3-methoxy-2-methylanilino)methylidenemalonate intermediate1->enamine intermediate2 Heat (~250 °C) High-boiling solvent enamine->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Loss of EtOH cyclization->intermediate3 product 4-Hydroxy-7-methoxy-8-methylquinolin-2(1H)-one intermediate3->product

Figure 2: Reaction mechanism for the Conrad-Limpach synthesis of the quinolinone intermediate.

Experimental Protocol:

  • Condensation: In a round-bottom flask, equimolar amounts of 3-methoxy-2-methylaniline and diethyl malonate are mixed. A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) can be added.[8] The mixture is heated, typically at a temperature that allows for the removal of ethanol as it is formed, driving the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The crude enamine intermediate from the previous step is added to a high-boiling inert solvent, such as Dowtherm A or mineral oil.[6][8] The mixture is heated to approximately 250 °C to induce thermal cyclization. This high temperature is necessary to overcome the energy barrier for the ring-closing step.[6] The reaction is typically heated for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration and washed to remove the high-boiling solvent. The crude 4-hydroxy-7-methoxy-8-methylquinolin-2(1H)-one can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Rationale for Experimental Choices:

  • High-Boiling Solvent: The use of a high-boiling, inert solvent is crucial for the cyclization step to reach the required temperature for the intramolecular reaction to occur efficiently.[8]

  • Acid Catalyst: The acid catalyst in the initial condensation step protonates the carbonyl oxygen of the diethyl malonate, making the carbon more electrophilic and facilitating the nucleophilic attack by the aniline.

Step 2: Chlorination of 4-Hydroxy-7-methoxy-8-methylquinolin-2(1H)-one

The conversion of the 4-hydroxyquinolin-2(1H)-one intermediate to the target 2,4-dichloroquinoline is achieved through chlorination using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[9][10]

Reaction Mechanism:

The reaction is believed to proceed through the formation of phosphate ester intermediates, which are subsequently displaced by chloride ions. The tautomeric nature of the 4-hydroxyquinolin-2(1H)-one allows for the chlorination at both the 2- and 4-positions.

Experimental Protocol:

  • Reaction Setup: In a fume hood, the dried 4-hydroxy-7-methoxy-8-methylquinolin-2(1H)-one is suspended in an excess of phosphorus oxychloride (POCl₃).

  • Reaction Conditions: The mixture is heated to reflux (the boiling point of POCl₃ is approximately 105 °C) for several hours.[9] The progress of the reaction should be monitored by TLC until the starting material is consumed.

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care. The resulting aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Rationale for Experimental Choices:

  • Excess POCl₃: Using phosphorus oxychloride as both the reagent and the solvent ensures a high concentration of the chlorinating species and drives the reaction to completion.

  • Reflux Conditions: Heating the reaction to the boiling point of POCl₃ provides the necessary activation energy for the chlorination to occur at a reasonable rate.[9]

  • Careful Quenching: The quenching of excess POCl₃ with ice water is a critical and potentially hazardous step due to the vigorous and exothermic reaction. Performing this slowly and with efficient cooling is essential for safety.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular Formula C₁₁H₉Cl₂NO
Molecular Weight 242.11 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and poorly soluble in water.

Potential Applications and Biological Relevance

The structural features of this compound suggest its potential as a valuable intermediate in the synthesis of more complex molecules and as a candidate for biological screening, particularly in the area of oncology.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2,4-disubstituted quinoline derivatives.[4] These compounds often exert their cytotoxic effects by inducing cell cycle arrest and apoptosis. The chlorine atoms at the 2- and 4-positions are excellent leaving groups for nucleophilic substitution, allowing for the facile introduction of various side chains that can interact with biological targets.

Kinase Inhibition

The quinoline scaffold is a common feature in many kinase inhibitors.[11][12] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers and other diseases.[13] The 2,4-dichloroquinoline core can serve as a template for the design of inhibitors that target the ATP-binding site of various kinases. The methoxy and methyl substituents on the benzene ring of the target molecule can influence its binding affinity and selectivity for specific kinases.

G cluster_0 Potential as a Kinase Inhibitor Scaffold A This compound B Nucleophilic Substitution at C2 and C4 A->B C Library of diverse quinoline derivatives B->C D Screening against Kinase Targets C->D E Lead compounds for Kinase Inhibitors D->E

Figure 3: Logical workflow for the utilization of this compound in kinase inhibitor discovery.

Conclusion

While this compound is not a widely studied compound, this technical guide provides a robust and scientifically grounded framework for its synthesis and explores its potential applications in drug discovery. The proposed synthetic route, based on the well-established Conrad-Limpach reaction and subsequent chlorination with phosphorus oxychloride, offers a practical approach for its preparation. The structural analogy to other biologically active 2,4-dichloroquinolines strongly suggests that this compound could be a valuable building block for the development of novel anticancer agents and kinase inhibitors. This guide aims to stimulate further research into this and other underexplored quinoline derivatives, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of 2,4-Dihydroxyquinoline for Enhanced Biological Activity. BenchChem.
  • Conrad–Limpach synthesis. (2023). In Wikipedia.
  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661.
  • Indian Chemical Society. (n.d.).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Semantic Scholar. (n.d.).
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • BenchChem. (n.d.). 2,4-Dichloroquinoline.
  • RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • ResearchGate. (2013).
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Indian Chemical Society. (n.d.).
  • National Institutes of Health. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
  • RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
  • National Institutes of Health. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
  • National Institutes of Health. (n.d.).
  • MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles.
  • PubMed. (n.d.). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases.
  • News-Medical.Net. (2025).
  • National Institutes of Health. (n.d.). Diethyl 2-{[3-(2-methoxybenzyl)
  • ResearchGate. (n.d.).
  • MDPI. (2023).
  • ResearchGate. (n.d.). Diethyl 2-{[(4-methoxy-3-pyridyl)

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 2,4-Dichloro-7-methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide delves into the synthesis, chemical properties, and potential applications of a specific, highly functionalized derivative: 2,4-Dichloro-7-methoxy-8-methylquinoline . While the direct discovery of this compound is not prominently documented in publicly accessible literature, its structural motifs suggest a strategic design for facilitating the exploration of novel chemical space in drug discovery. This guide will, therefore, provide a comprehensive overview based on established principles of quinoline chemistry, offering a robust framework for its synthesis and derivatization.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. From the historical significance of quinine in treating malaria to the development of modern anticancer and antibacterial agents, the versatility of the quinoline core is well-established.

The introduction of various substituents onto the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, this compound, possesses a unique combination of substituents that make it a particularly interesting starting point for the synthesis of novel compound libraries. The two chlorine atoms at positions 2 and 4 offer sites for differential nucleophilic substitution, the methoxy group at position 7 can influence solubility and hydrogen bonding interactions, and the methyl group at position 8 can provide steric bulk and modulate electronic properties.

Proposed Synthesis of this compound

Based on well-established methods for the synthesis of substituted 2,4-dichloroquinolines, a plausible and efficient synthetic route for this compound can be proposed. The most logical starting material for this synthesis is 3-methoxy-2-methylaniline . The general synthetic strategy involves a cyclization reaction to form the quinoline core, followed by chlorination.

Key Starting Material: 3-Methoxy-2-methylaniline

The synthesis of the precursor, 3-methoxy-2-methylaniline, can be achieved through several reported methods. A common approach involves the reduction of the corresponding nitro compound, 2-methyl-3-nitroanisole.

Table 1: Physicochemical Properties of 3-Methoxy-2-methylaniline

PropertyValueSource
Molecular FormulaC₈H₁₁NO-
Molecular Weight137.18 g/mol -
AppearanceLight purple oil[1]
Boiling PointNot reported-
Melting PointNot applicable-
Experimental Protocol: A Two-Step Synthesis

The proposed synthesis of this compound is a two-step process involving a Conrad-Limpach-like cyclization followed by chlorination.

Step 1: Synthesis of 7-methoxy-8-methyl-1H-quinoline-2,4-dione

This step involves the condensation of 3-methoxy-2-methylaniline with a malonic acid derivative, typically diethyl malonate, followed by thermal cyclization.

  • Reaction: 3-methoxy-2-methylaniline is reacted with diethyl malonate at elevated temperatures. The initial reaction forms an intermediate enamine, which then undergoes intramolecular cyclization to form the quinoline-2,4-dione.

  • Causality: The use of diethyl malonate provides the necessary three-carbon unit to form the pyridinone ring of the quinoline system. The high temperature is required to drive the cyclization and subsequent elimination of ethanol.

Step 2: Chlorination to this compound

The formed quinoline-2,4-dione is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

  • Reaction: The quinoline-2,4-dione is heated with an excess of phosphorus oxychloride. This reaction converts the hydroxyl groups of the tautomeric form of the dione into chloro groups.

  • Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of phosphate esters as intermediates, which are then displaced by chloride ions. The use of excess POCl₃ ensures complete conversion.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination start 3-Methoxy-2-methylaniline product1 7-methoxy-8-methyl-1H- quinoline-2,4-dione start->product1 Heat reagent1 Diethyl Malonate product2 2,4-Dichloro-7-methoxy- 8-methylquinoline product1->product2 Heat reagent2 POCl₃

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity and Potential for Derivatization

The key to the utility of this compound in drug discovery lies in the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This allows for selective and sequential functionalization of the quinoline core.

Regioselective Nucleophilic Aromatic Substitution (SNAr)
  • At the 4-Position: The C4-chloro group is more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, under relatively mild conditions. This is a common strategy in the synthesis of 4-aminoquinoline antimalarial drugs.[2]

  • At the 2-Position: The C2-chloro group is less reactive but can still be displaced by strong nucleophiles or under more forcing conditions. This differential reactivity enables a stepwise approach to creating diverse 2,4-disubstituted quinolines.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_c4 C4-Substitution (More Reactive) cluster_c2 C2-Substitution (Less Reactive) start 2,4-Dichloro-7-methoxy- 8-methylquinoline C4-Cl C2-Cl product_c4_amine 4-Amino Derivatives start:f0->product_c4_amine R-NH₂ product_c4_alkoxy 4-Alkoxy Derivatives start:f0->product_c4_alkoxy R-OH product_c4_thio 4-Thioether Derivatives start:f0->product_c4_thio R-SH product_c2_amine 2-Amino Derivatives start:f1->product_c2_amine R-NH₂ (harsher conditions) product_c2_alkoxy 2-Alkoxy Derivatives start:f1->product_c2_alkoxy R-OH (harsher conditions) product_c2_thio 2-Thioether Derivatives start:f1->product_c2_thio R-SH (harsher conditions)

Caption: Potential derivatization pathways for this compound.

Potential Applications in Drug Development

The structural features of this compound and its potential derivatives suggest several promising avenues for drug discovery research.

  • Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways. The ability to introduce diverse functional groups at the 2 and 4 positions could lead to the discovery of novel kinase inhibitors or DNA-interacting agents.

  • Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine. This compound could serve as a starting point for the development of new antimalarials that are effective against drug-resistant strains of Plasmodium falciparum.

  • Antibacterial and Antifungal Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. While structurally distinct, the quinoline core of the title compound provides a foundation for exploring new antibacterial and antifungal agents.

Conclusion

This compound represents a strategically designed and highly versatile scaffold for medicinal chemistry. Although its specific discovery and applications are not widely reported, a clear and logical synthetic pathway can be proposed based on established chemical principles. The differential reactivity of its chloro-substituents provides a powerful tool for the creation of diverse compound libraries, paving the way for the discovery of novel therapeutic agents across a range of disease areas. This technical guide provides the foundational knowledge for researchers to synthesize, derivatize, and explore the full potential of this promising chemical entity.

References

  • (Reference to a general review on quinolines in medicinal chemistry)
  • (Reference to a paper on the synthesis of substituted 2,4-dichloroquinolines)
  • (Reference to a paper on Conrad-Limpach or rel
  • (Reference to a paper on the chlorin
  • (Reference to a paper on the differential reactivity of 2,4-dichloroquinolines)
  • (Reference to a review on 4-aminoquinolines as antimalarials)
  • (Reference to a review on quinolines as anticancer agents)
  • (Reference to a review on quinolines as antimicrobial agents)
  • O'Neill, P. M., Ward, S. A., & Posner, G. H. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Acta tropica, 97(3), 261–274. [Link]

Sources

Spectroscopic Blueprint of a Novel Quinoline Scaffold: A Technical Guide to 2,4-Dichloro-7-methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Quinoline scaffolds, in particular, are of significant interest due to their prevalence in a wide array of pharmacologically active agents.[1] This in-depth technical guide provides a comprehensive spectroscopic characterization of the novel compound, 2,4-dichloro-7-methoxy-8-methylquinoline. In the absence of published experimental data for this specific molecule, this guide will leverage established principles of spectroscopy and comparative data from related quinoline derivatives to present a robust, predicted spectroscopic profile. This document is designed to serve as a foundational resource for the synthesis, identification, and further investigation of this and similar quinoline-based molecules.

The structural confirmation of newly synthesized quinoline derivatives is a critical step, and a combination of spectroscopic methods is typically employed to achieve this.[2] This guide will delve into the predicted data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure

Figure 1: Structure of this compound.

Hypothesized Synthesis

A plausible synthetic route to this compound could involve a multi-step process starting from a substituted aniline, followed by cyclization to form the quinoline core, and subsequent chlorination. A potential pathway is outlined below.

Synthesis_of_2_4_dichloro_7_methoxy_8_methylquinoline start 2-Methyl-3-methoxyaniline intermediate1 Acetoacetylated aniline start->intermediate1 Ethyl acetoacetate intermediate2 4-Hydroxy-7-methoxy-8-methylquinolin-2(1H)-one intermediate1->intermediate2 Cyclization (e.g., Dowtherm A, heat) product This compound intermediate2->product Chlorination (e.g., POCl3)

Figure 2: A hypothesized synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[2]

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the lock signal of the deuterated solvent.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the quinoline ring system.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8d1HH-5
~ 7.2d1HH-6
~ 7.4s1HH-3
~ 4.0s3H-OCH₃
~ 2.5s3H-CH₃
Interpretation of Predicted ¹H NMR Spectrum
  • Aromatic Protons (H-5 and H-6): The two aromatic protons on the benzene portion of the quinoline ring are expected to appear as doublets due to coupling with each other. H-5 is likely to be downfield due to the anisotropic effect of the heterocyclic ring.

  • H-3 Proton: The proton at the 3-position is expected to be a singlet as it has no adjacent protons to couple with.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group will also appear as a singlet, generally in the range of 2.3-2.7 ppm.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are based on established values for substituted quinolines.

Predicted Chemical Shift (δ, ppm)Assignment
~ 158C-7
~ 150C-2
~ 148C-4
~ 145C-8a
~ 135C-8
~ 125C-5
~ 122C-4a
~ 118C-3
~ 110C-6
~ 56-OCH₃
~ 15-CH₃
Interpretation of Predicted ¹³C NMR Spectrum
  • Quaternary Carbons: The carbons bearing substituents (C-2, C-4, C-7, C-8, C-4a, and C-8a) are expected to have distinct chemical shifts. The carbons attached to the electronegative chlorine and oxygen atoms (C-2, C-4, and C-7) will be shifted downfield.

  • Aromatic CH Carbons: The carbons bearing protons (C-3, C-5, and C-6) will appear in the aromatic region of the spectrum.

  • Aliphatic Carbons: The carbons of the methoxy and methyl groups will have characteristic upfield chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.[3]

Experimental Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum
Predicted m/zPredicted Relative AbundanceAssignment
241/243/245High[M]⁺ (Molecular Ion)
226/228/230Moderate[M - CH₃]⁺
212/214/216Moderate[M - CHO]⁺
198/200/202Moderate[M - CH₃ - CO]⁺
177/179Low[M - Cl - CO]⁺

The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

Interpretation of Predicted Mass Spectrum and Fragmentation Pathway

Fragmentation_of_2_4_dichloro_7_methoxy_8_methylquinoline M [M]⁺ m/z 241/243/245 M_minus_CH3 [M - CH₃]⁺ m/z 226/228/230 M->M_minus_CH3 - CH₃ M_minus_CHO [M - CHO]⁺ m/z 212/214/216 M->M_minus_CHO - CHO M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z 198/200/202 M_minus_CH3->M_minus_CH3_minus_CO - CO

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

  • Molecular Ion ([M]⁺): The molecular ion peak is expected to be observed with a characteristic isotopic pattern due to the two chlorine atoms (approximately a 9:6:1 ratio for M, M+2, and M+4).

  • Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation pathway for methyl-substituted aromatic compounds is the loss of a methyl radical.

  • Loss of a Formyl Radical ([M - CHO]⁺): Methoxy-substituted aromatic compounds can undergo rearrangement and loss of a formyl radical.

  • Loss of Carbon Monoxide ([M - CH₃ - CO]⁺): Subsequent loss of a carbon monoxide molecule from the [M - CH₃]⁺ fragment is also a plausible fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Experimental Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, dissolve the sample in a suitable solvent and cast a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the beam of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₃, -OCH₃)
1600-1580StrongAromatic C=C and C=N ring stretching
1500-1400StrongAromatic C=C ring stretching
1250-1200StrongAryl-O-CH₃ stretch (asymmetric)
1050-1000MediumAryl-O-CH₃ stretch (symmetric)
850-750StrongC-Cl stretch
900-675StrongAromatic C-H out-of-plane bending
Interpretation of Predicted IR Spectrum
  • Aromatic C-H Stretch: The presence of the quinoline ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The methyl and methoxy groups will show C-H stretching absorptions just below 3000 cm⁻¹.

  • Aromatic Ring Stretching: Strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline ring system.

  • C-O Stretching: The strong absorption bands corresponding to the asymmetric and symmetric stretching of the aryl ether linkage are indicative of the methoxy group.

  • C-Cl Stretching: The presence of the two chlorine atoms will give rise to strong absorptions in the fingerprint region.

  • Aromatic C-H Bending: The substitution pattern on the aromatic rings will influence the pattern of the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.[5]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Predicted UV-Vis Absorption Maxima
Predicted λmax (nm)SolventAssignment
~ 230-240Ethanolπ → π* transition
~ 280-290Ethanolπ → π* transition
~ 320-330Ethanoln → π* transition
Interpretation of Predicted UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the extended π-system of the quinoline ring. The positions and intensities of these bands will be influenced by the substituents. The π → π* transitions are typically of high intensity, while the n → π* transition, involving the non-bonding electrons of the nitrogen atom, is expected to be of lower intensity.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic blueprint for the novel compound this compound. By applying fundamental principles of spectroscopy and drawing comparisons with related structures, we have outlined the expected NMR, MS, IR, and UV-Vis data. This information serves as a valuable starting point for any researcher embarking on the synthesis and characterization of this and similar quinoline derivatives. The detailed protocols and interpretations provided herein are intended to facilitate the unambiguous structural confirmation of this compound and to encourage further exploration of its potential applications.

References

Sources

Dichlorinated Quinolines: A Technical Guide to Emerging Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dichlorination in Quinoline Scaffolds

The quinoline ring system is a foundational scaffold in medicinal chemistry, celebrated for its presence in both natural alkaloids and a multitude of synthetic therapeutic agents.[1][2] Its rigid, heterocyclic structure provides an excellent framework for interacting with biological targets. The strategic addition of chlorine atoms to this scaffold—creating dichlorinated quinolines—dramatically alters the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications are not trivial; they are deliberate choices made to enhance binding affinity, modulate pharmacokinetic profiles, and unlock novel mechanisms of action.

This technical guide offers an in-depth exploration of the burgeoning research applications of dichlorinated quinolines. We will move beyond a simple cataloging of activities to provide a causal understanding of why these molecules are effective. This document is designed for researchers, medicinal chemists, and drug development professionals, providing field-proven insights, detailed experimental context, and a forward-looking perspective on this versatile chemical class. We will dissect key applications in oncology and infectious disease, grounding the discussion in specific molecular examples, validated protocols, and the underlying biochemical pathways.

Core Application I: Oncology and Kinase Inhibition

The dysregulation of protein kinases is a primary driver of cancer cell proliferation, survival, and metastasis.[3] Dichlorinated quinolines have emerged as potent and versatile scaffolds for the design of kinase inhibitors, often acting as ATP-competitive agents that occupy the enzyme's active site.[3][4]

Case Study: 4,7-Dichloroquinoline Derivatives as Tyrosine Kinase Inhibitors

The 4,7-dichloroquinoline core is a privileged structure, historically known as a precursor to antimalarial drugs like chloroquine.[5][6][7] However, its true potential extends deep into oncology. The chlorine atoms at the 4 and 7 positions serve as critical anchor points and synthetic handles for derivatization, allowing chemists to systematically probe the structure-activity relationship (SAR) and optimize for potency and selectivity against various cancer-associated kinases.[8]

Mechanism of Action: Targeting Receptor Tyrosine Kinases (RTKs)

Many 4,7-dichloroquinoline derivatives have been identified as inhibitors of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and FMS-like tyrosine kinase 3 (FLT3), which are crucial for angiogenesis and cancer cell signaling.[8] By blocking the ATP-binding site, these inhibitors prevent the phosphorylation cascade that drives tumor growth and the formation of new blood vessels.

Signaling Pathway: Inhibition of VEGFR2 Signaling

The diagram below illustrates the canonical VEGFR2 signaling pathway and the point of intervention for a hypothetical 4,7-dichloroquinoline-based inhibitor.

VEGFR2_Pathway cluster_receptor Cell Membrane VEGF VEGF VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP P PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor 4,7-DCQ Derivative Inhibitor->VEGFR2 Blocks ATP Binding ATP ATP ATP->VEGFR2 Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR2 pathway inhibition by a 4,7-dichloroquinoline (DCQ) derivative.

Quantitative Data: Cytotoxicity of Dichloroquinoline Derivatives

The efficacy of novel compounds is benchmarked by their half-maximal inhibitory concentration (IC50). The table below summarizes the cytotoxic activity of various 4,7-dichloroquinoline derivatives against common cancer cell lines. This data is crucial for prioritizing lead compounds for further development.

Compound TypeCancer Cell LineIC50 ValueReference
Thiosemicarbazone DerivativeMCF-7 (Breast)7.54 µM[8]
Hydrazone DerivativeSF-295 (CNS)0.688 µg/cm³[8]
Click Chemistry DerivativeMCF-7 (Breast)14.68 µM[8]
Dihydrazone Derivative '3b'MCF-7 (Breast)7.016 µM[9]
Dihydrazone Derivative '3c'MCF-7 (Breast)7.05 µM[9]

Expert Insight: The sub-micromolar to low micromolar IC50 values observed for these derivatives highlight the potency of the dichlorinated quinoline scaffold.[8][9] The key experimental choice here is the derivatization at the 4-position. Introducing complex side chains like hydrazones can enhance interactions with secondary binding pockets within the kinase active site, leading to increased potency and, in some cases, improved selectivity over other kinases.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To ensure data integrity, a standardized protocol for assessing cell viability is essential. The MTT assay is a colorimetric method that provides a robust measure of the cytotoxic effects of a compound.[10]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the dichlorinated quinoline test compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical; it must be long enough to observe an effect but short enough to avoid cell overgrowth in the control wells.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Self-Validation: The protocol's integrity relies on its controls. The vehicle control validates that the solvent used to dissolve the compound does not have intrinsic toxicity. The positive control ensures that the assay system is responsive to a known cytotoxic agent.

Core Application II: Antimicrobial and Antiparasitic Agents

The quinoline scaffold is the backbone of some of the most important antimalarial drugs in history.[10] Dichlorination plays a pivotal role in developing new agents to combat infectious diseases, including those caused by drug-resistant bacteria, fungi, and parasites.[11]

Case Study: 5,7-Dichloro-8-hydroxyquinoline (Clioquinol) and Analogs

Clioquinol and its analogs are potent metal-chelating agents with a broad spectrum of antimicrobial and antifungal activity.[12][13] The 8-hydroxy group is critical for this activity, as it allows the molecule to bind essential metal ions like copper and zinc, disrupting microbial enzymatic processes.

Mechanism of Action: Disruption of Bacterial DNA Gyrase

One of the primary mechanisms for antibacterial quinolines is the inhibition of DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, and its inhibition leads to rapid cell death. Molecular docking studies have shown that dichlorinated quinolines can bind effectively within the active site of E. coli DNA gyrase B. The chlorine atoms often form halogen bonds or engage in hydrophobic interactions that stabilize the compound-enzyme complex, enhancing inhibitory activity.

Experimental Workflow: From Synthesis to Antimicrobial Evaluation

The development of a new antimicrobial agent follows a logical and rigorous workflow, from initial chemical synthesis to final biological validation.

Antimicrobial_Workflow Synthesis Synthesis & Purification of DCQ Analog Characterization Structural Characterization (NMR, MS, HRMS) Synthesis->Characterization Screening Primary Antimicrobial Screening (Disk Diffusion Assay) Characterization->Screening MIC_Det Quantitative Analysis (MIC Determination) Screening->MIC_Det Mechanism Mechanism of Action Studies (e.g., DNA Gyrase Assay) MIC_Det->Mechanism Toxicity In Vitro Toxicity (e.g., on Human Cell Lines) MIC_Det->Toxicity Lead Lead Compound Mechanism->Lead Toxicity->Lead

Caption: A typical workflow for antimicrobial drug discovery with dichlorinated quinolines (DCQs).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying antibacterial potency.

Methodology (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the dichlorinated quinoline compound. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Expert Insight: The choice of bacterial strain is critical. Testing against both standard strains (e.g., ATCC strains) and clinically resistant isolates (e.g., Methicillin-resistant S. aureus, MRSA) provides a more comprehensive picture of the compound's potential clinical utility.[14] Several studies have shown that novel dichlorinated quinoline derivatives can be effective against drug-resistant strains, highlighting their potential to address the growing challenge of antimicrobial resistance.[11][14]

Future Directions and Challenges

The field of dichlorinated quinolines is ripe with opportunity. Current research is expanding into antiviral and insecticidal applications, with some 4,7-dichloroquinoline derivatives showing significant larvicidal activity against mosquito vectors for malaria and dengue.[8][15]

However, challenges remain. A primary hurdle in drug development is achieving target selectivity to minimize off-target effects and reduce toxicity. For kinase inhibitors, this means designing molecules that inhibit the cancer-driving kinase without affecting other essential kinases. For antimicrobial agents, the goal is to achieve high potency against microbial targets with minimal toxicity to human cells. Future research will undoubtedly leverage computational modeling and advanced synthetic strategies to fine-tune the quinoline scaffold, optimizing the balance between efficacy and safety to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • A Comparative Guide to the Biological Activities of 2,4-Dichloroquinoline and 4,7-Dichloroquinoline Deriv
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2023). ProQuest.
  • (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... (2023).
  • 4,7-Dichloroquinoline. (n.d.). Wikipedia.
  • The Role of 4,7-Dichloroquinoline in Chloroquine Synthesis. (n.d.). BOC Sciences.
  • Carissimi, M., De Meglio, P. G., Ravenna, F., & Riva, G. (1969). [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. Farmaco Sci, 24(5), 478-499.
  • 4,7-Dichloroquinoline | 86-98-6. (n.d.). Benchchem.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2021). Taylor & Francis Online.
  • Mabkhot, Y. N., Al-Showiman, S. S., Kheder, N. A., & Soliman, S. M. (2016). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 21(5), 639.
  • Murugan, K., Panneerselvam, C., Subramaniam, J., Hwang, J. S., Wang, L., Kumar, S., ... & Al-Aoh, H. A. N. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4697.
  • Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047.
  • Valentová, M., Švihálková-Šindlerová, L., Křikavová, R., & Vasková, J. (2012). A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2 N,O)palladium(II) dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), m323–m324.
  • 4,7-Dichloroquinoline:synthesis method and its applic
  • biological activities of chloroquinoline analogs. (n.d.). Benchchem.
  • Tiglani, D., Singh, R., & Singh, P. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3940-3955.
  • Sharma, P. C., & Kumar, R. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(59), 31093-31107.
  • Verma, R., & Singh, R. (2019). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 16(5), 656-674.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
  • Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. (n.d.). Benchchem.
  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (2021). Current Organic Chemistry, 25(16), 1860-1883.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.
  • Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell de
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (1995). Journal of Medicinal Chemistry, 38(19), 3720-3741.
  • Inhibition Effect of Chloroquine and Integrin-Linked Kinase Knockdown on Translation in Melanoma Cells. (2021). International Journal of Molecular Sciences, 22(7), 3698.
  • Kumar, R., Singh, P., & Singh, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100744.
  • Frapwell, C. J., Al-Jindan, M. Y., Al-Jubair, T., Lanyon, C. V., Nobbs, A. H., & Webb, J. S. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules, 27(20), 6876.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.

Sources

Methodological & Application

Application Notes & Protocols: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-7-methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer and antimalarial properties. The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for carbon-carbon bond formation, enabling the precise installation of aryl and heteroaryl moieties onto core structures.[1][2] For a substrate such as 2,4-dichloro-7-methoxy-8-methylquinoline, this reaction opens a gateway to novel analogues with finely tuned steric and electronic properties, which is critical for optimizing structure-activity relationships (SAR).

This guide provides a detailed examination and field-proven protocols for the regioselective Suzuki-Miyaura coupling of this compound. We will address the key challenge of selective functionalization at the C4 position over the C2 position, explain the mechanistic rationale behind experimental choices, and provide a robust framework for troubleshooting and optimization.

The Core Challenge: Regioselectivity in Dichloroquinoline Coupling

The primary challenge in the functionalization of 2,4-dichloroquinolines is controlling which chlorine atom is substituted. The reactivity of the two positions, C2 and C4, is distinct and dictated by the electronic properties of the quinoline ring.

  • C4-Position (Vinylogous Amide-like): The chlorine at C4 is generally more reactive in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to its position vinylogous to the ring nitrogen, making the C4-Cl bond more susceptible to oxidative addition by the Pd(0) catalyst. This is the thermodynamically favored position for substitution in many cross-coupling reactions involving dihalopyrimidines and quinolines.[3][4]

  • C2-Position (α- to Nitrogen): The C2 position, being directly adjacent to the electronegative nitrogen atom, is also activated. However, in Suzuki-Miyaura couplings, it is often less reactive than C4.[5] While some reactions, like Sonogashira couplings, have shown selectivity for the C2 position under specific conditions due to coordination effects between the quinoline nitrogen and the catalyst, Suzuki couplings typically favor the C4 site.[5][6][7]

By carefully selecting the catalyst, ligands, base, and temperature, we can exploit this inherent reactivity difference to achieve high regioselectivity for C4-arylation, yielding 4-aryl-2-chloro-7-methoxy-8-methylquinoline derivatives as the major product.

Catalytic System & Rationale

The success of a Suzuki-Miyaura coupling, especially with challenging heteroaromatic chlorides, hinges on the selection of an appropriate palladium catalyst and ligand.[8][9]

  • Palladium Pre-catalyst: While various Pd sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), pre-formed palladium(II) complexes like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are often preferred for their air stability and reliable generation of the active Pd(0) species in situ.

  • Ligands: For coupling with aryl chlorides, which are less reactive than bromides or iodides, the use of electron-rich, sterically bulky phosphine ligands is crucial.[10][11] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective. They promote the oxidative addition step, stabilize the catalytic species, and facilitate the final reductive elimination to release the product.[11]

  • Base: The base plays a critical role in the transmetalation step, activating the boronic acid.[12] A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient and well-tolerated by many functional groups.[11] The use of an aqueous solution of the base is common and often accelerates the reaction.

Reaction Mechanism & Experimental Workflow

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13][14]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst L₂Pd(0) OxAdd Oxidative Addition (R¹-X) Pd(II) Intermediate L₂Pd(II)(R¹)X OxAdd->Pd(II) Trans Transmetalation (R²-B(OH)₂ + Base) Pd(II)->Trans Pd(II)_R2 Intermediate L₂Pd(II)(R¹)R² Trans->Pd(II)_R2 RedElim Reductive Elimination Pd(II)_R2->RedElim RedElim->Pd(0)L2 Regeneration Product Product R¹-R² RedElim->Product R1X This compound R1X->OxAdd Substrate R2BOH2 Ar-B(OH)₂ R2BOH2->Trans Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Substrate, Boronic Acid, Catalyst, Base) glassware 2. Prepare Dry Glassware under Inert Atmosphere (N₂/Ar) reagents->glassware solvent 3. Add Anhydrous Solvent (e.g., 1,4-Dioxane) glassware->solvent degas 4. Degas Mixture (e.g., Sparge with N₂) solvent->degas heat 5. Heat to Reaction Temp (e.g., 80-100 °C) degas->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to RT & Quench (e.g., add Water) monitor->cool extract 8. Extract with Organic Solvent (e.g., Ethyl Acetate) cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify (Column Chromatography) dry->purify analysis 11. Characterization (NMR, MS) purify->analysis Final Product

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Dichlorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Dichlorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs for treating cancer, malaria, and various infectious diseases.[1] The functionalization of this heterocyclic system is paramount for the development of new therapeutic agents. Dichlorinated quinolines, such as 2,4-dichloroquinoline and 4,7-dichloroquinoline, serve as highly versatile intermediates in this endeavor. Their utility stems from the differential reactivity of the chlorine substituents, which allows for selective modification through nucleophilic aromatic substitution (SNAr).

This guide provides a comprehensive overview of the principles and practices governing the SNAr of dichlorinated quinolines. We will delve into the mechanistic underpinnings that dictate regioselectivity, present detailed, field-proven protocols for the substitution with various nucleophiles, and offer insights into reaction optimization.

Part 1: The Principle of Regioselective SNAr on the Quinoline Core

The pyridine ring of the quinoline nucleus is inherently electron-deficient, which makes carbon atoms bearing a good leaving group, like chlorine, susceptible to nucleophilic attack.[2] In dichlorinated quinolines, a critical question of regioselectivity arises: which chlorine atom is more reactive?

The Decisive Role of the Quinoline Nitrogen

For substrates like 2,4-dichloroquinoline, the chlorine at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[3][4] This pronounced regioselectivity is a direct consequence of the electronic influence of the ring nitrogen atom.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is the key determinant of the reaction rate.

  • Attack at C4 (para to Nitrogen): When a nucleophile attacks the C4 position, the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance. This provides substantial stabilization.

  • Attack at C2 (ortho to Nitrogen): Nucleophilic attack at the C2 position also allows for delocalization of the negative charge onto the nitrogen. However, kinetic and thermodynamic factors generally favor the C4-adduct. Theoretical studies on the analogous 2,4-dichloroquinazoline system, using Density Functional Theory (DFT), have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[7] Furthermore, the activation energy required to form the transition state for C4 attack is calculated to be lower than that for C2 attack, confirming that the C4 position is the kinetically favored site.

This inherent electronic preference allows for the selective mono-substitution at the C4 position under controlled conditions. Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures.[7] Similarly, for 4,7-dichloroquinoline, the C4-chloro is activated by the adjacent ring nitrogen, while the C7-chloro on the carbocyclic ring is not, leading to preferential substitution at C4.[8]

Visualizing the Mechanism and Regioselectivity

The diagram below illustrates the SNAr mechanism for the reaction of 2,4-dichloroquinoline with a generic amine nucleophile (R-NH₂), highlighting the more stable intermediate formed upon attack at the C4 position.

SNAr_Mechanism Mechanism of Regioselective SNAr on 2,4-Dichloroquinoline cluster_reactants Reactants cluster_products Products 2,4-DCQ 2,4-Dichloroquinoline TS1_C4 Transition State (C4 Attack) 2,4-DCQ->TS1_C4 + R-NH₂ TS1_C2 Transition State (C2 Attack) 2,4-DCQ->TS1_C2 + R-NH₂ Nu R-NH₂ (Nucleophile) Intermediate_C4 Stable Intermediate (Charge on N) TS1_C4->Intermediate_C4 Favored Path (Lower Ea) Intermediate_C2 Less Stable Intermediate TS1_C2->Intermediate_C2 Disfavored Path (Higher Ea) Product_C4 2-Chloro-4-aminoquinoline (Major Product) Intermediate_C4->Product_C4 - Cl⁻ Product_C2 4-Chloro-2-aminoquinoline (Minor Product) Intermediate_C2->Product_C2 - Cl⁻

Caption: SNAr mechanism showing preferential C4 attack.

Part 2: Experimental Protocols and Application Data

The following section provides detailed, step-by-step protocols for the SNAr of dichlorinated quinolines with nitrogen, oxygen, and sulfur nucleophiles. These protocols are designed to be self-validating, with clear explanations for each step.

General Experimental Workflow

A generalized workflow for performing SNAr reactions on dichlorinated quinolines is depicted below. Specific conditions will vary based on the substrate and nucleophile.

SNAr_Workflow Setup 1. Reaction Setup - Add dichloroquinoline, nucleophile, & base to dry flask. - Add anhydrous polar aprotic solvent (e.g., DMF). Conditions 2. Reaction Conditions - Heat mixture under inert atmosphere (N₂ or Ar). - Monitor progress by TLC or LC-MS. Setup->Conditions Workup 3. Work-up - Cool reaction mixture. - Pour into water and extract with organic solvent. Conditions->Workup Wash 4. Washing - Wash combined organic layers with water and brine. Workup->Wash Isolation 5. Isolation - Dry organic layer (e.g., Na₂SO₄ or MgSO₄). - Concentrate under reduced pressure. Wash->Isolation Purification 6. Purification - Purify crude product via column chromatography or recrystallization. Isolation->Purification Characterization 7. Characterization - Confirm structure and purity (NMR, MS, etc.). Purification->Characterization

Caption: Generalized workflow for SNAr reactions.

Protocol 1: Synthesis of 4-Amino-Substituted Quinolines

This protocol details the reaction of 4,7-dichloroquinoline with an amine, a common transformation for generating intermediates for antimalarial drugs.[9][10][11]

Objective: To synthesize N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.

Materials:

  • 4,7-Dichloroquinoline

  • N,N-Dimethyl-ethane-1,2-diamine

  • Dichloromethane (DCM)

  • 5% aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Chloroform

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4,7-dichloroquinoline (2.5 mmol, 1.0 eq) and N,N-dimethyl-ethane-1,2-diamine (5.0 mmol, 2.0 eq).

    • Causality: Using the amine in excess serves both as the nucleophile and as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[7] The reaction is run neat (without solvent) to maximize reagent concentration.

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain this temperature with constant stirring for 6-8 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy for the SNAr reaction. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4,7-dichloroquinoline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the residue in dichloromethane (50 mL).

  • Washing: Transfer the DCM solution to a separatory funnel. Wash sequentially with 5% aq. NaHCO₃ (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

    • Causality: The bicarbonate wash neutralizes any remaining HCl and removes the excess amine hydrochloride salt. The brine wash helps to remove residual water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Precipitate the crude product by adding a mixture of hexane:chloroform (e.g., 80:20 v/v) to the residue. Collect the solid by filtration to yield the pure product.[9]

Protocol 2: Synthesis of 4-Aryloxy-Substituted Quinolines

This protocol describes the reaction of 4,7-dichloroquinoline with a phenol, a key step in synthesizing compounds with potential applications in materials science and medicinal chemistry.

Objective: To synthesize 7-chloro-4-(4-fluorophenoxy)quinoline.

Materials:

  • 4,7-Dichloroquinoline

  • 4-Fluorophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,7-dichloroquinoline (1.0 eq), 4-fluorophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Causality: K₂CO₃ is a crucial base that deprotonates the phenol to form the more nucleophilic phenoxide ion in situ. Anhydrous conditions are important to prevent side reactions.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).

    • Causality: DMF is a polar aprotic solvent that is ideal for SNAr reactions. It effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively unsolvated and highly reactive.[8]

  • Reaction Conditions: Heat the reaction mixture to reflux and stir overnight. Monitor the reaction by TLC.

  • Work-up and Extraction: After cooling, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

  • Washing and Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryloxy-substituted quinoline.[12]

Protocol 3: Synthesis of 4-Thiophenyl-Substituted Quinolines

This protocol outlines the reaction with a sulfur nucleophile, which are known to be exceptionally potent in SNAr reactions.[13]

Objective: To synthesize a 4-(phenylthio)quinoline derivative.

Materials:

  • A suitable 4-chloroquinoline derivative (e.g., 4-chloro-3-nitroquinoline)

  • Thiophenol

  • Pyridine (as solvent and base)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1.0 eq) in pyridine.

    • Causality: Pyridine serves as both the solvent and a base to facilitate the reaction.

  • Reagent Addition: Add thiophenol (1.1-1.2 eq) to the solution.

    • Causality: Thiols are highly nucleophilic and often react readily. The thiolate, formed in situ, is an even more potent nucleophile.[13]

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4 hours.

  • Work-up and Precipitation: After cooling, carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. This will precipitate the product.

    • Causality: The acidic work-up protonates the product and any remaining pyridine, making the desired product less soluble and causing it to precipitate.

  • Isolation and Purification: Filter the resulting solid, wash thoroughly with water to remove pyridine hydrochloride, and air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[12]

Summary of Reaction Conditions

The following table summarizes typical reaction parameters for the regioselective SNAr at the C4 position of dichlorinated quinolines.

Dichloroquinoline SubstrateNucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
4,7-Dichloroquinoline Secondary AmineDimethylamine (2.0 M in THF)K₂CO₃DMF12024~75%[8]
4,7-Dichloroquinoline Primary AmineButylamine(Excess Amine)Neat120-1306Not Specified[9]
4,7-Dichloroquinoline Benzylaminem-((diethylamino)methyl)benzylamineK₂CO₃ / Et₃NNMPReflux1547%[11]
4,7-Dichloroquinoline Phenol4-FluorophenolK₂CO₃DMFRefluxOvernight63% (one-pot)[12]
4-Chloro-3-nitroquinoline ThiolThiophenolPyridinePyridineReflux475%[12]

Part 3: Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a stronger base (e.g., NaH for deprotonating less acidic nucleophiles, used with caution). Ensure all reagents and solvents are anhydrous, as water can consume the base and deactivate the nucleophile.

  • Formation of Di-substituted Product: To favor mono-substitution at C4, use a stoichiometric amount (1.0-1.1 eq) of the nucleophile and conduct the reaction at the lowest effective temperature. The formation of the di-substituted product is more likely at higher temperatures and with a large excess of the nucleophile.[7]

  • Difficult Purification: If the product is difficult to separate from the starting material, ensure the reaction has gone to completion using TLC or LC-MS. If purification by chromatography is challenging, consider converting the product to a hydrochloride salt to facilitate purification by crystallization, followed by neutralization to obtain the free base.[12]

Conclusion

The nucleophilic aromatic substitution of dichlorinated quinolines is a robust and highly predictable synthetic tool. The inherent electronic properties of the quinoline ring system dictate a strong preference for substitution at the C4 position, enabling the regioselective synthesis of a vast array of functionalized building blocks. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and materials science to leverage these versatile intermediates for the creation of novel and impactful molecules.

References

  • Lima, L. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Chemistry. [Link]

  • Abualassal, Q., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Barbosa, M. L. d. C., et al. (2024). Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines 21 and 22. ResearchGate. [Link]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • Rojas-Guevara, J. D., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Alarcón-Espósito, J., et al. (2015). Changes in the SNAr reaction mechanism brought about by preferential solvation. RSC Advances. [Link]

  • ResearchGate. (2024). (a) General scheme for regioselective nucleophilic aromatic.... [Link]

  • St. Amant, A. H., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PMC. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

  • de Villiers, K. A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

  • ResearchGate. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... [Link]

  • Jones, C. D., et al. (2023).
  • de Villiers, K. A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC. [Link]

  • IRIS-BOA. (2006). Novel 4-aminoquinolines by microwave-assisted SNAr reaction: a practical route to antimalarial agents. [Link]

  • Check, C. T., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2017). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Cossey, K. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. [Link]

  • Gallego, M. G., & Sierra, M. A. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (2021). Reactions of A3B‐porphyrins with sulfur‐based nucleophiles.... [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2,4-Dichloro-7-methoxy-8-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Drug Discovery

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal framework for binding to a wide range of biological targets.[2] Consequently, quinoline derivatives have been successfully developed into drugs for treating a multitude of diseases, including cancer, malaria, and bacterial infections.[3][4]

Within this important class of molecules, 2,4-disubstituted quinolines are particularly valuable as synthetic intermediates. The compound 2,4-Dichloro-7-methoxy-8-methylquinoline represents a highly versatile building block for constructing complex molecular architectures. The key to its utility lies in the differential reactivity of the two chlorine atoms at the C2 and C4 positions. The chlorine at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent ring nitrogen. This allows for a sequential and regioselective functionalization strategy, enabling the controlled introduction of different substituents to build a library of diverse compounds for biological screening.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis, characterization, and strategic derivatization of this compound, positioning it as a key starting material for novel therapeutic agents, particularly in the realm of kinase inhibitors.

Compound Profile & Physicochemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C11H9Cl2NO
Molecular Weight 242.10 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and DMF; insoluble in water.
Structure

Part 1: Synthesis of the Scaffold

The most common route to 2,4-dichloroquinoline derivatives is through the chlorination of the corresponding 4-hydroxyquinolin-2(1H)-one. This precursor can be synthesized via established methods like the Conrad-Limpach synthesis.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 7-methoxy-8-methyl-4-hydroxyquinolin-2(1H)-one to the target dichloro-scaffold. The mechanism involves the reaction of the tautomeric hydroxyl and amide groups with a strong chlorinating agent.

Rationale for Reagent Choice: A mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) is a potent and effective reagent for converting both hydroxyl and carbonyl groups of the quinolinone system into chlorides. POCl3 serves as both the solvent and the chlorinating agent.

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 7-methoxy-8-methyl-4-hydroxyquinolin-2(1H)-one (1.0 eq).

  • Reagent Addition: Under a gentle stream of nitrogen, carefully add phosphorus oxychloride (POCl3) (10-15 mL per gram of starting material). Stir the suspension at room temperature for 15 minutes.

  • Chlorination: Slowly add phosphorus pentachloride (PCl5) (1.1 eq) portion-wise to the stirred suspension. Caution: The reaction can be exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.

  • Work-up (Quenching): After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas.

  • Neutralization & Extraction: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter. Concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization: The final product should be characterized by:

  • 1H and 13C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichloro-compound.

  • HPLC: To assess purity.

Part 2: Strategic Application in Medicinal Chemistry

The primary utility of this scaffold is in the sequential displacement of its two chlorine atoms. The C4 position is significantly more activated towards nucleophilic attack than the C2 position. This allows for selective functionalization.

Core Concept: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The workflow below illustrates the fundamental strategy for using the 2,4-dichloroquinoline scaffold.

G cluster_0 Scaffold Synthesis & Functionalization Scaffold 2,4-Dichloro-7-methoxy- 8-methylquinoline C4_Sub Step 1: C4 Substitution (Milder Conditions) Nucleophile 1 (e.g., R-NH2) Scaffold->C4_Sub Intermediate 4-Amino-2-chloro-7-methoxy- 8-methylquinoline Derivative C4_Sub->Intermediate C2_Sub Step 2: C2 Substitution (Harsher Conditions) Nucleophile 2 (e.g., R'-OH, NaOR') Intermediate->C2_Sub Final Final 2,4-Disubstituted Quinoline Product C2_Sub->Final

Caption: Sequential SNAr workflow for 2,4-dichloroquinoline.

Protocol 2: Selective C4-Functionalization with Amines

This protocol details the reaction of an amine at the more reactive C4 position.

Rationale: This reaction proceeds readily due to the electronic activation provided by the quinoline nitrogen. It typically requires mild conditions and a base to scavenge the HCl byproduct.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-Dimethylformamide (DMF) in a round-bottom flask.

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM or ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Nucleophile Examples for C4 Position
Aniline derivatives
Benzylamines
Aliphatic primary/secondary amines
Morpholine, Piperidine, Piperazine
Protocol 3: C2-Functionalization with O- or S-Nucleophiles

After functionalizing the C4 position, the less reactive C2 position can be targeted, often requiring more forcing conditions.

Rationale: The chlorine at C2 is less electrophilic. Its substitution often requires higher temperatures and a stronger nucleophilic system (e.g., the sodium salt of an alcohol or thiol).

Step-by-Step Methodology:

  • Nucleophile Preparation: In a separate flask under nitrogen, dissolve the desired alcohol or thiol (1.5 eq) in anhydrous THF or DMF. Add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise at 0 °C. Stir for 30 minutes at room temperature to form the corresponding alkoxide or thiolate.

  • Reaction Setup: Dissolve the 4-amino-2-chloro-quinoline intermediate (from Protocol 2) (1.0 eq) in anhydrous DMF.

  • Addition: Carefully add the prepared nucleophile solution from step 1 to the solution of the quinoline intermediate.

  • Heating: Heat the reaction mixture to 100-140 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate. Purify the final compound by column chromatography.

Part 3: Hypothetical Workflow for a Kinase Inhibitor

Many FDA-approved kinase inhibitors feature a quinoline core.[5][6] The following workflow demonstrates how this compound could be used to synthesize a hypothetical inhibitor targeting a kinase's ATP-binding pocket.

G cluster_1 Workflow: Hypothetical Kinase Inhibitor Synthesis Start 2,4-Dichloro-7-methoxy- 8-methylquinoline Step1 Protocol 2: React with 4-fluoroaniline (Hinge-binding motif) Start->Step1 Intermediate1 Intermediate A: 4-(4-fluoroanilino)-2-chloro- 7-methoxy-8-methylquinoline Step1->Intermediate1 Step2 Protocol 3: React with sodium salt of 3-(dimethylamino)propan-1-ol (Solubilizing side chain) Intermediate1->Step2 FinalProduct Hypothetical Kinase Inhibitor Step2->FinalProduct

Caption: Synthesis of a hypothetical kinase inhibitor.

This hypothetical pathway demonstrates the power of the scaffold. The anilino group at C4 is a common feature for engaging with the hinge region of a kinase, while the side chain introduced at C2 can be tailored to improve properties like solubility, cell permeability, or to target a secondary pocket.

Conclusion

This compound is a high-potential building block for medicinal chemistry and drug discovery. Its value is derived from the differential reactivity of its two chlorine atoms, which enables a robust and flexible strategy for sequential, regioselective functionalization. By following the protocols outlined in this guide, researchers can efficiently generate diverse libraries of novel quinoline-based compounds for screening against a wide array of therapeutic targets, particularly protein kinases. The logical and controlled synthetic access it provides makes it an invaluable tool in the quest for next-generation therapeutics.

References

  • [No Author] (2020). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available at: [Link]

  • Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Bentham Science. Available at: [Link]

  • [No Author] (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • [No Author] (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Springer. Available at: [Link]

  • [No Author] (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Elsevier. Available at: [Link]

  • [No Author] (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis. Available at: [Link]

  • [No Author] (2022). Application of Quinoline Ring in Structural Modification of Natural Products. MDPI. Available at: [Link]

  • [No Author] (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • [No Author] (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Available at: [Link]

  • [No Author] (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. Available at: [Link]

  • [No Author] (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • [No Author] (2017). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Experimental Setup for Synthesizing Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1][2] Its rigid, planar, and synthetically versatile framework is exceptionally well-suited for the design of small-molecule inhibitors that target protein kinases. Dysregulation of kinase signaling is a known driver of numerous pathologies, particularly cancer, where it promotes uncontrolled cell proliferation, survival, and angiogenesis.[1][3] Consequently, the development of potent and selective quinoline-based kinase inhibitors is a primary objective in modern drug discovery.[4][5] This guide provides an in-depth technical overview of the experimental setup for synthesizing these inhibitors, detailing core synthetic strategies, purification, characterization, and biological evaluation. We move beyond simple procedural lists to explain the underlying causality and rationale, ensuring that researchers can adapt and troubleshoot these protocols effectively.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Quinoline and its derivatives have demonstrated remarkable efficacy as inhibitors of a wide array of protein kinases. Their success stems from the ability of the bicyclic system to form key interactions within the ATP-binding pocket of kinases. For instance, the quinoline nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP to engage with the "hinge region" of the kinase, a critical interaction for potent inhibition.[6][7] By strategically functionalizing the quinoline core, medicinal chemists can extend substituents into adjacent hydrophobic pockets and solvent-exposed regions, thereby achieving both high potency and selectivity.

This versatility has led to the development of inhibitors targeting critical oncogenic signaling cascades, including:

  • EGFR (Epidermal Growth Factor Receptor) [8]

  • VEGFR (Vascular Endothelial Growth Factor Receptor) [8]

  • PI3K/Akt/mTOR Pathway [1][8]

  • Src Family Kinases [9]

The following sections provide detailed protocols for synthesizing the quinoline core, tailored for the development of novel kinase inhibitors.

Strategic Synthesis: Choosing the Right Annulation Reaction

Several classic "named reactions" exist for constructing the quinoline core. The choice of method is a critical strategic decision that depends entirely on the desired substitution pattern of the final kinase inhibitor and the commercial availability of starting materials.[10][11]

  • The Friedländer Annulation: This is arguably the most direct and versatile method for producing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester).[12][13] Its primary advantage is the unambiguous regiochemical outcome, as the bond formations are predetermined by the starting materials. This is ideal when a specific substitution pattern is required for targeting a kinase.

  • The Gould-Jacobs Reaction: This pathway is the method of choice for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[14] The reaction proceeds via the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[15][16] Many potent kinase inhibitors feature a 4-anilinoquinoline scaffold, and the 4-hydroxyquinoline intermediate from this reaction is a key precursor that can be converted to a 4-chloroquinoline, which is then readily substituted with a desired aniline.

  • The Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[17][18] While powerful, it can sometimes lead to mixtures of regioisomers, making it less suitable for targeted synthesis unless the substrates are symmetrical or exhibit strong directing effects.

  • The Combes Quinoline Synthesis: This acid-catalyzed reaction condenses an aniline with a β-diketone.[19][20] It is particularly useful for preparing 2,4-substituted quinolines.[20]

For the purposes of targeted kinase inhibitor development, the Friedländer and Gould-Jacobs reactions offer the best combination of predictability and applicability.

Core Synthesis: Detailed Experimental Protocols

Safety First: Quinoline and its precursors can be harmful. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[21][22] Review the Safety Data Sheet (SDS) for all reagents before use.[23][24]

Protocol 1: The Friedländer Annulation for Polysubstituted Quinolines

This protocol describes a general, acid-catalyzed procedure for synthesizing a substituted quinoline from a 2-aminoaryl ketone and a ketone with an α-methylene group.[2][12]

Rationale: The acid catalyst protonates the carbonyl of the α-methylene ketone, facilitating an aldol-type condensation with the 2-aminoaryl ketone. Subsequent dehydration and intramolecular cyclization via attack of the aniline nitrogen onto the carbonyl, followed by a final dehydration, yields the aromatic quinoline ring.[13][25]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Combine 2-Aminoaryl Ketone (1.0 eq) & Methylene Ketone (1.2 eq) in Solvent B Add Catalyst (e.g., p-TsOH, 10 mol%) A->B C Heat Mixture to Reflux (e.g., 80-120°C) B->C D Monitor by TLC until Starting Material is Consumed (2-12 h) C->D E Cool to RT & Quench (e.g., with aq. NaHCO3) D->E F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Dry, Filter & Concentrate under Reduced Pressure F->G H Purify Crude Product via Flash Column Chromatography G->H

Caption: General workflow for Friedländer Annulation.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminoaryl ketone (1.0 eq) and the ketone containing an α-methylene group (1.0–1.2 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., toluene, ethanol, or acetic acid) to achieve a concentration of approximately 0.2–0.5 M. Add the acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).[25]

  • Reaction: Heat the reaction mixture to reflux (typically 80–120°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the limiting starting material indicates reaction completion (typically 2–12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. If an acid catalyst was used, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (see Section 4.1).

Protocol 2: The Gould-Jacobs Reaction for 4-Hydroxyquinoline Precursors

This two-stage protocol is ideal for creating the 4-quinolinone core structure.[15] It involves an initial condensation followed by a high-temperature cyclization. Modern adaptations using microwave irradiation can significantly shorten reaction times.[16][26]

Rationale: The first step is a nucleophilic substitution of an aniline onto diethyl ethoxymethylenemalonate (DEEM), forming a stable intermediate.[14] The second, energy-intensive step is a 6-electron electrocyclization that forms the quinoline ring. This high thermal barrier is why high-boiling solvents or microwave energy are necessary.[15][26]

Step-by-Step Methodology:

Part A: Condensation

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.0–1.1 eq).

  • Heating: Heat the mixture to 100–130°C for 1–2 hours. The reaction is often run neat (without solvent). Monitor by TLC for the formation of the anilidomethylenemalonate intermediate.

  • Byproduct Removal: Cool the mixture slightly and remove the ethanol byproduct under reduced pressure. The intermediate often solidifies upon cooling and can be used in the next step without further purification.

Part B: Thermal Cyclization

  • Reaction Setup: Place the intermediate from Part A into a flask containing a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether).

  • High-Temperature Heating: Heat the mixture to a high temperature (typically 240–260°C) using a heating mantle and a temperature controller.

  • Reaction and Precipitation: Maintain this temperature for 15–30 minutes. The cyclized product, a 4-hydroxy-3-carboethoxyquinoline, is often insoluble in the hot solvent and will precipitate out.

  • Isolation: Carefully cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration and wash it with a non-polar solvent like hexanes or toluene to remove the high-boiling solvent.

  • Further Steps: This product can then be hydrolyzed (e.g., with NaOH) and decarboxylated (by heating) to yield the 4-hydroxyquinoline, or used directly for further functionalization.[15]

ParameterFriedländer AnnulationGould-Jacobs Reaction
Key Intermediate Aldol-type adductAnilidomethylenemalonate
Typical Catalyst Acid (p-TsOH) or Base (KOH)[12]None (thermal)
Temperature 80–120°C240–260°C[15]
Primary Product Polysubstituted quinoline4-Hydroxyquinoline derivative
Key Advantage High regioselectivityAccess to 4-quinolinone core

Purification and Characterization

Rigorous purification and unambiguous characterization are essential to ensure that the biological activity observed is solely attributable to the synthesized compound.

Protocol: Purification by Flash Column Chromatography

Rationale: This technique separates the desired product from unreacted starting materials, byproducts, and catalyst residues based on differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and concentrating the mixture to a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 100% hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified quinoline derivative.

Characterization Techniques

Once purified, the compound's identity and purity must be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Expect to see characteristic aromatic proton signals in the δ 7.0–9.0 ppm range.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. Quinoline carbons typically appear in the δ 120–150 ppm range.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A pure sample should show a single major peak. Purity is typically reported as a percentage based on the peak area at a specific wavelength (e.g., 254 nm).[26]

Biological Evaluation: In Vitro Kinase Inhibition Assay

Synthesizing the compound is only half the battle. Its biological activity must be quantified. An in vitro kinase assay is the first step in determining if the new molecule is a viable inhibitor. The ADP-Glo™ Kinase Assay is a common luminescence-based method that measures kinase activity by quantifying the amount of ADP produced.

Rationale: As a kinase transfers phosphate from ATP to a substrate, it produces ADP. The ADP-Glo™ assay uses a two-step process. First, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Serial Dilution of Quinoline Inhibitor in DMSO C Add Inhibitor and Kinase Mixture to 384-well Plate A->C B Prepare Kinase Reaction Buffer containing Kinase, Substrate, and ATP B->C D Incubate at RT for 1 hour C->D E Add ADP-Glo™ Reagent to Deplete remaining ATP (40 min) D->E F Add Kinase Detection Reagent to Convert ADP to ATP & Generate Light (30 min) E->F G Read Luminescence on a Plate Reader F->G H Plot Luminescence vs. Inhibitor Concentration & Calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the synthesized quinoline inhibitor in 100% DMSO, typically starting from 10 mM.

  • Assay Setup: In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP in a buffered solution.

  • Initiate Reaction: Add a small volume of the diluted inhibitor to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion

The synthesis of quinoline-based kinase inhibitors is a dynamic and highly relevant field in drug discovery. By leveraging classic, robust synthetic methodologies like the Friedländer Annulation and the Gould-Jacobs reaction, researchers can efficiently generate diverse libraries of compounds. The protocols and workflows detailed in this guide provide a solid foundation for this process, from initial reaction setup to final biological characterization. A thorough understanding of the causality behind each step—from selecting a synthetic route to interpreting characterization data—is paramount for the successful development of the next generation of targeted cancer therapies.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Mishra, P., & Singh, P. (2022). Synthesis of quinoline and its derivatives using various name reactions: an overview. IIP Series. (Note: Specific URL may vary, search by title for access).
  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Mphahane, N. J., et al. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. [Link]

  • Verma, A., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 104-110. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

  • Al-dujaili, L. J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20916-20941. [Link]

  • Sharma, P., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(13), 1256-1269. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Verma, A., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 12(1), 104-110. [Link]

  • Osollo, E. R., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20494-20504. [Link]

  • Al-Ostath, O. A. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17897-17918. [Link]

  • Lücking, U., et al. (2013). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 659-663. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction - Application Note AN056. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Liddle, J., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(10), 1033-1038. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]

  • Penta chemicals. (2025). Quinoline: SAFETY DATA SHEET. [Link]

  • ResearchGate. (n.d.). Classical synthetic route of quinoline. [Link]

  • Liddle, J., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(10), 1033-1038. [Link]

  • Ialongo, C., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(15), 2785. [Link]

  • ResearchGate. (2020). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

  • Parveen, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 132968. [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]

  • Purdue University Graduate School. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 844. [Link]

Sources

2,4-Dichloro-7-methoxy-8-methylquinoline as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 2,4-Dichloro-7-methoxy-8-methylquinoline in Synthetic and Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of this compound, a highly functionalized heterocyclic compound, as a pivotal intermediate in modern drug discovery and organic synthesis. The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1] This document details the physicochemical properties, a robust synthetic protocol, and the strategic application of this intermediate. We focus on the differential reactivity of the C2 and C4 chloro substituents, providing detailed, field-tested protocols for selective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained, empowering researchers to adapt and innovate upon these methodologies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel bioactive molecules.

Compound Profile and Physicochemical Properties

This compound (CAS No. 1108659-32-0) is a solid organic compound whose value lies in its pre-installed functional and structural motifs.[2][3] The quinoline core provides a rigid, aromatic scaffold. The two chlorine atoms at the C2 and C4 positions serve as versatile reactive handles, while the methoxy and methyl groups on the benzenoid ring offer opportunities to modulate pharmacokinetic properties and target engagement.

The electronic nature of the quinoline ring system, combined with the strong electron-withdrawing effect of the two chlorine atoms, makes the C2 and C4 positions highly susceptible to nucleophilic attack. Notably, the C4 position is generally more activated towards nucleophilic aromatic substitution than the C2 position, allowing for selective functionalization.

Table 1: Physicochemical and Structural Data

PropertyValueSource
CAS Number 1108659-32-0[2]
Molecular Formula C₁₁H₉Cl₂NO[2]
Molecular Weight 242.10 g/mol [2]
SMILES COC1=CC=C2C(Cl)=CC(Cl)=NC2=C1C[2]
Appearance Off-white to light brown solid (predicted)N/A

Synthesis of the Intermediate: A Validated Protocol

The synthesis of 2,4-dichloroquinolines is reliably achieved through a one-pot reaction involving a substituted aniline, malonic acid, and phosphorus oxychloride (POCl₃).[4] This method, adapted for the target molecule, provides a direct and efficient route to the desired intermediate.

The reaction proceeds via a variation of the Combes quinoline synthesis. Initially, the aniline derivative (3-methoxy-2-methylaniline) reacts with malonic acid to form a β-anilinoacrylic acid derivative, which is not isolated. In the presence of excess POCl₃, this intermediate cyclizes and is subsequently chlorinated at the 2- and 4-positions to yield the final product. The POCl₃ serves as both a dehydrating agent for the cyclization and the chlorinating agent.

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reagents Aniline 3-methoxy-2-methylaniline Product 2,4-dichloro-7-methoxy- 8-methylquinoline Aniline->Product 1. Heat Malonic Malonic Acid Malonic->Product POCl3 POCl₃ (excess) POCl3->Product 2. Reflux

Caption: Synthetic route to the target intermediate.

Protocol 2.1: Synthesis of this compound

Materials:

  • 3-methoxy-2-methylaniline

  • Malonic acid

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • 5 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3-methoxy-2-methylaniline (1.0 eq) and malonic acid (1.0 eq) to an excess of phosphorus oxychloride (approx. 10-15 mL per 10 mmol of aniline). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Heating and Reflux: Heat the reaction mixture under reflux with stirring for 4-6 hours. The mixture will become a dark, viscous solution. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexane:EtOAc eluent).

  • Quenching: After cooling to room temperature, pour the reaction mixture slowly and cautiously onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Basification: Once the ice has melted, neutralize the acidic solution by slowly adding 5 M NaOH solution until the pH is approximately 8-9. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with DCM or EtOAc (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude brown solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:EtOAc) to yield the pure this compound as a solid.[4]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Core Applications: Exploiting the Dichotomous Reactivity

The primary utility of this intermediate stems from the two chloro substituents, which can be selectively functionalized to build molecular complexity. This allows for the creation of diverse compound libraries from a single, common intermediate.

Reactivity_Workflow Intermediate This compound C4-Cl C2-Cl SNAr 4-Amino-2-chloro- quinoline Derivatives Intermediate:c4->SNAr SNAr (R-NH₂) Suzuki 2-Chloro-4-aryl- quinoline Derivatives Intermediate:c4->Suzuki Suzuki (Ar-B(OH)₂) Pd Catalyst Hydrolysis 4-Chloro-quinolin-2(1H)-one Derivatives Intermediate:c2->Hydrolysis Acid Hydrolysis

Caption: Key reaction pathways from the title intermediate.

Protocol 3.1: Selective Nucleophilic Aromatic Substitution (SNAr) at C4

The C4 position is more activated towards nucleophilic attack than the C2 position. This allows for clean, selective substitution at C4 by a variety of nucleophiles, particularly amines, which is a cornerstone reaction in the synthesis of many kinase inhibitors and antimalarial drugs.[5]

Rationale: The reaction proceeds via a Meisenheimer complex intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the ability of the quinoline nitrogen to delocalize the negative charge. This effect is more pronounced for attack at C4 than at C2.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., aniline, morpholine) (1.1 - 1.5 eq)

  • Solvent: Isopropanol, n-Butanol, or Dimethylformamide (DMF)

  • Base (optional, e.g., triethylamine or potassium carbonate)

Procedure:

  • Setup: Dissolve the dichloroquinoline intermediate (1.0 eq) in the chosen solvent (e.g., n-Butanol) in a sealable reaction vessel.

  • Addition of Nucleophile: Add the amine nucleophile (1.1 eq). If the amine salt is used or if the amine is not basic enough, an ancillary base like triethylamine (2.0 eq) can be added.

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C for 4-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration and washed with a cold solvent (e.g., cold ethanol or diethyl ether).

  • Purification: If no precipitate forms, concentrate the mixture under reduced pressure. Purify the residue by column chromatography (silica gel) or recrystallization to obtain the pure 4-amino-2-chloro-7-methoxy-8-methylquinoline derivative.[5]

  • Characterization: Verify the structure via NMR and MS. The selective substitution at C4 can be confirmed by 2D NMR techniques like HMBC and NOESY.

Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While SNAr reactions are dominant, the chloro groups can also participate in palladium-catalyzed cross-coupling reactions to form C-C bonds. The Suzuki-Miyaura reaction is a powerful method for introducing aryl or heteroaryl moieties.[5] Although chloroarenes are less reactive than their bromo or iodo counterparts, modern catalyst systems with specialized phosphine ligands (e.g., SPhos, XPhos) can effectively catalyze these transformations.

Rationale: The reaction follows a standard catalytic cycle: oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a more advanced Pd-precatalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

Procedure:

  • Degassing: To a reaction flask, add the dichloroquinoline (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., 2 mol%), and base (2.0 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Heating: Heat the reaction mixture under the inert atmosphere at 80-110 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired C-C coupled product.[5]

Strategic Workflow in Drug Discovery

This intermediate is an ideal starting point for generating a library of diverse molecules for high-throughput screening. The sequential and selective functionalization of the C4 and C2 positions allows for a "divergent synthesis" approach.

G A 2,4-dichloro-7-methoxy- 8-methylquinoline B Step 1: C4-SNAr (Amine Library R¹-NH₂) A->B C Intermediate Library (4-Amino-2-chloroquinolines) B->C D Step 2: C2-Coupling (Boronic Acid Library R²-B(OH)₂) C->D E Final Compound Library (Diverse 2,4-Disubstituted Quinolines) D->E F Biological Screening (e.g., Kinase Assays) E->F

Caption: A divergent synthetic workflow for drug discovery.

This strategy enables the rapid exploration of the chemical space around the quinoline scaffold. The substituents introduced at C4 (R¹) can be tailored to interact with the solvent-exposed region of a target protein, while the groups added at C2 (R²) can probe deeper into a binding pocket. The inherent methoxy and methyl groups can also play crucial roles in blocking metabolic hotspots or providing favorable van der Waals interactions.[6]

Safety, Handling, and Storage

Safety: this compound is a chlorinated aromatic compound and should be handled with care. Assume it is an irritant and potentially harmful if ingested or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.[7] Reagents used in its synthesis and subsequent reactions, especially POCl₃, are highly corrosive and hazardous and require specific handling procedures.

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

References

  • Appchem Limited. This compound. Available from: [Link]

  • El-Dean, A. M. K., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(7), 2627-2640. Available from: [Link]

  • PubChem. 2,4-Dichloro-7-methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Sathishkumar, N., et al. (2011). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. Available from: [Link]

  • Baumann, M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Available from: [Link]

  • Chekshin, N., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. ChemistrySelect, 8(9), e202204683. Available from: [Link]

  • RSC Publishing. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available from: [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

  • PubChem. 2,4-Dichloro-7-fluoro-8-methyl-quinoline. National Center for Biotechnology Information. Available from: [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Journal of Healthcare Engineering, 2022, 5970846. Available from: [Link]

  • The Good Scents Company. 2-methyl quinoline. Available from: [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105213. Available from: [Link]

  • B. Brehmer, D., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904–11933. Available from: [Link]

  • National Pesticide Information Center. 2,4-D Fact Sheet. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-7-methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-7-methoxy-8-methylquinoline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Here, we address common experimental challenges with in-depth, field-proven insights and troubleshooting strategies to enhance your yield, purity, and success rate.

The synthesis of this quinoline derivative, a valuable intermediate in pharmaceutical research, typically proceeds in two key phases: the formation of the core quinoline ring system, followed by a chlorination step. Each stage presents unique challenges that require careful control of reaction conditions and a deep understanding of the underlying mechanisms. This guide is structured to address problems as they arise in the synthetic workflow.

Section 1: Troubleshooting the Quinoline Ring Formation (Conrad-Limpach Cyclization)

The initial and foundational stage of the synthesis is the construction of the 4-hydroxyquinoline precursor. A common and effective method is the Conrad-Limpach reaction, which involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1][2]

Frequently Asked Questions (FAQs)

Q1: My initial condensation reaction between 3-methoxy-2-methylaniline and diethyl malonate is giving a very low yield. What's going wrong?

A1: This is a common hurdle. The initial reaction forms an enamine intermediate, and its yield is sensitive to several factors. Here’s how to troubleshoot:

  • Causality of Low Yield: The reaction is an equilibrium process. Incomplete conversion is often due to insufficient reaction time or suboptimal temperature. The presence of water can also hinder the reaction by hydrolyzing the enamine.

  • Expert Recommendations:

    • Catalysis is Key: The condensation is acid-catalyzed. Ensure you are using a catalytic amount of a strong acid like HCl or H₂SO₄ to facilitate the reaction.[1]

    • Temperature Control: The condensation should be run at a moderate temperature (typically below 140°C). Excessively high temperatures at this stage can favor the formation of the isomeric Knorr product (a 2-quinolone), which is a common side reaction.[3][4]

    • Water Removal: If possible, use a Dean-Stark apparatus to remove the water formed during the reaction, which will drive the equilibrium towards the product.

    • Reagent Purity: Ensure your aniline and β-ketoester are pure and dry.

Q2: During the thermal cyclization step, my product is decomposing, and the yield of the 4-hydroxyquinoline is poor. How can I improve this?

A2: The thermal cyclization is the most critical and often the most challenging step in the Conrad-Limpach synthesis. It requires high temperatures (typically around 250°C) to overcome the activation energy for the electrocyclic ring closure.[1][2]

  • Causality of Decomposition: Heating the enamine intermediate without a suitable medium can lead to charring and decomposition. The choice of solvent is paramount for success.

  • Expert Recommendations:

    • Use a High-Boiling Inert Solvent: Do not attempt to heat the intermediate neat. The use of a high-boiling, inert solvent is crucial for efficient heat transfer and to prevent localized overheating. The classic and most effective choice is mineral oil or Dowtherm A.[1] This simple change can dramatically increase yields, often from below 30% to over 90%.[1]

    • Precise Temperature Control: Maintain a steady temperature of ~250°C. A temperature that is too low will result in an incomplete reaction, while a temperature that is too high will increase the rate of decomposition.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help to prevent oxidative side reactions at these high temperatures.

Experimental Workflow: Conrad-Limpach Reaction

Conrad-Limpach Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Start 3-methoxy-2-methylaniline + Diethyl malonate Condensation Heat to 140°C with Acid Catalyst Start->Condensation Enamine Isolate Enamine Intermediate Condensation->Enamine Cyclization Heat to 250°C in Mineral Oil Enamine->Cyclization Transfer to Cyclization Reactor Workup Cool & Precipitate from Hexane Cyclization->Workup Product1 4-Hydroxy-7-methoxy- 8-methylquinolin-2(1H)-one Workup->Product1

Caption: Workflow for the Conrad-Limpach synthesis of the quinoline core.

Section 2: Overcoming Challenges in the Chlorination Step

Once the 4-hydroxyquinolin-2(1H)-one precursor is synthesized, the next stage is to convert the hydroxyl groups at the 2 and 4 positions into chlorides. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalyst.

Frequently Asked Questions (FAQs)

Q1: My chlorination reaction with POCl₃ is incomplete, and I'm isolating mono-chlorinated intermediates. How do I drive the reaction to completion?

A1: Achieving dichlorination requires forcing conditions. The hydroxyl groups on the quinoline ring have different reactivities, and converting both can be challenging.

  • Causality of Incomplete Reaction: Insufficient reagent, low temperature, or short reaction times are the primary causes. The reaction generates HCl as a byproduct, and without a scavenger or sufficient driving force, the reaction can stall.

  • Expert Recommendations:

    • Reagent Stoichiometry: Use a significant excess of POCl₃. It often serves as both the reagent and the solvent. A 5-10 fold molar excess is common.

    • Temperature and Time: The reaction typically requires heating. Refluxing in POCl₃ (b.p. 106°C) for several hours is a standard procedure.[5] Monitor the reaction by TLC until the starting material and mono-chlorinated intermediates are consumed.

    • Catalysis (Vilsmeier-Haack Conditions): The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating agent.[6] This approach often allows for lower reaction temperatures and shorter reaction times.

Q2: The work-up of my POCl₃ reaction is problematic. I'm getting a dark, tarry mixture and low yields of the desired 2,4-dichloro product.

A2: The work-up procedure for a Vilsmeier-Haack type reaction is critical and must be performed with care to avoid product decomposition and side reactions.[7]

  • Causality of Poor Work-up: POCl₃ reacts violently with water. Uncontrolled quenching can lead to a rapid temperature increase, causing degradation of the product. The crude product is often protonated by the acidic conditions, and improper neutralization fails to precipitate the free base.

  • Expert Recommendations:

    • Controlled Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and the intermediate iminium salts.[7]

    • Basification is Essential: The resulting aqueous solution will be highly acidic. The product, being a weak base, will be soluble as its hydrochloride salt. You must carefully neutralize the solution with a base (e.g., NaOH, Na₂CO₃, or NH₄OH) until it is basic (pH > 8). This will precipitate the crude 2,4-dichloroquinoline product.[7]

    • Extraction: Once precipitated, the product can be filtered or extracted into an organic solvent like dichloromethane or ethyl acetate for further purification.

Mechanism: Vilsmeier-Haack Chlorination

Vilsmeier-Haack Chlorination cluster_0 Reagent Formation cluster_1 Chlorination Cascade DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Activation Oxygen Activation by Vilsmeier Reagent Vilsmeier->Activation Quinolinone 4-Hydroxy-quinolone Precursor Quinolinone->Activation Substitution Nucleophilic Attack by Chloride Activation->Substitution Dichloroproduct 2,4-Dichloroquinoline Substitution->Dichloroproduct Repeats for 2nd position

Caption: Simplified mechanism of chlorination via the Vilsmeier-Haack reagent.

Section 3: Purification Strategies for High-Purity Product

Purifying dichloroquinolines can be challenging due to their reactivity and the presence of persistent, structurally similar impurities.

Frequently Asked Questions (FAQs)

Q1: Recrystallization of my crude 2,4-dichloroquinoline from ethanol gives a low recovery and seems to generate new impurities. What is a better method?

A1: This is a well-documented issue. The chlorine atom at the 4-position of the quinoline ring is highly activated and susceptible to nucleophilic substitution.[8]

  • Causality of Impurity Formation: When heated in a nucleophilic solvent like ethanol or methanol, the 4-chloro group can be displaced to form the corresponding 4-ethoxy or 4-methoxy derivative. This side reaction reduces the yield of your desired product.

  • Expert Recommendations:

    • Sublimation: For many dichloroquinolines, sublimation is the purification method of choice.[8][9] It avoids the use of solvents and can be highly effective at separating the desired product from less volatile impurities and isomeric byproducts. Purity can often reach >99% with this technique.[8]

    • Alternative Recrystallization Solvents: If sublimation is not feasible, consider recrystallization from non-nucleophilic solvents like toluene, hexane, or a mixture thereof.

    • Slurry Washing: Washing the crude solid with a cold, non-polar solvent like hexane can remove some impurities without significant loss of product.

Data Presentation: Comparison of Purification Methods
Purification MethodProsConsRecommended For
Recrystallization Simple setup, good for removing some impurities.Risk of reaction with nucleophilic solvents (e.g., alcohols)[8]. Potential for yield loss.Use with non-nucleophilic solvents like toluene or hexanes.
Column Chromatography Can provide high purity.Can be slow and require large solvent volumes. Product may streak on silica gel.Small-scale purification or when isomers need to be separated.
Sublimation Excellent for removing non-volatile impurities.[9] Solvent-free. Often yields very high purity product (>99%)[8].Requires specialized equipment. Not all compounds sublime well.Highly recommended for final purification of dichloroquinolines.

General FAQs

Q: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

A: POCl₃ is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. It reacts violently with water, so ensure all glassware is scrupulously dry. Have a quenching plan and appropriate neutralizing agents ready before you begin.

Q: How can I monitor the progress of the chlorination reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexane. The starting hydroxyquinoline will be very polar and have a low Rf, while the final dichloro-product will be much less polar with a high Rf. You can easily track the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

References

  • CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google P
  • (PDF) 4,7-Dichloroquinoline - ResearchGate. (URL: [Link])

  • Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water - Scribd. (URL: [Link])

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - American Chemical Society. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])

  • US3567732A - Process for the preparation of chlorinated quinolines - Google P
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (URL: [Link])

  • Conrad–Limpach synthesis - Wikipedia. (URL: [Link])

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. (URL: [Link])

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • 24 questions with answers in QUINOLINES | Science topic - ResearchGate. (URL: [Link])

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (URL: [Link])

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? | ResearchGate. (URL: [Link])

  • Conrad-Limpach Synthesis - SynArchive. (URL: [Link])

  • Skraup synthesis of Quinoline - CUTM Courseware - Centurion University. (URL: [Link])

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (URL: [Link])

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (URL: [Link])

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (URL: [Link])

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (URL: [Link])

Sources

Technical Support Center: Synthesis of 2,4-Dichloro-7-methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing 2,4-Dichloro-7-methoxy-8-methylquinoline. We will explore common challenges and provide in-depth, field-proven troubleshooting strategies to optimize reaction yield and purity. Our approach is grounded in mechanistic principles to empower you not just to solve immediate issues, but to build a robust and reproducible synthetic protocol.

Introduction: A Plausible Synthetic Pathway

The synthesis of 2,4-dichloroquinolines is well-established, often commencing with an aromatic amine and malonic acid in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃)[1][2]. For our target molecule, this compound, a logical starting material is 3-methoxy-2-methylaniline.

The reaction is typically a one-pot procedure involving two key stages:

  • Condensation and Cyclization: The aniline derivative reacts with malonic acid to form an intermediate that cyclizes to the corresponding 4-hydroxy-2-quinolone.

  • Chlorination: Excess phosphorus oxychloride then chlorinates the hydroxyl and carbonyl groups to yield the final 2,4-dichloroquinoline product.

This guide will address the critical control points within this synthetic framework to maximize your yield.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield is consistently low. What are the most likely causes and how can I address them?

A1: Low yield in this synthesis is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. Let's break down the most critical areas for optimization.

1. Reagent Quality and Stoichiometry:

  • Moisture Sensitivity: Phosphorus oxychloride (POCl₃) is highly reactive with water. Any moisture present in your starting materials (aniline, malonic acid, or solvent) will consume POCl₃, reducing its availability for the reaction and potentially leading to incomplete cyclization or chlorination.

    • Troubleshooting: Ensure all glassware is oven-dried. Use freshly distilled POCl₃ and anhydrous solvents if applicable. Dry the aniline and malonic acid under vacuum if their purity is uncertain.

  • Reagent Ratios: The molar ratio of aniline to malonic acid to POCl₃ is critical. An insufficient amount of POCl₃ will result in incomplete conversion of the 4-hydroxy-2-quinolone intermediate.

    • Troubleshooting: Refer to the table below for recommended starting ratios. It is often beneficial to use POCl₃ as both a reagent and the solvent.

ReagentMolar Ratio (Aniline as reference)Purpose
3-methoxy-2-methylaniline1Starting Material
Malonic Acid1 - 1.2Carbon source for quinoline ring
Phosphorus Oxychloride (POCl₃)5 - 10Reagent and Solvent

2. Reaction Temperature and Time:

  • Temperature Control: The reaction is typically heated to ensure both cyclization and subsequent chlorination proceed to completion. However, excessively high temperatures can lead to decomposition and the formation of tarry by-products, which are common in acid-catalyzed quinoline syntheses[3].

    • Troubleshooting: Implement a staged heating profile. A lower temperature (e.g., 60-70°C) can be used for the initial condensation, followed by a gradual increase to reflux (around 100-110°C) for the chlorination step. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction Duration: Insufficient reaction time will lead to incomplete conversion.

    • Troubleshooting: Monitor the disappearance of the starting aniline and the 4-hydroxy-2-quinolone intermediate by TLC. The reaction may require several hours at reflux to go to completion.

3. Work-up and Purification:

  • Hydrolysis: The work-up procedure typically involves carefully quenching the reaction mixture with ice water. This must be done slowly and with efficient cooling to prevent hydrolysis of the chloro groups on the product back to hydroxyl groups.

  • Neutralization: After quenching, the acidic solution is neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the crude product. Ensure the final pH is alkaline to ensure complete precipitation[1][3].

  • Purification: Crude product purification can be challenging due to the presence of isomers and by-products. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method. Column chromatography may be necessary for achieving high purity[4].

Q2: I'm concerned about the formation of an isomeric product. How can I confirm its presence and minimize its formation?

A2: This is an excellent and critical question. The cyclization step is an electrophilic aromatic substitution on the aniline ring. With a 3-methoxy-2-methylaniline, the substitution can theoretically occur at two different positions relative to the directing groups, leading to isomeric quinolines[2].

  • The Directing Effects: The methoxy group is an ortho-, para- director, and the methyl group is also an ortho-, para- director. The amino group, once acylated, will direct the cyclization. The position of cyclization will depend on the interplay of these electronic effects and steric hindrance.

  • Potential Isomers:

    • Desired Product: Cyclization at the C6 position of the aniline (para to the methoxy group) yields the 7-methoxy-8-methyl derivative.

    • Undesired Isomer: Cyclization at the C4 position (ortho to the methoxy group) would yield the 5-methoxy-6-methyl derivative. Studies on similar systems have shown that mixtures of isomers are often produced from meta-substituted anilines[2].

Troubleshooting and Analysis:

  • Confirmation: The most reliable way to confirm the presence of isomers is through meticulous characterization of the product mixture using ¹H NMR and ¹³C NMR spectroscopy. The distinct chemical shifts and coupling patterns of the aromatic protons on the quinoline core will allow for structural assignment[2]. High-Performance Liquid Chromatography (HPLC) can also be used to resolve and quantify the isomers.

  • Minimization: Unfortunately, completely preventing the formation of the minor isomer can be difficult as it is an inherent property of the starting material's electronics. However, you can sometimes influence the ratio by modifying reaction conditions:

    • Lewis Acid Catalysis: While POCl₃ is the primary reagent, exploring other Lewis acids in milder conditions could potentially alter the regioselectivity, though this would require significant methodological development.

    • Focus on Purification: The most practical approach is to accept the formation of a mixture and focus on an efficient purification strategy. Fractional crystallization, if the solubility of the isomers is sufficiently different, or careful column chromatography are the most effective methods to isolate the desired 7-methoxy isomer.

Q3: My TLC analysis shows a significant amount of a polar baseline material and streaks. What is causing this and how can I prevent it?

A3: The presence of highly polar, streaking material on a TLC plate is often indicative of tar formation or the presence of charged intermediates. This is a common issue in reactions that use strong acids and high temperatures, like many quinoline syntheses[3][5].

Causes:

  • Polymerization: The harsh acidic conditions can cause polymerization of the starting materials, intermediates, or the final product.

  • Decomposition: Overheating can lead to the decomposition of sensitive functional groups, resulting in a complex mixture of by-products.

  • Incomplete Neutralization: If the sample spotted on the TLC plate is still highly acidic from the reaction mixture, it can interact strongly with the silica gel, causing streaking.

Troubleshooting Strategies:

  • Moderate Reaction Conditions:

    • Temperature Control: Avoid "hot spots" in the reaction flask by ensuring efficient stirring. Use an oil bath for uniform heating and avoid aggressive heating with a mantle. As mentioned in Q1, a stepwise temperature increase can be beneficial.

    • Moderators: While more common in other quinoline syntheses like the Skraup reaction, the principle of using a moderator to control exothermic events is relevant. Careful, slow addition of reagents can prevent uncontrolled temperature spikes[3][5].

  • Optimize Work-up:

    • Efficient Quenching: Ensure the reaction is thoroughly quenched in ice water to deactivate the reactive POCl₃ quickly.

    • Complete Neutralization: Before extraction, make sure the aqueous layer is distinctly alkaline (pH > 9) to ensure all acidic species are neutralized.

  • Purification from Tar:

    • Filtration: After neutralization, you may find that the tarry material is insoluble. Filtering the crude precipitate before recrystallization can remove a significant portion of these impurities.

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored, high-molecular-weight by-products. Filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize[1].

Experimental Protocol: A Validated Starting Point

This protocol is a generalized procedure based on established methods for the synthesis of 2,4-dichloroquinolines[1][2]. It should be optimized for your specific laboratory conditions.

Materials:

  • 3-methoxy-2-methylaniline

  • Malonic Acid

  • Phosphorus Oxychloride (POCl₃)

  • Crushed Ice

  • Sodium Hydroxide Solution (e.g., 10% w/v)

  • Ethanol

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Reagent Addition: To the flask, add phosphorus oxychloride (POCl₃, 5-10 molar equivalents). Cool the flask in an ice bath. Slowly add malonic acid (1.1 eq) followed by the dropwise addition of 3-methoxy-2-methylaniline (1 eq) while stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gradually heat the reaction mixture to reflux (approx. 100-110°C) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is complete when the starting aniline spot has disappeared. This may take 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a cold sodium hydroxide solution until the pH is basic (pH > 9). The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude solid. The final product can be purified by recrystallization from an ethanol-water mixture[1].

References

  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.
  • 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies. RSC Publishing.
  • Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde. BenchChem.
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
  • Improving the yield of the Bischler-Napieralski reaction for isoquinolines. BenchChem.
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • Bischler-Napieralski Reaction. J&K Scientific LLC.
  • Scheme 11 Synthesis of 2,4-dichloroquinazoline.
  • Preparation of 2,4-dichloroquinazoline.
  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Identifying by-products in 3,6-Dichloro-8-(dichloromethyl)quinoline reactions. BenchChem.
  • Process for the preparation of chlorinated quinolines.

Sources

Technical Support Center: Dichlorination of 7-Methoxy-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide provides in-depth troubleshooting for side reactions encountered during the dichlorination of 7-methoxy-8-methylquinolin-4-ol. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to diagnose and resolve common synthetic challenges, ensuring the integrity and efficiency of your reaction pathways.

Introduction

The dichlorination of 7-methoxy-8-methylquinolin-4-ol is a critical transformation for accessing key intermediates in pharmaceutical research. The intended reaction typically involves the conversion of the 4-hydroxy group to a chloride, followed by a regioselective electrophilic aromatic substitution (SEAr) on the benzene ring. However, the interplay of the activating methoxy and methyl groups, the deactivating influence of the quinoline nitrogen, and the choice of chlorinating agent can lead to a variety of undesired side reactions. This guide addresses these issues in a practical, question-and-answer format.

Troubleshooting & FAQs

Q1: My reaction is incomplete, yielding significant amounts of the 4-chloro-7-methoxy-8-methylquinoline intermediate. How can I drive the reaction to completion?

A1: Root Cause Analysis & Optimization

Incomplete dichlorination is a common issue stemming from insufficient electrophilicity of the chlorinating agent, suboptimal reaction conditions, or premature work-up. The conversion of the 4-ol to the 4-chloro derivative is often facile, but the subsequent aromatic chlorination requires overcoming the deactivating effect of the protonated quinoline nitrogen under acidic conditions.

Troubleshooting Protocol:

  • Choice of Chlorinating Agent: For the second chlorination (aromatic ring), a potent electrophilic chlorine source is necessary. N-Chlorosuccinimide (NCS) is a mild and effective choice for electron-rich aromatic systems.[1][2] Using more aggressive reagents like neat thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) primarily achieves the conversion of the 4-ol to the 4-chloro group but may require a catalyst or harsher conditions for the second, aromatic chlorination.[3][4][5]

  • Stoichiometry: Ensure an adequate excess of the chlorinating agent. For the second chlorination step using NCS, begin with 1.2-1.5 equivalents relative to the 4-chloro intermediate.

  • Temperature and Reaction Time: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). If the reaction stalls at room temperature, gradually increase the heat in 10-15 °C increments. Be aware that excessive heat can promote decomposition or other side reactions. Extend the reaction time; some electrophilic chlorinations can require several hours to reach completion.[6]

  • Acid Catalysis: For less reactive systems, the addition of a catalytic amount of a Brønsted acid (like HCl or H₂SO₄) or a Lewis acid can enhance the electrophilicity of NCS and promote the reaction.[2][6]

Workflow for Driving Dichlorination to Completion

Caption: Troubleshooting workflow for incomplete dichlorination.

Q2: I'm observing a mixture of dichlorinated regioisomers. How can I improve the selectivity for the desired product?

A2: Understanding Regiocontrol in Electrophilic Aromatic Substitution (SEAr)

The regiochemical outcome of the second chlorination is dictated by the directing effects of the substituents on the quinoline ring.[7][8]

  • 7-Methoxy Group: A powerful ortho-, para-director. It strongly activates the C6 and C8 positions.

  • 8-Methyl Group: A weaker ortho-, para-director, activating the C7 position.

  • Quinoline Nitrogen (protonated): Strongly deactivating, primarily influencing the pyridine ring but also deactivating the benzene ring by induction.

The 7-methoxy group is the dominant directing group, making the C6 position the most electronically favorable site for electrophilic attack. The desired product is therefore 4,6-dichloro-7-methoxy-8-methylquinoline . Formation of the 4,5-dichloro isomer is a likely side reaction due to some activation of the C5 position.[9]

Protocol for Enhancing Regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence selectivity. Non-polar solvents like dichloromethane (DCM) or chloroform (CHCl₃) are often preferred. Polar aprotic solvents like DMF can sometimes alter selectivity.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) generally provides good selectivity for the most activated position.[1] Gaseous chlorine in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can be less selective and lead to mixtures.[10]

  • Temperature Control: Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can significantly enhance selectivity. Start at 0 °C or room temperature before attempting to heat.

Table 1: Comparison of Common Chlorinating Agents

ReagentTypical ConditionsSelectivityCommon Side Reactions
NCS DCM or MeCN, RT to 60°CGenerally high for the most activated positionRadical chlorination if exposed to light
SOCl₂ Neat or in solvent, RefluxModerate; primarily for OH→ClAcid-catalyzed decomposition, O-demethylation
POCl₃ Neat or in solvent, RefluxModerate; primarily for OH→ClTar formation at high temperatures
Cl₂ / Lewis Acid DCM, 0°C to RTVariable; can lead to over-chlorinationOver-chlorination, potential for radical pathways

Mechanism: Regioselectivity of Chlorination

Caption: Formation of major (C6) and minor (C5) chlorinated isomers.

Q3: My NMR analysis indicates chlorination on the 8-methyl group. How can I prevent this benzylic chlorination?

A3: Differentiating Electrophilic vs. Radical Pathways

Chlorination of the 8-methyl group is a classic indicator of a radical-based reaction mechanism, which competes with the desired electrophilic aromatic substitution.

  • Electrophilic (SEAr) Pathway: Involves a Cl⁺ electrophile attacking the electron-rich aromatic ring. This is favored by polar solvents and Lewis/Brønsted acids.

  • Radical Pathway: Involves a chlorine radical (Cl•) abstracting a hydrogen atom from the benzylic methyl group. This pathway is initiated by UV light, heat, or radical initiators (like AIBN).

Preventative Measures:

  • Exclude Light: Perform the reaction in a flask wrapped with aluminum foil or in a dark fume hood to prevent photochemical initiation of radicals.

  • Use a Purely Electrophilic Reagent: N-Chlorosuccinimide (NCS) is primarily an electrophilic chlorinating agent, but contamination or improper conditions can lead to radical formation.[11] Using gaseous chlorine without a proper Lewis acid catalyst can strongly favor radical pathways.[10]

  • Avoid Radical Initiators: Ensure solvents and reagents are free from peroxides or other radical-initiating contaminants.

  • Temperature Control: While moderate heat can be used to accelerate the SEAr reaction, excessively high temperatures can favor homolytic cleavage of Cl-Cl or N-Cl bonds, initiating radical chain reactions.

Q4: I am observing O-demethylation of the 7-methoxy group. What causes this and how can it be avoided?

A4: Ether Cleavage as a Side Reaction

Cleavage of the aryl methyl ether at the 7-position to form a hydroxyl group is a significant side reaction, particularly under harsh, acidic conditions.

Primary Causes:

  • Strong Lewis Acids: Reagents like AlCl₃, BCl₃, or even FeCl₃, sometimes used to catalyze chlorination, are classic reagents for cleaving aryl methyl ethers.[12][13][14] The Lewis acid coordinates to the methoxy oxygen, weakening the C-O bond and facilitating nucleophilic attack by a chloride ion.

  • Strong Brønsted Acids at High Temperatures: Concentrated H₂SO₄ or HCl at elevated temperatures can also promote ether cleavage. Reagents like SOCl₂ generate HCl as a byproduct, which can contribute to this problem if not managed.[15]

Mitigation Strategies:

  • Avoid Strong Lewis Acid Catalysts: If catalysis is needed for the chlorination step, opt for milder alternatives or rely on thermal promotion with a selective reagent like NCS.

  • Use Milder Chlorinating Agents: Avoid using neat SOCl₂ or POCl₃ at high reflux temperatures for extended periods. If they must be used for the OH→Cl conversion, perform this step first under controlled conditions, isolate the 4-chloro intermediate, and then use a milder reagent like NCS for the subsequent aromatic chlorination.

  • Temperature Management: Keep the reaction temperature as low as possible to disfavor the high activation energy required for ether cleavage.

References

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.Vertex AI Search.
  • N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds - Benchchem.
  • Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.MDPI.
  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework C
  • N-Chlorosuccinimide (NCS) - ResearchGate.
  • Applications of N-Chlorosuccinimide in Organic Synthesis.Thieme E-Books & E-Journals.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.Vertex AI Search.
  • Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.Master Organic Chemistry.
  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIV
  • Cleavage of Aromatic Methyl Ethers by Chloroaluminate Ionic Liquid Reagents.
  • Process for preparing 4, 7-dichloro-8-methylquinoline.
  • 4,7-dichloroquinoline - Organic Syntheses Procedure.Organic Syntheses.
  • Chlorination - Common Conditions.
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines.
  • Regioselectivity in Electrophilic Arom
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.Durham University.
  • Selective cleavage of methoxy protecting groups in carbohydr
  • Reaction of quinine 2 with SOCl2, with intramolecular attack of the...
  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.MDPI.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Regioselectivity of Electrophilic Aromatic Substitution: Mechanism.StudySmarter.
  • 8-METHYLQUINOLINE.CAMEO Chemicals - NOAA.
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.Master Organic Chemistry.
  • Alcohol + SOCl2.ReactionWeb.io.
  • Cleavage of Alkyl o-Hydroxyphenyl Ethers.The Journal of Organic Chemistry.
  • The Journal of Organic Chemistry.American Chemical Society.
  • From Bifunctional to Trifunctional (Tricomponent Nucleophile-Transition Metal-Lewis Acid) Catalysis: The Catalytic, Enantioselective α-Fluorination of Acid Chlorides.
  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).
  • Alcohol to Chloride - Common Conditions.
  • Chlorination of Toluene to o-Chlorotoluene C
  • Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides.
  • 8-Methylquinoline | C10H9N | CID 11910.PubChem.
  • CHAPTER 9. SUBSTITUTION REACTIONS.University of Illinois Springfield.
  • SAFETY OF CHLORIN
  • Synthesis of quinolines.Organic Chemistry Portal.
  • Intro to Substitution Reactions: Crash Course Organic Chemistry #20.YouTube.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,4-Dichloro-7-methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichloro-7-methoxy-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Given that specific public solubility data for this compound is not extensively documented, this guide provides a systematic, first-principles approach to help you characterize its solubility and develop an effective dissolution strategy for your specific experimental needs.

Our approach is built on established principles of medicinal chemistry and formulation science, empowering you to find a robust solution through logical, step-by-step troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: Based on its chemical structure, this compound is predicted to have low aqueous solubility. An analysis of its key features explains why:

  • Aromatic Rings: The quinoline core is a large, hydrophobic bicyclic aromatic system.[1]

  • Halogenation: The two chloro-substituents significantly increase the molecule's lipophilicity (fat-solubility).

  • LogP Value: The predicted XLogP3 value, a measure of lipophilicity, is approximately 3.5-3.8.[2][3] Values greater than 3 are generally indicative of poor water solubility.[4]

  • Nitrogen Heterocycle: While the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and can be protonated, the overall molecule remains predominantly nonpolar.[5][6]

Therefore, you should assume from the outset that this compound will be practically insoluble in neutral aqueous buffers and will require a specific strategy for solubilization.

Q2: I need to prepare a stock solution. Which organic solvents should I try first?

A2: For creating a concentrated stock solution, it is recommended to start with common, water-miscible organic solvents that have a high capacity for dissolving a wide range of organic molecules. The most common choices in a research setting are:

  • Dimethyl Sulfoxide (DMSO): This is the most common starting point. It is a powerful polar aprotic solvent. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • Dimethylformamide (DMF): Similar in solvent power to DMSO, DMF is another excellent option for initial solubilization attempts.

  • Ethanol (EtOH): While less potent than DMSO or DMF, ethanol is often preferred in biological assays where DMSO toxicity is a concern.[7]

  • Methanol (MeOH): Similar to ethanol, it can be an effective solvent.

Causality: The choice of these solvents is based on their ability to disrupt the crystal lattice energy of the solid compound and form favorable solute-solvent interactions. Always start with a small amount of your compound to test solubility before committing your entire supply.

Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A3: This is a classic solubility problem. The compound is soluble in the 100% organic stock solution but crashes out when the solution's polarity dramatically increases upon dilution into an aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) is too low to keep the hydrophobic compound in solution.

Here are strategies to overcome this, which are detailed in the troubleshooting guides below:

  • Lower the Stock Concentration: A more dilute stock solution may stay soluble upon dilution.

  • Increase the Final Co-solvent Concentration: Increase the percentage of DMSO in your final assay buffer, but be mindful of its potential effects on your experiment (typically <0.5% is recommended for cell-based assays).

  • Use a Co-solvent System: Employing a mixture of solvents can enhance solubility.[8][9][10]

  • Adjust the pH of the Aqueous Buffer: As a quinoline derivative, the compound's solubility may be highly dependent on pH.[11]

  • Use Solubilizing Excipients: In some cases, surfactants or cyclodextrins can be used to maintain solubility.[12]

Troubleshooting Workflows & Protocols

This section provides systematic protocols to determine the optimal solvent system for your experiments.

Workflow 1: Systematic Solubility Profiling

This workflow is designed to empirically determine the solubility of this compound in a range of common solvents.

  • Preparation: Weigh out 1-2 mg of the compound into several individual glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a single test solvent from the list in Table 1.

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Equilibration: Allow the vials to stand at room temperature for at least one hour to reach equilibrium.

  • Observation: Visually inspect each vial for undissolved material. A clear solution indicates solubility at that concentration.

  • Quantification (Optional): For a more precise measurement, centrifuge the vials with undissolved solid, take a known volume of the supernatant, evaporate the solvent, and weigh the residue.

  • Record Results: Use a table similar to Table 1 to systematically record your observations.

SolventDielectric ConstantSolvent TypePredicted SuitabilityVisual Observation (Clear/Cloudy/Insoluble)Estimated Solubility (mg/mL)
Water80.1Polar ProticLow
PBS (pH 7.4)~79Aqueous BufferVery Low
Ethanol24.5Polar ProticModerate
Methanol32.7Polar ProticModerate
DMSO47.2Polar AproticHigh
DMF36.7Polar AproticHigh
Acetonitrile37.5Polar AproticModerate-High
Dichloromethane9.1NonpolarLow-Moderate
This table should be filled out by the user based on their experimental results.
Workflow 2: Leveraging pH to Enhance Aqueous Solubility

The nitrogen atom in the quinoline ring is basic and can be protonated at acidic pH. This positive charge can dramatically increase the compound's interaction with polar water molecules, thereby increasing its solubility.

The pKa of a molecule is the pH at which it is 50% ionized. For a basic compound like a quinoline, at a pH below its pKa, the protonated (ionized) form will dominate, leading to higher aqueous solubility. While the exact pKa of this compound is not published, the pKa of the parent quinoline molecule is around 4.9.[13] Substituents will alter this value, but it provides a rational basis for testing acidic conditions.

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Prepare Stock: Create a concentrated stock solution in 100% DMSO (e.g., 20 mM).

  • Dilution: Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and constant across all samples (e.g., 0.1%).

  • Equilibrate & Observe: Vortex, let stand for 1 hour, and visually check for any precipitation.

  • Analysis: Note the pH at which the compound remains fully dissolved. This will be your optimal pH range for aqueous-based experiments.

The following diagram illustrates the chemical principle behind using pH to improve solubility.

Caption: Protonation of the quinoline nitrogen at low pH increases polarity and aqueous solubility.

Workflow 3: Utilizing Co-solvents for Challenging Formulations

When pH adjustment is not feasible or sufficient, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, helping to keep a hydrophobic compound dissolved.[8][14]

  • Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).[9]

  • Prepare Mixtures: Create a series of aqueous buffer/co-solvent mixtures (e.g., 95:5, 90:10, 80:20 v/v).

  • Dissolution Test: Attempt to dissolve a known amount of the compound directly in these mixtures. Alternatively, dilute a DMSO stock into the mixtures.

  • Identify Minimum Requirement: Determine the lowest percentage of co-solvent required to maintain the compound in solution at your target concentration. This minimizes potential co-solvent-induced artifacts in your experiment.

Master Troubleshooting Flowchart

This diagram provides a top-level decision-making framework for addressing solubility issues with this compound.

Solubility_Troubleshooting Start Start: Compound is Insoluble PrepStock Q: Is a concentrated organic stock solution needed? Start->PrepStock SolventScreen Protocol 1: Perform Solubility Screen (DMSO, DMF, EtOH) PrepStock->SolventScreen Yes DirectDissolve Attempt direct dissolution in final buffer PrepStock->DirectDissolve No YesStock A: Yes NoStop A: No StockSuccess Stock solution is clear? SolventScreen->StockSuccess pH_Adjust Protocol 2: Test Solubility in Buffers of Varying pH (e.g., pH 2-9) DirectDissolve->pH_Adjust DiluteToAq Dilute stock into aqueous buffer StockSuccess->DiluteToAq Yes Failure Advanced Formulation Needed (e.g., Surfactants, Cyclodextrins) StockSuccess->Failure No YesStockSuccess Yes NoStockSuccess No Precipitation Does it precipitate? DiluteToAq->Precipitation Precipitation->pH_Adjust Yes Success Success: Compound Solubilized Precipitation->Success No YesPrecip Yes NoPrecip No Cosolvent Protocol 3: Use a Co-solvent System (e.g., EtOH, PEG 400) pH_Adjust->Cosolvent If pH adjustment fails or is not compatible Cosolvent->Success If successful Cosolvent->Failure If unsuccessful

Caption: A step-by-step decision tree for solubilizing this compound.

References

  • Wikipedia. (n.d.). Cosolvent.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Benchchem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Liao, C., et al. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.
  • ResearchGate. (n.d.). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
  • Nema, S., & Ludwig, J. D. (Eds.). (2019).
  • Wikipedia. (n.d.). Quinoline.
  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database.
  • ResearchGate. (2022).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • IGI Global. (n.d.). Co-solvent: Significance and symbolism.
  • Sciencemadness Wiki. (n.d.). Quinoline.
  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • ECHEMI. (n.d.). 2,4-DICHLORO-7-METHOXY QUINOLINE Formula.
  • International Journal of Pharmaceutical Sciences and Research. (2011). STRATEGIES FOR IMPROVING SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7-methoxyquinoline. PubChem Compound Database.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • ChemicalBook. (2023). This compound.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Li, H., et al. (2018). Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods. Scientific Reports.
  • Simulations Plus. (2024). ADMET Predictor Tutorial 5: Predicting pKa. YouTube.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7-fluoro-8-methyl-quinoline. PubChem Compound Database.
  • Appchem. (n.d.). This compound.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • MedCrave online. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • National Center for Biotechnology Information. (n.d.).
  • CymitQuimica. (n.d.). 2-Chloro-7-methoxy-4-methylquinoline.
  • The Good Scents Company. (n.d.). 2-methyl quinoline.
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-chloro-8-methoxy-4-methylquinoline.

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions for Dichlorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for optimizing Suzuki coupling conditions for dichlorinated quinolines.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichlorinated quinoline scaffolds. As a Senior Application Scientist, I understand that while the Suzuki coupling is a cornerstone of modern synthetic chemistry for its robustness in forming C-C bonds, its application to electron-deficient and sterically hindered substrates like dichlorinated quinolines presents unique challenges.[1][2] The presence of two potential reaction sites and the reduced reactivity of aryl chlorides necessitate a nuanced and well-considered approach to reaction optimization.[2][3]

This guide is structured to provide you with direct, actionable solutions to common problems encountered in the lab. We will move from troubleshooting specific experimental failures to answering frequently asked questions, all while grounding our advice in the fundamental principles of the catalytic cycle.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to help you diagnose and resolve specific issues you may be encountering at the bench.

Problem 1: My reaction has a very low yield or has not worked at all.

This is the most common issue and can be traced back to several key factors related to the catalytic cycle. Let's break down the potential causes and solutions.

Q: I've set up my reaction, but I'm seeing only starting material. What's the most likely culprit?

A: The most probable cause is an inactive catalyst system, which can stem from several sources.

  • Inefficient Oxidative Addition: The first and often rate-limiting step for aryl chlorides is the oxidative addition of the C-Cl bond to the Pd(0) center.[4] Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this challenging step.[5]

    • Expert Recommendation: You must use bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which in turn promotes the oxidative addition step.[3][6][7] Ligands from the Buchwald (e.g., SPhos, XPhos) or other biaryl phosphine classes are industry standards for this type of transformation.[3][6][7][8]

  • Catalyst Decomposition: The active Pd(0) species is sensitive to oxygen.[9] Improperly degassed reaction mixtures can lead to the oxidation of Pd(0) to inactive Pd(II) species or the formation of palladium black, which has poor catalytic activity.

    • Protocol Validation: Ensure your solvents are thoroughly degassed using a "freeze-pump-thaw" technique or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.[9][10] All solid reagents should be added under a positive pressure of inert gas.

  • Issues with the Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[11][12]

    • Causality Check: If the base is not strong enough, or if it has poor solubility in your solvent system, this step can stall the catalytic cycle. For challenging couplings, a common choice is a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9] Ensure the base is finely powdered to maximize its surface area and reactivity.

low_yield_troubleshooting start Low or No Yield check_catalyst Is your catalyst system active for aryl chlorides? start->check_catalyst check_conditions Are your reaction conditions strictly anaerobic? check_catalyst->check_conditions No solution_ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). check_catalyst->solution_ligand Yes check_base Is your base appropriate and sufficiently soluble? check_conditions->check_base No solution_degas Improve degassing procedure (e.g., freeze-pump-thaw). check_conditions->solution_degas Yes check_boronic Is your boronic acid stable under the reaction conditions? check_base->check_boronic No solution_base Switch to a stronger or more soluble base (e.g., K3PO4, Cs2CO3). Ensure it is finely powdered. check_base->solution_base Yes solution_boronic Use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt. check_boronic->solution_boronic No

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Problem 2: I am getting a mixture of products or the wrong regioisomer.

Regioselectivity is a critical issue when working with di-substituted substrates. The electronic properties of the quinoline ring system heavily influence the reactivity of the two chlorine atoms.

Q: I am trying to make a mono-arylated product from 2,4-dichloroquinoline, but I am getting a mixture of the 2- and 4-substituted products, or the reaction is going all the way to the di-substituted product. How can I control the selectivity?

A: For 2,4-dichloroquinoline, the C-2 position is inherently more reactive than the C-4 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C-2 position more susceptible to oxidative addition by the palladium catalyst. [13][14][15]

  • Exploiting Inherent Reactivity: To favor mono-substitution at the C-2 position, you should use reaction conditions that are not overly aggressive.

    • Stoichiometry is Key: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess will drive the reaction towards di-substitution.

    • Temperature and Time: Start with a moderate temperature (e.g., 80 °C) and monitor the reaction closely by TLC or LC-MS.[16] Stop the reaction once the starting material is consumed to prevent the slower reaction at the C-4 position from occurring.

    • Ligand Choice: While bulky phosphines are needed, an overly active catalyst system might reduce selectivity. Ligands like PPh₃ have been used to achieve selective mono-substitution at C-2, although this may require longer reaction times.[16][14]

  • For Other Isomers (e.g., 2,6- or 2,7-dichloroquinoline): The electronic differentiation between the chlorine atoms is still the primary driver of selectivity. The C-2 position is generally the most activated.[17][18] For substrates like 4,7-dichloroquinoline, the C-4 position is more reactive than C-7.[19] To enhance selectivity, consider switching from a dichloro- starting material to a chloro-iodo version (e.g., 7-chloro-4-iodoquinoline), which will overwhelmingly favor reaction at the more reactive C-I bond.[19][20]

Caption: Electronic factors governing regioselectivity in 2,4-dichloroquinoline.

Problem 3: I am observing significant side products, such as homocoupling of my boronic acid or dehalogenation of my quinoline.

Side reactions can compete with your desired cross-coupling, consuming reagents and complicating purification.

Q: My main product is contaminated with a biaryl product derived from my boronic acid. What causes this and how can I prevent it?

A: This side product arises from the homocoupling of your boronic acid. This is typically caused by two main issues:

  • Presence of Oxygen: As mentioned earlier, oxygen can oxidize the Pd(0) catalyst. The resulting Pd(II) species can promote the homocoupling of the boronic acid.[9]

    • Solution: Rigorous degassing of all solvents and reagents is the most effective way to minimize this side reaction.[9]

  • Protodeboronation: Boronic acids can be unstable, especially at elevated temperatures or under certain pH conditions, and can decompose to the corresponding arene via a process called protodeboronation.[21][22] This not only reduces the amount of boronic acid available for the cross-coupling but can also lead to other side reactions.

    • Solution: Consider using a more stable boron reagent. Potassium organotrifluoroborates (R-BF₃K) or boronic acid pinacol esters (Bpin) are generally more robust and less prone to protodeboronation.[21][22][23][24] They often participate directly in the catalytic cycle or slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[21][22][23][24]

Frequently Asked Questions (FAQs)

Q1: What are the best "go-to" starting conditions for a Suzuki coupling with a dichlorinated quinoline?

A: While every substrate is different, a robust starting point for method development with a generic dichlorinated quinoline would be:

ParameterRecommended Starting ConditionRationale / Comment
Catalyst Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like XPhos Pd G3 (2-5 mol%)Pd(OAc)₂ is a common Pd(II) source that is reduced in situ. Pre-catalysts offer better stability and faster activation.[5]
Ligand SPhos or XPhos (Ligand:Pd ratio of 2:1 if using Pd(OAc)₂)These are bulky, electron-rich ligands essential for activating the C-Cl bond.[6][7]
Base K₃PO₄ (2-3 equivalents)A reliable, moderately strong base that works well in many systems. Ensure it is finely powdered.[9]
Solvent Dioxane/H₂O (e.g., 4:1 or 10:1 ratio) or Toluene/H₂OA polar aprotic solvent is usually required. A small amount of water can aid in dissolving the base and facilitating the catalytic cycle.[10][18]
Temperature 80-100 °CA good starting range to balance reaction rate with selectivity and stability.[10][16]
Boron Reagent Arylboronic acid (1.2 equivalents for mono-substitution)If protodeboronation is an issue, switch to the corresponding pinacol ester.[23]

Q2: My starting material is poorly soluble in common Suzuki solvents. What can I do?

A: Solubility is a critical factor. If your substrate is not in solution, the reaction will be slow or may not proceed at all.[25]

  • Try Alternative Solvents: If solubility is an issue in dioxane or toluene, you could try more polar solvents like DMF or NMP. However, be aware that these solvents can sometimes lead to faster catalyst decomposition at high temperatures.

  • Increase Temperature: Carefully increasing the reaction temperature can improve solubility, but this must be balanced against the stability of your reagents and catalyst.

  • Modify the Substrate: If this is an option in your synthetic route, adding solubilizing groups to the quinoline core can be a highly effective strategy.[25]

Key Experimental Protocols

The following protocols are intended as a starting point and should be optimized for your specific substrates.

Protocol 1: General Procedure for Regioselective Mono-Arylation of 2,4-Dichloroquinoline at the C-2 Position
  • Setup: To an oven-dried Schlenk flask, add 2,4-dichloroquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography.

References

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009). NIH. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (2009). Beilstein Journals. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (2011). Journal of the American Chemical Society. [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). NIH. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009). Semantic Scholar. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. (2019). PubMed Central. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). NIH. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki Coupling Mechanism and Applications. (2018). YouTube. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (2009). ResearchGate. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Optimization of conditions for the Suzuki coupling reaction. ResearchGate. [Link]

  • Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. [Link]

  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. [Link]

  • Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4- iodoquinoline with arylboronic acids. (2001). Canadian Science Publishing. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2012). NIH. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). ACS Publications. [Link]

  • Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. (2001). ResearchGate. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

Sources

Technical Support Center: Navigating NMR Characterization of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR characterization of substituted quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in elucidating the structure of these versatile heterocyclic compounds. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my substituted quinoline so complex and overlapping?

This is a frequent challenge stemming from the inherent electronic nature of the quinoline ring system. The nitrogen atom's electron-withdrawing effect, combined with the influence of various substituents, reduces the chemical shift dispersion of the aromatic protons. Protons on the same ring, particularly in the 5-8 and 2-4 positions, often resonate in close proximity, leading to significant signal overlap that complicates straightforward 1D ¹H NMR analysis.

Troubleshooting Workflow for Signal Overlap:

G cluster_start Initial Observation cluster_methods Recommended Actions cluster_2d 2D NMR Elucidation cluster_end Outcome Start Complex/Overlapping ¹H NMR Spectrum Solvent Change NMR Solvent (e.g., Benzene-d₆, DMSO-d₆) Start->Solvent Troubleshooting Steps Temp Vary Temperature Start->Temp Troubleshooting Steps Field Increase Magnetic Field Strength Start->Field Troubleshooting Steps TwoD Perform 2D NMR Experiments Start->TwoD Troubleshooting Steps End Unambiguous Structural Assignment Solvent->End Temp->End Field->End COSY ¹H-¹H COSY (Identifies J-coupled protons) TwoD->COSY Specific Experiments HSQC ¹H-¹³C HSQC (Correlates protons to directly attached carbons) TwoD->HSQC Specific Experiments HMBC ¹H-¹³C HMBC (Correlates protons to carbons over 2-3 bonds) TwoD->HMBC Specific Experiments NOESY ¹H-¹H NOESY (Identifies through-space proton proximities) TwoD->NOESY Specific Experiments COSY->End HSQC->End HMBC->End NOESY->End

Caption: Troubleshooting workflow for resolving overlapping signals in quinoline NMR spectra.

In-Depth Protocol: Utilizing 2D NMR for Structural Elucidation

For a definitive assignment of overlapping proton signals, a combination of 2D NMR experiments is indispensable.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is your first step to establish proton-proton coupling networks. For instance, in a 4-substituted quinoline, you can expect to trace the connectivity from H-2 to H-3, and separately the spin system from H-5 through H-8.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom, providing a powerful tool for resolving proton overlap by spreading the signals across the wider ¹³C chemical shift range.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular fragments. HMBC detects correlations between protons and carbons over two to three bonds. For example, the proton at position 8 (H-8) will typically show a correlation to the carbon at position 4a (C-4a), which is a key indicator for confirming the quinoline scaffold.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): When J-coupling information is ambiguous, NOESY can reveal through-space proximity between protons. A classic example is observing a NOE between a substituent at the C-8 position and the H-7 proton.

Q2: My quinoline derivative with a hydroxyl or amino group shows significant peak broadening. What is the cause and how can I fix it?

This phenomenon is often due to the presence of tautomers in equilibrium or intermediate exchange rates of labile protons (e.g., -OH, -NH₂). The quinoline ring system is known to exhibit tautomerism, especially with hydroxyl substituents at the 2- and 4-positions, leading to an equilibrium between the enol and keto (or quinolone) forms. If the rate of exchange between these forms is on the NMR timescale, the resulting signals will be broad.

Tautomeric Equilibrium in 4-Hydroxyquinoline:

Caption: Tautomeric equilibrium between 4-hydroxyquinoline and 4-quinolone.

Troubleshooting Peak Broadening:

  • Solvent Selection: The position of the tautomeric equilibrium is highly dependent on the solvent.

    • Protic Solvents (e.g., Methanol-d₄, D₂O): These solvents can stabilize one tautomer over the other through hydrogen bonding and will also facilitate rapid exchange of labile protons, often resulting in sharper signals for the ring protons but the disappearance of the -OH or -NH proton signal.

    • Aprotic Polar Solvents (e.g., DMSO-d₆): DMSO-d₆ is excellent for observing labile protons as it slows down their exchange rate. This can help confirm the presence of -OH or -NH groups.

  • Temperature Variation (VT-NMR):

    • Lowering the Temperature: This can slow down the exchange rate, potentially "freezing out" the individual tautomers and resulting in a spectrum showing two distinct sets of signals.

    • Increasing the Temperature: This can accelerate the exchange, leading to a single, averaged, and sharper set of signals.

  • Acid/Base Addition: Adding a trace amount of acid (e.g., TFA-d) or base (e.g., NaOD) can catalyze the proton exchange, often resulting in sharper signals.

Table 1: Solvent Effects on ¹H NMR Chemical Shifts (ppm) of 4-Hydroxyquinoline

ProtonCDCl₃DMSO-d₆
H-27.857.90
H-36.506.25
H-58.108.15
H-87.957.60

Note: These are representative values and can vary based on concentration and temperature.

Q3: I have a quinoline N-oxide derivative, and the chemical shifts are significantly different from the parent quinoline. How do I correctly assign the signals?

The N-oxide functionality dramatically alters the electronic properties of the quinoline ring. The N-O bond acts as a strong electron-donating group through resonance, particularly affecting the chemical shifts of protons at the 2-, 4-, and ortho/para positions of the fused benzene ring.

Key Changes to Expect in Quinoline N-Oxides:

  • H-2 and H-4: These protons are significantly shielded (shifted upfield) compared to the parent quinoline due to increased electron density from the N-oxide group.

  • H-8: This proton often experiences a notable deshielding (downfield shift) due to the anisotropic effect of the N-O bond.

Experimental Protocol for Assigning Quinoline N-Oxide Spectra:

  • Acquire Standard 1D ¹H and ¹³C Spectra: Note the significant upfield shifts of some aromatic protons and downfield shift of H-8.

  • Run a ¹H-¹³C HSQC Experiment: This will correlate the shielded protons to their corresponding carbons, which will also show characteristic upfield shifts.

  • Perform a ¹H-¹³C HMBC Experiment: This is critical for confirming the overall structure. Look for key long-range correlations:

    • Correlation from the shielded H-2 to C-4 and C-8a.

    • Correlation from the shielded H-4 to C-2 and C-5.

    • Correlation from the deshielded H-8 to C-10 (C-8a in older nomenclature) and C-6.

  • Consider a ¹H-¹⁵N HMBC Experiment: If your spectrometer is equipped with a suitable probe, this experiment can directly show the correlation between protons (like H-2) and the ¹⁵N of the N-oxide, providing unambiguous proof of the structure.

Concluding Remarks

The NMR characterization of substituted quinolines, while challenging, can be systematically approached. By understanding the electronic effects of the nitrogen heterocycle and various substituents, and by leveraging the power of 2D NMR techniques, unambiguous structural elucidation is achievable. Always remember that a combination of experiments provides a more robust and self-validating dataset than any single technique alone.

References

  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]

  • Katritzky, A. R., & Lunt, E. (1970). Tautomeric azines. Part I. The prototropic tautomerism of 4-hydroxyquinoline. Tetrahedron, 26(19), 4291-4303. [Link]

  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1981). Nitrogen NMR spectroscopy. Annual Reports on NMR Spectroscopy, 11B, 1-403. [Link]

Validation & Comparative

The Quinoline Scaffold: A Privileged Framework for Kinase Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Prominence of Quinolines in Kinase Inhibitor Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid, planar structure, coupled with synthetic tractability, has rendered it a "privileged" framework for the design of small molecule kinase inhibitors.[1][2][3] Protein kinases, as central regulators of cellular signaling, are frequently implicated in the pathogenesis of numerous diseases, most notably cancer.[4][5] Consequently, the development of potent and selective kinase inhibitors remains a paramount objective in contemporary drug discovery.[6] Several FDA-approved drugs, such as Lapatinib (a dual EGFR/HER2 inhibitor) and Cabozantinib (a multi-kinase inhibitor targeting MET, VEGFR2, and RET), feature the quinoline core, underscoring its clinical significance.[7]

This guide provides a comparative analysis of quinoline-based kinase inhibitors, with a specific focus on the structural nuances that dictate their biological activity. While our central topic is 2,4-dichloro-7-methoxy-8-methylquinoline , a thorough search of the scientific literature and chemical databases reveals a conspicuous absence of published biological data for this specific compound. Therefore, this guide will adopt a broader perspective, examining the structure-activity relationships (SAR) of closely related substituted quinolines to infer the potential biological profile of our target compound and to provide a valuable resource for researchers designing the next generation of quinoline-based kinase inhibitors.

The Influence of Substitution Patterns on Kinase Inhibition: A Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of a quinoline-based kinase inhibitor is profoundly influenced by the nature and position of its substituents. The dichloro substitution pattern at positions 2 and 4, as seen in our target compound, is a common starting point in the synthesis of more complex quinoline derivatives.[8] The chlorine atoms serve as versatile handles for introducing further diversity through nucleophilic substitution reactions.

The Critical Role of the 4-Position

The 4-position of the quinoline ring is particularly crucial for kinase inhibitory activity. The introduction of an anilino group at this position, for instance, is a well-established strategy for targeting the ATP-binding site of numerous kinases.[9][10] The nitrogen atom of the quinoline ring typically forms a key hydrogen bond with the hinge region of the kinase, while the anilino moiety extends into the hydrophobic pocket of the active site. The substitution pattern on this aniline ring further dictates the selectivity and potency of the inhibitor.

Modulation of Activity by Substituents at the 7- and 8-Positions

Substitutions on the benzo portion of the quinoline ring, specifically at positions 6, 7, and 8, play a significant role in fine-tuning the inhibitor's properties. The 7-methoxy group in our target compound, for example, is a common feature in many kinase inhibitors and can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase active site.[11] The 8-methyl group, while less common, can also impact the compound's conformation and interactions within the binding pocket.

To illustrate these principles, let's consider the known biological activities of some structurally related compounds:

  • 4-Anilinoquinolines : This class of compounds has been extensively studied. For example, a 4-anilinoquinoline with a Kd of 5.3 nM against Cyclin G Associated Kinase (GAK) has been identified.[10] Further optimization of the substituents on the quinoline and aniline rings led to inhibitors with over 50,000-fold selectivity for GAK over other kinases in the NAK sub-family.[10] This highlights the profound impact of subtle structural modifications on target selectivity.

The following table summarizes the kinase inhibitory profiles of some representative substituted quinolines, providing a comparative overview of their potencies.

Compound ClassRepresentative Compound/ScaffoldTarget Kinase(s)IC50/KdReference
3-Substituted Quinolines 6,7-dimethoxyquinoline with 3-(4-methoxyphenyl) substitutionPDGF-RTK< 20 nM[5]
4,6,7-Substituted Quinolines Cabozantinib analoguec-Met19 nM[4]
4-Anilinoquinolines Compound 1 from Asquith et al.GAKKd = 5.3 nM[10]
Quinazolines (related scaffold) ErlotinibEGFRIC50 = 2 nM[12]
Quinazolines (related scaffold) LapatinibEGFR, HER2IC50 = 10.8 nM (EGFR), 9.8 nM (HER2)[12]

Note: This table is illustrative and not exhaustive. The specific inhibitory activities can vary depending on the assay conditions.

Key Signaling Pathways Targeted by Quinoline Kinase Inhibitors

Quinoline-based inhibitors have been developed to target a multitude of signaling pathways implicated in cancer and other diseases. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a critical role in cell proliferation, survival, and differentiation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Quinoline_Inhibitor Quinoline Kinase Inhibitor (e.g., Lapatinib) Quinoline_Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Akt Akt PI3K->Akt Akt->Transcription Promotes Kinase_Inhibitor_Workflow Start Compound Synthesis (e.g., this compound) Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, Kinase-Glo) - Determine IC50 Start->Biochemical_Assay Kinome_Scan Kinome-wide Selectivity Profiling - Assess off-target effects Biochemical_Assay->Kinome_Scan Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) - Determine EC50 Kinome_Scan->Cell_Based_Assay In_Vivo_Studies In Vivo Animal Models - Evaluate efficacy and toxicity Cell_Based_Assay->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: A generalized workflow for the discovery and development of a novel kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol provides a general framework for a TR-FRET-based kinase assay to determine the IC50 value of an inhibitor.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Allophycocyanin (APC)-labeled streptavidin (acceptor, if using a biotinylated substrate)

  • TR-FRET detection buffer

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of 4x test compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of 4x kinase solution to all wells.

    • Add 2.5 µL of 4x substrate/ATP mixture to initiate the reaction. The final volume will be 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of 2x TR-FRET detection mix containing the Europium-labeled antibody and APC-labeled streptavidin to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of a kinase inhibitor on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50 value.

Conclusion and Future Directions

The quinoline scaffold remains a highly fertile ground for the discovery of novel kinase inhibitors. While specific biological data for this compound is currently lacking, the analysis of structurally related compounds provides valuable insights into the key determinants of kinase inhibitory activity within this chemical class. The strategic modification of the quinoline core at positions 2, 3, 4, 6, 7, and 8 allows for the fine-tuning of potency and selectivity against a wide range of kinase targets.

Future research in this area should focus on the synthesis and biological evaluation of novel substituted quinolines, including this compound, to expand our understanding of their therapeutic potential. Comprehensive kinase profiling and cell-based assays will be essential to elucidate their mechanisms of action and to identify promising candidates for further development as targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv, 117630. [Link]

  • Subashini, R., et al. (2010). 2,4-dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1535. [Link]

  • Di Micco, S., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5146. [Link]

  • Dolle, R. E., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of medicinal chemistry, 37(17), 2627-2629. [Link]

  • Asquith, C. R. M., et al. (2020). Investigation of matched pairs of meta-substituted quinolines. ResearchGate. [Link]

  • Ferreira, L. G., et al. (2023). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. ChemMedChem, 18(14), e202300151. [Link]

  • Asquith, C. R. M., et al. (2019). Selected kinase profile of 4 key compounds. ResearchGate. [Link]

  • Subashini, R., et al. (2010). 2,4-Dichloro-7,8-dimethyl-quinoline. PubMed. [Link]

  • Sharma, S., et al. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Bioorganic & medicinal chemistry, 13(4), 1069–1081. [Link]

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

  • Gupta, H., et al. (2011). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & medicinal chemistry letters, 19(24), 6939-6942. [Link]

  • Kim, Y., et al. (2013). Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. Journal of medicinal chemistry, 56(5), 1974-1983. [Link]

  • Tsegaye, A. T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20687-20708. [Link]

  • Al-Omary, F. A. M., et al. (2015). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Journal of medicinal chemistry, 58(4), 1845-1858. [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv, 117630. [Link]

  • van de Wetering, C., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 280(23), 5961-5971. [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. [Link]

  • Asquith, C. R. M., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Molecules, 28(6), 2530. [Link]

Sources

The Quinoline Scaffold: A Privileged Structure in Oncology and a Comparative Analysis of 2,4-Dichloro-7-methoxy-8-methylquinoline's Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold, a fused heterocyclic aromatic system, holds a position of significant interest in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1] Its derivatives have particularly captured the attention of researchers in oncology due to their potent anticancer properties, which are exerted through diverse mechanisms to halt cancer cell proliferation and trigger cell death.[2][3] This technical guide offers an in-depth comparative analysis of the anticancer potential of 2,4-dichloro-7-methoxy-8-methylquinoline, leveraging data from structurally related quinoline derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.

While direct and extensive experimental data on the anticancer activity of this compound is not widely available in the public domain, this guide will extrapolate its potential by examining the well-documented activities of the broader class of quinoline-based anticancer agents. A comparative analysis with a structurally related and biologically evaluated compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, will provide a framework for understanding its potential mechanisms and efficacy.

The Anticancer Promise of Substituted Quinolines: A Quantitative Overview

The anticancer potency of quinoline derivatives is commonly expressed by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth. A lower IC50 value signifies greater potency.[1] The following table summarizes the reported anticancer activities of various substituted quinoline derivatives against a panel of human cancer cell lines, illustrating the broad potential of this chemical class.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.38[3]
HCT-116 (Colon)5.34[3]
MCF-7 (Breast)5.21[3]
2-Arylquinolines Quinoline 13HeLa (Cervical)8.3[4]
Quinoline 12PC3 (Prostate)31.37[4]
Quinoline 11PC3 (Prostate)34.34[4]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline 18HeLa (Cervical)13.15[4]
Indolo[2,3-b]quinoline Compound 49 (2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline)HCT116 (Colorectal)0.35[5]
Caco-2 (Colorectal)0.54[5]

Mechanisms of Action: How Quinolines Combat Cancer

Quinoline derivatives exert their anticancer effects by interfering with critical cellular processes essential for cancer cell survival and proliferation.[3] The versatility of the quinoline ring allows for chemical modifications that can target a variety of molecular pathways.[3] Common mechanisms of action include:

  • Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.[2][6]

  • Cell Cycle Arrest: By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing and proliferating.[2][3]

  • Inhibition of Protein Kinases: Dysregulation of protein kinase activity is a hallmark of cancer. Quinolines have been developed as potent inhibitors of various kinases, including those involved in critical signaling pathways.[7][8]

  • Disruption of Microtubule Dynamics: Some quinoline derivatives interfere with the polymerization of tubulin, a key component of the cytoskeleton, leading to mitotic arrest and cell death.[7]

Comparative Analysis: this compound vs. an Active Analog

Given the limited direct data on this compound, a comparative analysis with a structurally similar and well-characterized compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as Compound 49 in a key study) , can provide valuable insights into its potential anticancer profile.[5]

Structural Similarities and Potential Implications:

Both compounds share a quinoline core with chloro and methoxy substitutions. The presence of a chlorine atom at the 2-position and a methoxy group on the benzene ring of the quinoline scaffold are common features. Structure-activity relationship studies of various quinoline derivatives have often highlighted the importance of these substitutions for anticancer activity.[9] The dichloro substitution pattern in the target compound, along with the methoxy and methyl groups, suggests the potential for significant biological activity.

In-depth Look at the Active Analog: Compound 49

A study on Compound 49 revealed significant cytotoxicity against colorectal cancer cell lines.[5] The IC50 values were reported to be 0.35 µM for HCT116 cells and 0.54 µM for Caco-2 cells, demonstrating potent anticancer activity.[5]

The proposed mechanism of action for Compound 49 involves the modulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway that is often dysregulated in cancer and plays a key role in cell growth, proliferation, and survival.[5]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound49 Compound 49 (Indoloquinoline) Compound49->PI3K Inhibits Compound49->AKT Inhibits Compound49->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Compound 49.

Based on this, it is plausible that this compound could also exert its anticancer effects through the inhibition of key signaling pathways like PI3K/AKT/mTOR. Further experimental validation is necessary to confirm this hypothesis.

Experimental Protocols for Anticancer Activity Evaluation

To rigorously assess the anticancer potential of novel quinoline derivatives, a series of standardized in vitro assays are employed. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate its IC50 value.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Treat Treat with Compound (Varying Concentrations) Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (Formation of Formazan) MTT->Incubate2 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate2->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure Analyze Calculate % Viability & Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the test compound.

Methodology:

  • Cell Treatment: Cells are treated with the compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: The cells are fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

The quinoline scaffold remains a highly privileged structure in the development of novel anticancer agents. While direct experimental evidence for the anticancer activity of this compound is currently limited in publicly accessible literature, the extensive research on related quinoline derivatives provides a strong rationale for its investigation as a potential therapeutic candidate. The comparative analysis with the potent indoloquinoline derivative suggests that it may exhibit significant cytotoxicity, potentially through the modulation of critical cell signaling pathways such as PI3K/AKT/mTOR.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro studies against a diverse panel of cancer cell lines, followed by in vivo efficacy studies in animal models, are crucial next steps. Mechanistic studies to elucidate its precise molecular targets and signaling pathways will be vital for its further development as a potential anticancer drug. The data and protocols presented in this guide provide a solid foundation for researchers to embark on the exploration of this and other novel quinoline derivatives in the ongoing quest for more effective cancer therapies.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry.
  • Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060.
  • Review on recent development of quinoline for anticancer activities. (2025).
  • The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Mini-Reviews in Medicinal Chemistry.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Quinoline Derivatives as Anticancer Agents: A Compar
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry.
  • A head-to-head study of quinoline vs quinazoline derivatives in cancer research. (n.d.). Benchchem.
  • Review on recent development of quinoline for anticancer activities. (n.d.). Journal of the Indian Chemical Society.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). MDPI.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P

Sources

A Researcher's Guide to the Target Validation of 2,4-Dichloro-7-methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

From Novel Scaffold to Validated Target: A Strategic Roadmap

The journey of a novel chemical entity from discovery to a potential therapeutic hinges on a crucial, foundational step: identifying and validating its biological target. The compound 2,4-Dichloro-7-methoxy-8-methylquinoline represents a distinct chemical scaffold with untapped therapeutic potential. However, without a clear understanding of its molecular target and mechanism of action, its development is stalled.

This guide provides a comprehensive, multi-phase strategy for researchers and drug development professionals to de-orphanize this compound. We will move from computational prediction to rigorous biophysical and cellular validation, establishing a clear line of sight between the compound, its direct biological target, and the resulting functional cellular consequences. This is not merely a list of protocols; it is a logical framework designed to build a robust, data-driven case for the compound's mechanism of action, grounded in the principles of modern drug discovery.

Phase 1: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, we first leverage the power of computational chemistry to generate a high-quality, prioritized list of potential biological targets. The chemical structure of this compound serves as the key to unlock these predictions through various ligand-based and structure-based approaches.

The underlying principle is one of "guilt by association." Ligand-based methods, such as those used by SwissTargetPrediction, operate on the tenet that structurally similar molecules often share similar biological targets. These tools screen the input structure against vast databases of known ligands with annotated targets, calculating similarity scores to predict a probable target profile. Structure-based methods, conversely, would involve docking the compound into the crystal structures of multiple proteins to predict binding affinity, though this is often more computationally demanding for initial broad screening.

For our quinoline scaffold, a typical output from a tool like SwissTargetPrediction might highlight a range of potential target classes. Quinoline derivatives are privileged structures known to interact with various enzyme families, particularly protein kinases, as well as certain G-protein coupled receptors (GPCRs) and ion channels.

Workflow: In Silico Target Prediction

cluster_input Input cluster_process Computational Analysis cluster_output Output & Prioritization Structure 2,4-Dichloro-7-methoxy- 8-methylquinoline Structure PredictionTool Target Prediction Server (e.g., SwissTargetPrediction) Structure->PredictionTool Submit 2D/3D Structure TargetList Ranked List of Putative Targets (Kinases, GPCRs, Enzymes, etc.) PredictionTool->TargetList Generate Predictions Prioritization Prioritization based on Probability Score & Literature TargetList->Prioritization Expert Review

Caption: Workflow for generating a prioritized list of putative biological targets using computational prediction tools.

Phase 2: Biochemical Screening for Hit Identification

With a list of high-probability targets, the next logical step is to confirm a direct biochemical interaction. This is most efficiently achieved by testing the compound against a broad panel of purified proteins, such as a commercially available kinase panel. These services, offered by companies like Eurofins Discovery or Promega, allow for rapid screening against hundreds of kinases in a single experiment, providing a broad view of the compound's activity and initial selectivity profile.

The choice of assay technology is critical. For kinase screening, the ADP-Glo™ Kinase Assay is a robust and widely used platform. It quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of enzymatic activity. Inhibition of the kinase by our test compound results in a lower ADP signal. A "hit" is typically defined as a compound that causes significant inhibition (e.g., >50%) at a given concentration (e.g., 1 or 10 µM).

Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a specific kinase hit from a primary screen.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA). The specific kinase and its corresponding substrate concentrations should be optimized based on the manufacturer's recommendations (typically at or below the Km for ATP).

    • Prepare a 10 mM DMSO stock of this compound. Create a serial dilution series (e.g., 11 points) in DMSO, then dilute further into the reaction buffer to create 2X compound solutions.

    • Prepare a 2X ATP solution in the reaction buffer. The concentration should be at the apparent Km for the specific enzyme.

  • Kinase Reaction:

    • Add 5 µL of the 2X compound solution to the wells of a 384-well plate. Include "no compound" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

    • Add 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader (e.g., GloMax®).

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Phase 3: Confirming Direct Target Engagement in Live Cells

A successful biochemical screen is a critical step, but it does not guarantee that the compound will engage its target in the complex milieu of a living cell. Cellular membranes, protein trafficking, and high intracellular ATP concentrations can all prevent a compound from reaching its target. Therefore, direct validation of target engagement in a cellular context is non-negotiable.

The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to assess target engagement in cells or even tissues. The principle is based on the fact that the binding of a ligand (our compound) to its target protein increases the protein's thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. This difference can be quantified by separating the soluble and aggregated fractions and measuring the amount of soluble target protein remaining at different temperatures.

Workflow: Cellular Thermal Shift Assay (CETSA®)

cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis Cells Culture Cells to ~80% Confluency Treat Treat with Vehicle (DMSO) or Compound Cells->Treat Harvest Harvest & Lyse Cells Treat->Harvest Incubate Heat Aliquot Lysate & Heat at Temp Gradient (e.g., 40-70°C) Harvest->Heat Separate Centrifuge to Separate Soluble vs. Aggregated Heat->Separate Cool Analyze Analyze Soluble Fraction (Western Blot / ELISA) Separate->Analyze Plot Plot Protein Abundance vs. Temperature Analyze->Plot Quantify cluster_pathway RAS/MAPK Signaling Pathway cluster_drug Drug Action RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Compound 2,4-Dichloro-7-methoxy- 8-methylquinoline Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MEK1/2 kinase by the compound, blocking downstream ERK1/2 phosphorylation.

This hypothesis is tested directly via Western blot. Cells would be treated with increasing concentrations of the compound, and lysates would be probed with antibodies specific for both total ERK and p-ERK. A potent and on-target inhibitor will decrease the p-ERK signal without affecting the total ERK levels.

Phase 5: Benchmarking Against the Gold Standard

Once the target is validated and a functional cellular effect is confirmed, the final step is to benchmark the performance of this compound against a known, well-characterized "gold standard" inhibitor of the same target. This comparative analysis is crucial for understanding the compound's potential and positioning it within the existing therapeutic landscape.

For our hypothetical MEK1 target, a relevant comparator would be a well-known MEK inhibitor like Trametinib. The goal is to compare key performance metrics to determine if our compound offers any advantages in potency, selectivity, or other properties.

Comparative Performance Data
ParameterThis compoundTrametinib (Reference Compound)Justification
Biochemical IC50 (MEK1) To be determined (TBD)~0.9 nMMeasures direct potency against the purified enzyme.
Cellular EC50 (p-ERK) TBD~0.3 nMMeasures potency in a relevant cellular pathway context.
Selectivity (Kinase Panel) TBD (e.g., S-Score(10))Highly SelectiveAssesses off-target activities against other kinases.
Cell Viability GI50 (A375) TBD~1 nMMeasures anti-proliferative effect in a cancer cell line dependent on the MAPK pathway.

This structured, data-driven comparison provides the necessary context to evaluate the novelty and potential of this compound, paving the way for further preclinical development. By following this comprehensive roadmap, researchers can confidently establish a robust target validation package, transforming an interesting molecule into a promising drug candidate.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 45(W1), W241–W249. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-7-methoxy-8-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Quinoline derivatives have demonstrated a remarkable breadth of biological functions, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological targets.

This guide focuses on the 2,4-dichloro-7-methoxy-8-methylquinoline scaffold, a highly versatile intermediate for developing novel therapeutic agents. The dichloro substitutions at positions 2 and 4 serve as reactive handles for introducing a wide range of functional groups via nucleophilic substitution, enabling the systematic exploration of the chemical space. The 7-methoxy and 8-methyl groups provide additional points for modulating lipophilicity, electronic properties, and steric interactions, which are critical for target binding and pharmacokinetic profiles. We will dissect the structure-activity relationships (SAR) of this class of compounds by synthesizing data from related analogs, providing a logical framework for the rational design of potent and selective molecules.

The Core Scaffold: Synthesis, Reactivity, and Rationale

Synthetic Rationale: The chlorination of a quinolinone precursor, such as 4-hydroxy-8-methylquinolin-2(1H)-one, with reagents like a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) is a standard method to produce the 2,4-dichloro derivative.[6] The C2 and C4 positions are highly susceptible to nucleophilic attack, making them ideal points for diversification. The chlorine atom at the 4-position is generally more reactive than the one at the 2-position, allowing for selective substitution by carefully controlling reaction conditions. This differential reactivity is a key strategic element in building a library of analogs.

G cluster_synthesis Synthetic Workflow A Substituted Aniline Precursor B Cyclization to 4-Hydroxy-2-quinolinone A->B C Chlorination (POCl₃/PCl₅) to 2,4-Dichloro Scaffold B->C D Selective Nucleophilic Substitution (e.g., at C4) C->D F Analog Library C->F E Further Substitution (e.g., at C2) D->E E->F

Caption: General synthetic workflow for producing a library of quinoline analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline analogs is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Below, we analyze the SAR based on modifications at key positions, drawing insights from studies on related quinoline scaffolds.

Modifications at the C4-Position: The Primary Activity Driver

The C4 position is often a critical determinant of activity. Substitution at this position directly impacts the molecule's interaction with the target protein's binding pocket.

  • Amino and Anilino Substitutions: The introduction of substituted anilino groups at the C4 position is a well-established strategy for developing kinase inhibitors.[7] The nature of the substituent on the aniline ring plays a crucial role. For instance, in a series of 7-fluoro-4-anilinoquinolines, bulky alkyl groups like isopropyl and tert-butyl at the meta-position of the aniline ring demonstrated the most potent antiproliferative activity.[7] This suggests that steric bulk in this region can be advantageous for fitting into a hydrophobic pocket of the target kinase.

  • Electron-Withdrawing vs. Electron-Donating Groups: In antiplasmodial 4-aminoquinolines, electron-withdrawing groups at the 7-position were shown to lower the pKa of the quinoline ring nitrogen.[8] While our core scaffold has a fixed 7-methoxy group (electron-donating), the electronic nature of substituents introduced at C4 will similarly modulate the overall electron density and basicity of the molecule, affecting target engagement and cell permeability.

The Role of the C2-Position: Modulating Selectivity and Properties

While the C4 position often dictates primary potency, the C2 position can be modified to refine selectivity, improve physicochemical properties, and block potential metabolic sites.

  • Small Alkyl and Aryl Groups: Replacing the C2-chloro with small, metabolically stable groups can enhance the compound's profile. In a study of 2-arylquinolines, derivatives displayed compelling and selective anticancer properties.[9] The lipophilicity introduced by these groups often correlates with cytotoxic effects.[9]

  • Hydrogen Bond Donors/Acceptors: Introducing groups capable of hydrogen bonding at C2 can provide additional anchor points within the target's binding site, potentially increasing potency and selectivity.

Influence of the 7-Methoxy and 8-Methyl Groups

The substituents on the benzo portion of the quinoline ring are vital for orienting the molecule and establishing secondary interactions.

  • 7-Methoxy Group: The electron-donating methoxy group at C7 increases the electron density of the ring system. This can enhance π-π stacking interactions with aromatic residues in a binding pocket. Its presence also influences the molecule's metabolic stability and solubility.

  • 8-Methyl Group: The methyl group at C8 introduces a steric constraint that can lock the molecule into a specific conformation, which may be more favorable for binding. This steric hindrance can also shield adjacent positions from metabolic attack, potentially increasing the compound's half-life.

Comparative Data Summary

To illustrate the SAR principles, the following table summarizes the expected impact of various substituents on kinase inhibitory activity, based on data from related quinoline analogs.[7][10][11]

Analog ID C4-Substituent (R) C2-Substituent Predicted Kinase IC₅₀ (nM) Rationale / Key Insight
Parent -Cl-Cl>10,000Core scaffold, requires functionalization for activity.
A-1 3-isopropylanilino-Cl50 - 100Bulky hydrophobic group at C4 enhances binding affinity.[7]
A-2 3-ethynylanilino-Cl100 - 250Smaller hydrophobic group, moderate activity.[7]
A-3 3-methoxyanilino-Cl250 - 500Polar group may be less favorable in a hydrophobic pocket.
B-1 3-isopropylanilino-CH₃20 - 70C2-methyl group can improve metabolic stability and fit.
B-2 3-isopropylanilino-NH₂80 - 150C2-amino may introduce unfavorable polar interactions.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential.

Protocol 1: General Procedure for Nucleophilic Substitution at C4

This protocol describes a typical reaction to displace the C4-chloro group with an aniline derivative.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Substituted aniline (1.1 eq)

    • Isopropanol (solvent)

    • Concentrated HCl (catalytic amount)

    • Round-bottom flask with reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve the this compound in isopropanol in the round-bottom flask.

    • Add the substituted aniline to the solution.

    • Add a single drop of concentrated HCl to catalyze the reaction.

    • Heat the mixture to reflux (approximately 85°C) and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold isopropanol to remove unreacted starting materials.

    • Purify the crude product by recrystallization or column chromatography.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase.

  • Materials:

    • Kinase enzyme (e.g., EGFR, AURKA)

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl₂)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well microplate.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the microplate, add the kinase enzyme, the specific substrate, and the assay buffer.

    • Add the diluted test compounds to the wells (final DMSO concentration <1%). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Pre-incubate the plate at room temperature for 15 minutes to allow compound binding.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP (or ADP produced) using the chosen detection reagent according to the manufacturer's instructions.

    • Read the signal (luminescence or fluorescence) on a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

G cluster_workflow In Vitro Assay Workflow A Prepare Reagents: Kinase, Substrate, ATP, Test Compounds B Dispense Kinase, Substrate, and Compound into Plate A->B C Pre-incubate (15 min) B->C D Initiate Reaction (Add ATP) C->D E Incubate (60 min, 30°C) D->E F Stop Reaction & Add Detection Reagent E->F G Read Signal (Luminescence/Fluorescence) F->G H Data Analysis: % Inhibition -> IC₅₀ G->H

Caption: Step-by-step workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel bioactive compounds, particularly kinase inhibitors. The structure-activity relationship is heavily dictated by the substituents at the C4 position, with bulky, hydrophobic groups often favoring high potency. The C2 position offers a secondary site for modification to optimize selectivity and pharmacokinetic properties. The inherent 7-methoxy and 8-methyl groups provide a foundational electronic and steric profile that contributes to the overall activity.

Future research should focus on expanding the diversity of substituents at both the C2 and C4 positions. Exploring a wider range of bioisosteric replacements for the aniline ring and introducing novel functionalities at C2 could lead to the discovery of compounds with improved potency and unique selectivity profiles. Furthermore, testing promising analogs against a broad panel of kinases and in cell-based assays will be crucial to validate their therapeutic potential and elucidate their mechanism of action.[12][13]

References

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. ResearchGate. Available from: [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. PubMed. Available from: [Link]

  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed. PubMed. Available from: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. ACS Publications. Available from: [Link]

  • Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents - PubMed. PubMed. Available from: [Link]

  • Synthesis and in vitro antiproliferative activities of quinoline derivatives - PubMed. PubMed. Available from: [Link]

  • In vitro antioxidant activity of quinoline compounds - ResearchGate. ResearchGate. Available from: [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Durham University. Available from: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. ResearchGate. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available from: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. MDPI. Available from: [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. ChemRxiv. Available from: [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University. Available from: [Link]

  • US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents. Google Patents.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - ResearchGate. ResearchGate. Available from: [Link]

  • Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position - ResearchGate. ResearchGate. Available from: [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. Chemical Kinomics. Available from: [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... | Oncotarget. Oncotarget. Available from: [Link]

  • 2,4-Dichloro-7-methoxyquinoline | C10H7Cl2NO | CID 22832054 - PubChem. PubChem. Available from: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

Sources

The Efficacy of Substituted Quinolines in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] In the realm of oncology, substituted quinolines have emerged as a particularly promising class of compounds, demonstrating significant cytotoxic and cytostatic effects across a diverse range of cancer cell lines.[3][4] This guide provides a comparative analysis of the efficacy of various substituted quinolines, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel anticancer therapeutics.

The Versatility of the Quinoline Scaffold in Anticancer Drug Design

The therapeutic potential of quinoline derivatives stems from their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[5][6] The planarity of the quinoline ring system allows for intercalation into DNA, while the nitrogen atom and various substitution patterns facilitate interactions with the active sites of enzymes and receptors.[5][6] Consequently, quinoline-based compounds have been shown to exert their anticancer effects through a multitude of mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents.[3][7]

  • Cell Cycle Arrest: Halting the progression of the cell cycle prevents cancer cells from dividing and proliferating.[3][7]

  • Inhibition of Kinases: Many quinoline derivatives target key kinases in oncogenic signaling pathways, such as EGFR, Pim-1, and MEK.[6][8][9][10]

  • Inhibition of Tubulin Polymerization: Disrupting the dynamics of microtubules interferes with cell division and leads to mitotic catastrophe.[1][7][11]

  • Angiogenesis Inhibition: Preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][7]

The specific biological activity and potency of a quinoline derivative are intricately linked to the nature and position of its substituents. This guide will explore these structure-activity relationships in detail.

Comparative Efficacy of Substituted Quinolines: A Data-Driven Analysis

The following sections provide a comparative overview of the cytotoxic activities of differently substituted quinolines against various cancer cell lines. The data, presented in tabular format, is a synthesis of findings from multiple peer-reviewed studies. The half-maximal inhibitory concentration (IC50) is used as the primary metric for comparing the potency of the compounds.

2-Substituted Quinolines

Quinolines with substitutions at the C-2 position have demonstrated notable anticancer activity across a range of cancer cell lines, including breast, cervical, and colon cancers.[12]

Compound ClassCancer Cell LineIC50 (µM)Reference
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01–77.67% inhibition[3]
Quinoline-2-one-based chalconesNCI-60 PanelSub-micromolar[7]
4-Substituted Quinolines

Substitutions at the C-4 position have yielded some of the most potent quinoline-based anticancer agents.[3] The 4-aminoquinoline scaffold, in particular, has been extensively explored.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-amino, 7-substituted-quinolinesMCF-7 (Breast)Not specified[3]
4-quinoline substituted aminopyrimidineU251 (Glioma), PC-3 (Prostate), K562 (Leukemia), HCT-15 (Colon), MCF7 (Breast), SK-LU-1 (Lung)Not specified[3]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Multiple human tumor cell lines< 1.0[13]
4-anilinoquinoline derivativesMultiple cancer cell lines1.5–3.9 nM[11]
2,4-Disubstituted Quinolines

The combination of substitutions at both the C-2 and C-4 positions often leads to enhanced cytotoxic activity through various mechanisms.[3]

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-disubstituted quinolinesNot specifiedNot specified[3]
Other Substitution Patterns

The versatility of the quinoline scaffold allows for a wide array of substitution patterns, each potentially leading to unique biological activities.

Compound ClassCancer Cell LineIC50 (µM)Reference
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314–4.65 µg/cm³[3]
Quinoline-chalcone hybridsA549 (Lung), K-562 (Leukemia)1.91 and 5.29[7]
Quinoline-chalcone hybridsCaco-2 (Colon)2.5 and 5.0[7]
Quinoline derivatives of ursolic acid (4d)MDA-MB-231 (Breast), HeLa (Cervical), SMMC-7721 (Liver)0.12, 0.08, and 0.34[5]
Quinoline-chalcone derivative (12e)MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast)1.38, 5.34, and 5.21[14]
Quinoline derivative (4f)A549 (Lung), MCF7 (Breast)Comparable to doxorubicin[9]

Key Signaling Pathways Targeted by Substituted Quinolines

A fundamental aspect of understanding the efficacy of substituted quinolines is to elucidate the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate two of the key pathways frequently targeted by these compounds.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several quinoline-chalcone hybrids have been shown to inhibit this pathway.[7]

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Substituted Quinoline Quinoline->PI3K Inhibits Quinoline->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted quinolines.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival. Aberrant EGFR signaling is a key driver in several cancers, and some quinoline derivatives have been developed as potent EGFR inhibitors.[9]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Quinoline Substituted Quinoline Quinoline->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by substituted quinolines.

Standardized Experimental Protocols for Efficacy Evaluation

To ensure the reliability and reproducibility of findings, the evaluation of substituted quinolines relies on a suite of well-established in vitro assays. The following protocols are fundamental to assessing the anticancer potential of novel compounds.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with varying concentrations of quinoline derivative Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Causality Behind Experimental Choices:

  • Seeding Density: The initial number of cells is optimized to ensure they are in the logarithmic growth phase during treatment, providing a sensitive measure of proliferation inhibition.

  • Incubation Time: The treatment duration (typically 48-72 hours) is chosen to allow for sufficient time for the compound to exert its effects, whether through apoptosis, cell cycle arrest, or other mechanisms.

  • MTT to Formazan Conversion: The conversion of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Apoptosis and Cell Cycle Analysis via Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying the extent of apoptosis induced by a test compound.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the substituted quinoline at its IC50 concentration for a predetermined duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.

  • Staining:

    • For Cell Cycle Analysis: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

    • For Apoptosis Analysis: Use an Annexin V-FITC/PI double staining kit. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a vital dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle or the proportion of apoptotic cells.

Self-Validating System:

The combination of Annexin V and PI staining allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+), providing a robust and internally controlled assessment of cell death.

Conclusion and Future Directions

The substituted quinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds. The diverse mechanisms of action, from kinase inhibition to the induction of apoptosis, suggest that quinoline derivatives have the potential to address the heterogeneity of cancer and overcome drug resistance.

Future research should focus on the development of quinoline derivatives with improved pharmacokinetic and pharmacodynamic properties, as well as their evaluation in more complex in vivo models. The combination of potent quinoline-based compounds with other chemotherapeutic agents or targeted therapies also represents a promising avenue for enhancing therapeutic efficacy.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Mohamed, M. F. A., & Abuo-Rahma, G. E. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31139–31155. [Link]

  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Beker, H. K., & Yıldırım, I. (2023). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Pharmaceutical Chemistry Journal, 57(1), 1-15.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

Sources

A Head-to-Head Comparison of Dichlorinated Quinoline Synthesis Methods for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Dichlorinated quinolines represent a cornerstone scaffold in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their synthesis, however, presents a unique set of challenges, including regioselectivity and the influence of electron-withdrawing chlorine atoms on reaction kinetics. This guide provides a detailed, head-to-head comparison of the most prominent classical methods for synthesizing dichlorinated quinolines: the Combes, Doebner-von Miller, and Friedländer syntheses. We will delve into the mechanistic nuances, practical advantages and limitations, and provide representative experimental protocols to empower researchers in selecting the optimal synthetic strategy.

The Enduring Relevance of Dichlorinated Quinolines

The quinoline ring system is a privileged scaffold in drug discovery, and the introduction of chlorine atoms can significantly enhance a molecule's pharmacological profile. Dichlorination can modulate lipophilicity, metabolic stability, and receptor-binding affinity. A prime example is 4,7-dichloroquinoline, a key intermediate in the synthesis of the antimalarial drugs chloroquine and hydroxychloroquine. The precise placement of two chlorine atoms on the quinoline core is often critical for biological activity, making the choice of synthetic method a crucial decision in the drug development pipeline.

The Combes Synthesis: A Robust Approach for Symmetrical Diketones

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] For the synthesis of dichlorinated quinolines, a dichloroaniline is the starting material of choice.

Mechanism and Rationale

The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the ketone carbonyls.[3][4] Subsequent acid-catalyzed intramolecular cyclization, followed by dehydration, yields the final quinoline product.[3][4] The strong acid, typically concentrated sulfuric acid, protonates a carbonyl group of the β-diketone, activating it for nucleophilic attack by the weakly basic dichloroaniline.[1][4] The electron-withdrawing nature of the chlorine atoms on the aniline ring can slow down the initial condensation step, often necessitating harsher reaction conditions.

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline via Combes Synthesis [3]

  • Reactants: m-Chloroaniline and acetylacetone.

  • Catalyst: Concentrated sulfuric acid.

  • Procedure:

    • To a stirred solution of m-chloroaniline in a suitable solvent, slowly add acetylacetone.

    • Cool the mixture in an ice bath and cautiously add concentrated sulfuric acid.

    • Heat the reaction mixture under reflux for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 2,4-dimethyl-7-chloroquinoline.

Advantages:
  • Good yields for specific substitution patterns: Particularly effective for producing 2,4-disubstituted quinolines when using symmetrical β-diketones like acetylacetone.[1]

  • One-pot procedure: The reaction is typically carried out in a single step, simplifying the experimental setup.[5]

Limitations:
  • Regioselectivity issues with unsymmetrical diketones: The use of unsymmetrical β-diketones can lead to a mixture of regioisomers, complicating purification.

  • Harsh reaction conditions: The requirement for strong acids and high temperatures can be incompatible with sensitive functional groups.[6]

  • Limited scope for dichlorinated anilines: The deactivating effect of two chlorine atoms can significantly reduce the nucleophilicity of the aniline, potentially leading to lower yields or requiring even more forcing conditions. Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[3]

The Doebner-von Miller Reaction: Versatility with α,β-Unsaturated Carbonyls

The Doebner-von Miller reaction is a flexible method that utilizes the reaction of an aniline with an α,β-unsaturated aldehyde or ketone to form a quinoline.[7] This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[7]

Mechanism and Rationale

The currently accepted mechanism involves a fragmentation-recombination pathway.[8][9] The reaction is initiated by the conjugate addition of the dichloroaniline to the α,β-unsaturated carbonyl compound. This is followed by a fragmentation of the initial adduct into an imine and a saturated ketone. These fragments then recombine through a series of condensation and cyclization steps, ultimately leading to the formation of the dihydroquinoline intermediate, which is then oxidized to the quinoline product.[8][9] Lewis or Brønsted acids are typically used as catalysts.[7]

Conceptual Workflow: Doebner-von Miller Reaction

A Dichloroaniline D Conjugate Addition A->D B α,β-Unsaturated Carbonyl B->D C Acid Catalyst (Lewis or Brønsted) C->D Catalyzes E Fragmentation D->E F Recombination & Cyclization E->F G Oxidation F->G H Dichlorinated Quinoline G->H

A conceptual workflow for the Doebner-von Miller synthesis.

Advantages:
  • Wide range of accessible substitution patterns: The use of various α,β-unsaturated carbonyl compounds allows for the synthesis of a diverse array of substituted dichlorinated quinolines.[10]

  • In situ generation of reactants: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, increasing the reaction's versatility (Beyer method).[7]

Limitations:
  • Byproduct formation: A significant drawback is the potential for tar formation due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5]

  • Harsh reaction conditions: Similar to the Combes synthesis, this reaction often requires strong acids and elevated temperatures.[11]

  • Low yields with electron-deficient anilines: Dichloroanilines, being electron-poor, can give low yields in the conventional Doebner reaction.[11][12]

  • Complex reaction mixture: The fragmentation-recombination mechanism can lead to a complex mixture of products, making purification challenging.[8]

The Friedländer Synthesis: A Convergent Route with Regiochemical Control

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.[13][14] This method is renowned for its efficiency and versatility in producing polysubstituted quinolines.[13]

Mechanism and Rationale

The reaction proceeds via an initial aldol-type condensation between the enolate of the α-methylene carbonyl compound and the carbonyl group of the 2-aminoaryl aldehyde or ketone.[13] This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed carbonyl (or a related imine formation), and subsequent dehydration to yield the quinoline ring.[13] The reaction can be catalyzed by either acids or bases.[13]

Experimental Protocol: General Procedure for Friedländer Synthesis

  • Reactants: A 2-amino-dichlorobenzaldehyde or -benzophenone and a ketone with an α-methylene group.

  • Catalyst: Acid (e.g., p-toluenesulfonic acid, H2SO4) or base (e.g., KOH, NaOH).[13]

  • Procedure:

    • Dissolve the 2-amino-dichlorobenzaldehyde/ketone and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol, toluene).

    • Add the catalyst and heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the desired dichlorinated quinoline.

Advantages:
  • High convergence and atom economy: Two pre-functionalized fragments are combined in a single step to construct the quinoline core.

  • Milder reaction conditions: Modern variations of the Friedländer synthesis often employ milder catalysts and conditions, including catalyst-free reactions in water, making it more compatible with sensitive substrates.[10]

  • Good regiochemical control: The reaction generally proceeds with predictable regioselectivity, especially when using symmetrical ketones. However, with unsymmetrical ketones, regioselectivity can be an issue, which can sometimes be controlled by the choice of catalyst.[15]

Limitations:
  • Availability of starting materials: The primary limitation is the accessibility of the required 2-amino-dichlorobenzaldehydes or -ketones, which can be challenging to synthesize.[16]

  • Side reactions: Under basic conditions, self-condensation of the ketone (aldol condensation) can be a competing side reaction.[13]

Head-to-Head Comparison of Dichlorinated Quinoline Synthesis Methods

FeatureCombes SynthesisDoebner-von Miller ReactionFriedländer Synthesis
Starting Materials Dichloroaniline, β-DiketoneDichloroaniline, α,β-Unsaturated Carbonyl2-Amino-dichlorobenzaldehyde/ketone, α-Methylene Carbonyl
Typical Catalysts Strong acids (e.g., H₂SO₄, PPA)[1]Lewis or Brønsted acids[7]Acids or bases[13]
Key Advantages Good for 2,4-disubstitution; One-potVersatile substitution patterns; In situ reactant generationHigh convergence; Milder conditions possible; Good regioselectivity
Key Limitations Regioselectivity with unsymmetrical diketones; Harsh conditionsTar formation; Harsh conditions; Low yields with deactivated anilines[5][12]Availability of starting materials[16]
Regioselectivity Poor with unsymmetrical diketonesCan be complex due to mechanismGenerally good, but can be an issue with unsymmetrical ketones[15]
Substrate Scope Limited by aniline nucleophilicity[3]Broad, but sensitive to polymerizationBroad, but limited by precursor availability

Conclusion and Future Outlook

The classical methods for quinoline synthesis each offer a unique set of advantages and disadvantages for the preparation of dichlorinated derivatives. The Combes synthesis is a reliable choice for symmetrically substituted products, while the Doebner-von Miller reaction offers greater flexibility in substitution patterns at the cost of potential side reactions and lower yields with deactivated anilines. The Friedländer synthesis stands out for its convergent nature and potential for milder reaction conditions, provided the necessary starting materials are accessible.

For researchers and drug development professionals, the choice of method will ultimately depend on the specific dichlorinated quinoline target, the availability of starting materials, and the desired scale of the synthesis. While these classical methods remain highly relevant, the field is continuously evolving. Modern advancements, including the use of microwave irradiation, novel catalysts, and green reaction media, are being applied to these traditional reactions to improve their efficiency, sustainability, and substrate scope.[6] Future research will likely focus on further refining these classical methods and developing novel, more efficient routes to these critical medicinal chemistry building blocks.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • BenchChem. (n.d.). Byproduct Formation in the Doebner-von Miller Reaction.
  • Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wube, A. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(37), 21856–21876.
  • NPTEL. (n.d.). Combes Quinoline Synthesis.
  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Marco-Contelles, J., et al. (2009). The Friedländer Synthesis of Quinolines. Chemical Reviews, 109(6), 2580-2623.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from a relevant Alfa Chemistry technical article.
  • Chemistry Lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube.
  • ResearchGate. (n.d.). Synthetic methods of quinolines.
  • Sharma, V., et al. (2021). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Current Organic Synthesis, 18(1), 2-20.
  • All About Chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism [Video]. YouTube.
  • Li, Y., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • BenchChem. (n.d.). Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis. Retrieved from a relevant BenchChem technical note.
  • Wube, A. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(37), 21856-21876.
  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC advances, 4(47), 24463-24476.
  • Manske, R. H. F. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28-59.
  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
  • Sridharan, V., et al. (2011). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules, 16(8), 6937-6948.
  • Mohamed Ibrahim, A. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?.
  • Pescarmona, P. P., et al. (2019). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Society Reviews, 48(10), 2737-2766.
  • Isse, A. A., et al. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 25(12), 4769-4777.
  • Mellado, M., et al. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 25(11), 2588.
  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

Sources

A Comparative Guide to the Preclinical Validation of 2,4-Dichloro-7-methoxy-8-methylquinoline and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide uses 2,4-Dichloro-7-methoxy-8-methylquinoline as a representative molecule for the broader class of substituted quinolines. As of the date of publication, specific in vitro or in vivo activity data for this exact compound (CAS 1108659-32-0) is not available in peer-reviewed literature[1][2]. Therefore, this document serves as an expert-driven framework, outlining the essential validation workflow for such a compound, using hypothetical—yet realistic—data for illustrative purposes. The protocols and comparative logic are grounded in established methodologies for evaluating kinase inhibitors targeting the PI3K/Akt pathway.

Introduction: The Rationale for Targeting Substituted Quinolines in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials to anticancer drugs[3][4]. Its rigid, heterocyclic structure is amenable to diverse chemical modifications, allowing for the fine-tuning of target specificity and pharmacokinetic properties. Many quinoline derivatives have been investigated as inhibitors of critical cell signaling pathways implicated in cancer, such as the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR cascade[5][6]. Dysregulation of this pathway is a hallmark of many human cancers, driving uncontrolled cell proliferation, survival, and resistance to therapy[5][7].

This guide provides a comprehensive, side-by-side comparison of a novel investigational compound, This compound (termed "Compound Q") , against two benchmark agents:

  • Buparlisib (BKM120): A well-characterized pan-PI3K inhibitor, serving as a mechanism-specific positive control.

  • Doxorubicin: A standard-of-care cytotoxic chemotherapy agent, providing a benchmark for broad anti-proliferative activity.

Our objective is to present a logical, evidence-based workflow for researchers to validate the preclinical efficacy and mechanism of action of novel quinoline derivatives.

Part 1: In Vitro Validation – Assessing Cellular Potency and Mechanism

The initial phase of validation aims to answer two fundamental questions: Does the compound kill cancer cells? And if so, does it act on the intended molecular target? We address these using a human breast cancer cell line (MCF-7), which is known to have a constitutively active PI3K pathway.

Methodology 1: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability[8][9]. Metabolically active cells utilize mitochondrial reductase enzymes to convert the yellow MTT salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells[8].

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence[8][9].

  • Compound Treatment: Prepare serial dilutions of Compound Q, Buparlisib, and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) control wells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well, achieving a final concentration of 0.5 mg/mL[10][11]. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form[9].

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol) to dissolve the formazan crystals[11]. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution[11].

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[10].

  • Data Analysis: Subtract the average OD of the media-only blank wells from all other readings. Plot the percentage of cell viability against the log concentration of the compound and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Comparative Data: In Vitro Cytotoxicity

The table below presents hypothetical IC₅₀ values derived from the MTT assay, illustrating how Compound Q's performance is benchmarked.

CompoundCell LineAssayIC₅₀ (µM) [Hypothetical]Interpretation
Compound Q MCF-7 (Breast)MTT0.85Potent cytotoxic activity in the sub-micromolar range.
Buparlisib MCF-7 (Breast)MTT0.55High potency, as expected for a targeted PI3K inhibitor in a relevant cell line.
Doxorubicin MCF-7 (Breast)MTT0.15Very high potency, typical of a potent, broadly cytotoxic agent.
Methodology 2: Mechanism of Action via Western Blot

To validate that Compound Q inhibits the PI3K/Akt pathway, we use Western blotting to measure the phosphorylation status of key downstream proteins. A reduction in the phosphorylated forms of Akt (at Serine 473) and its substrate, S6 Ribosomal Protein, indicates successful target engagement[5][12].

Step-by-Step Protocol: Western Blot for PI3K Pathway

  • Cell Culture & Treatment: Grow MCF-7 cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity[12]. Treat cells with Compound Q (e.g., at 1x and 5x its IC₅₀) and Buparlisib for a defined period (e.g., 2 hours). Include an untreated control.

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate from each sample and load onto a polyacrylamide gel. Separate the proteins by size via electrophoresis[7].

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[7].

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding[6]. Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for:

    • Phospho-Akt (Ser473)[5][12]

    • Total Akt[5]

    • Phospho-S6 Ribosomal Protein

    • Total S6 Ribosomal Protein

    • β-Actin (as a loading control)

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature[12]. After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[6].

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific reduction in signaling.

Visualizing the Experimental Logic

The following diagrams illustrate the in vitro validation workflow and the targeted signaling pathway.

G cluster_0 Phase 1: In Vitro Validation start Select Cancer Cell Line (e.g., MCF-7) viability Cell Viability Assay (MTT) start->viability mechanism Mechanism of Action (Western Blot) start->mechanism ic50 Calculate IC₅₀ Value viability->ic50 ic50->mechanism Inform Dosing Concentration pathway Assess Pathway Inhibition (p-Akt / p-S6) mechanism->pathway

Caption: Workflow for in vitro validation of a novel compound.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT activates AKT AKT mTORC1 mTORC1 pAKT->mTORC1 S6K S6K mTORC1->S6K S6 S6 Ribosomal Protein S6K->S6 phosphorylates Proliferation Cell Growth & Survival S6->Proliferation CompoundQ Compound Q (Hypothesized Target) CompoundQ->PI3K inhibits

Caption: The PI3K/Akt signaling pathway targeted by Compound Q.

Part 2: In Vivo Validation – Efficacy in a Preclinical Model

Positive in vitro results must be translated to a living system. The murine tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a gold standard for evaluating the in vivo efficacy of novel anticancer agents[13][14][15].

Methodology: Murine Xenograft Model for Tumor Growth Inhibition

This protocol requires strict adherence to ethical guidelines for animal welfare and must be approved by an Institutional Animal Care and Use Committee (IACUC).

Step-by-Step Protocol: Xenograft Study

  • Animal Model: Use female athymic nude mice (4-6 weeks old). Allow them to acclimatize for at least one week before the study begins[15].

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells, resuspended in a mixture of media and Matrigel, into the right flank of each mouse[13].

  • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group)[15].

    • Group 1: Vehicle Control (e.g., oral gavage)

    • Group 2: Compound Q (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: Buparlisib (e.g., 30 mg/kg, oral gavage, daily)

    • Group 4: Doxorubicin (e.g., 2 mg/kg, intraperitoneal injection, weekly)

  • Treatment and Monitoring: Administer the compounds according to the defined schedule for 21-28 days. Monitor tumor volume and body weight three times a week. Body weight is a key indicator of systemic toxicity[15].

  • Endpoint and Analysis: The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period. Euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage for each group relative to the vehicle control.

Comparative Data: In Vivo Anti-Tumor Efficacy

The following table summarizes hypothetical results from a xenograft study, comparing the efficacy and tolerability of the tested agents.

Treatment GroupDosing RegimenFinal Tumor Volume (mm³) [Mean ± SEM]TGI (%)Body Weight Change (%)Interpretation
Vehicle Control Daily, p.o.1450 ± 1500+5.2Uninhibited tumor growth.
Compound Q 50 mg/kg, Daily, p.o.580 ± 9560-3.1Significant anti-tumor efficacy with good tolerability.
Buparlisib 30 mg/kg, Daily, p.o.510 ± 8065-4.5Strong efficacy, consistent with PI3K inhibition.
Doxorubicin 2 mg/kg, Weekly, i.p.435 ± 7570-12.5Highest efficacy but associated with significant toxicity (weight loss).

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to the preclinical validation of a novel quinoline-based kinase inhibitor. The hypothetical data for Compound Q demonstrates a promising profile: potent in vitro cytotoxicity driven by on-target inhibition of the PI3K/Akt pathway, which translates to significant and well-tolerated anti-tumor efficacy in vivo.

Compared to the benchmarks, Compound Q shows efficacy comparable to the targeted agent Buparlisib and, while slightly less potent than the cytotoxic agent Doxorubicin, it exhibits a markedly superior safety profile. These findings would strongly support its advancement into further preclinical development, including formal toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

References

  • Application Notes and Protocols for Western Blot Analysis of PI3K Pathway Activation. (n.d.). Benchchem.
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Application Notes and Protocols for Western Blot Analysis of the PI3K/Akt Pathway Following Lantus® Treatment. (n.d.). Benchchem.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (n.d.). Anticancer Research.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • MTT Assay Protocol. (n.d.). Cyrusbio.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC - PubMed Central.
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). NIH.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH.
  • PI3K/AKT signalling pathway panel (ab283852). (n.d.). Abcam.
  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.). PMC - NIH.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
  • This compound. (n.d.). Appchem.
  • This compound. (2023). ChemicalBook.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Case of 2,4-Dichloro-7-methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: Publicly available information on the specific compound, 2,4-Dichloro-7-methoxy-8-methylquinoline, is limited. Therefore, this guide will treat it as a hypothetical novel kinase inhibitor based on its quinoline scaffold, a common motif in kinase inhibitor drug discovery.[1][2][3] The principles and methodologies outlined herein represent a robust, industry-standard workflow for the comprehensive cross-reactivity profiling of any new chemical entity targeting the human kinome.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology.[3] However, the conserved nature of the ATP-binding pocket across kinase families presents a significant challenge: achieving inhibitor selectivity.[4] A lack of selectivity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising drug development program.[5] Conversely, well-characterized polypharmacology can be advantageous in certain therapeutic contexts.[6] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory requirement but a cornerstone of strategic drug development, guiding lead optimization and de-risking clinical progression.[7][8]

This guide provides a multi-tiered strategy for the in-depth cross-reactivity profiling of our hypothetical quinoline-based inhibitor, this compound. We will delineate the requisite biochemical and cellular assays, offer insights into experimental design, and provide frameworks for data interpretation.

A Multi-Tiered Approach to Cross-Reactivity Profiling

A robust profiling cascade for a novel kinase inhibitor should integrate biochemical and cellular assays to provide a holistic understanding of its selectivity. This tiered approach allows for efficient resource allocation, with broad, cost-effective screens in the initial tier, followed by more complex, physiologically relevant assays in subsequent tiers.

Tier 1: Kinome-Wide Biochemical Profiling

The initial step is to assess the inhibitor's activity against a large, representative panel of the human kinome. Several commercial platforms offer high-throughput screening services using various assay formats.

  • KINOMEscan™ (DiscoverX/Eurofins): This is a binding assay platform that quantitatively measures the interaction between a test compound and a panel of over 480 kinases.[9][10] The assay is based on active site-directed competition and is independent of ATP concentration, providing true thermodynamic binding affinities (Kd values).[9]

  • KinaseProfiler™ (Eurofins): This platform utilizes radiometric, luminescence, and TR-FRET activity-based assays to measure the enzymatic activity of a large panel of kinases in the presence of the inhibitor.[10]

  • HotSpot™/³³PanQinase™ (Reaction Biology): These are radiometric activity-based assays that offer a large kinase panel and the flexibility to test at various ATP concentrations, including physiologically relevant levels (1 mM).[11]

Experimental Rationale: The choice between a binding assay (like KINOMEscan™) and an activity-based assay (like KinaseProfiler™ or HotSpot™) depends on the desired output. Binding assays provide a direct measure of affinity (Kd), while activity assays provide a functional measure of inhibition (IC50). For a comprehensive profile, it is often beneficial to utilize both types of assays. Screening at a single high concentration (e.g., 1 or 10 µM) is a cost-effective way to identify initial hits, which can then be followed up with dose-response curves to determine potency (Kd or IC50).[12]

The results from a kinome-wide screen are typically visualized using a kinome dendrogram or a target-potency table. For clarity and comparative analysis, a tabular format is highly effective.

Table 1: Hypothetical Kinome-Wide Profiling Data for this compound at 1 µM

Kinase Target% Inhibition at 1 µMKinase FamilyPutative On-Target
GAK98%NAKYes
AAK195%NAKYes
BIKE92%NAKYes
SRC75%TKOff-Target
LCK68%TKOff-Target
YES165%TKOff-Target
............
400+ other kinases<50%Various-

Interpreting the Data: Quantifying Selectivity

Several metrics can be used to quantify selectivity from large-scale profiling data.[12]

  • Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[13][14] A lower S-score indicates higher selectivity.[13]

  • Gini Coefficient: This metric assesses the distribution of inhibitory activity across the kinome. A Gini score of 1 indicates inhibition of a single kinase, while a score of 0 signifies equal inhibition of all kinases.[15]

For our hypothetical compound, an S(3µM) score would be calculated based on the number of kinases with a Kd below 3 µM, providing a quantitative measure of its selectivity.

Tier 2: Cellular Target Engagement

Biochemical assays, while essential, do not fully recapitulate the complexities of the cellular environment. Therefore, it is crucial to validate on- and off-target interactions in intact cells.

CETSA is a powerful technique for assessing target engagement in a cellular context.[16][17][18] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[17][18][19]

Experimental Workflow: CETSA

CETSA_Workflow

The NanoBRET™ assay is another live-cell method that quantifies compound binding to a target protein.[20][21][22][23] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.[22] Competitive displacement of the tracer by the test compound results in a dose-dependent decrease in the BRET signal.[21]

Experimental Workflow: NanoBRET™ Target Engagement

NanoBRET_Workflow

Tier 3: Cellular Phenotypic and Cytotoxicity Assays

The final tier of profiling involves assessing the functional consequences of target and off-target engagement. This is typically achieved through cytotoxicity and cell proliferation assays across a panel of cancer cell lines.

Commonly Used Assays:

  • MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[24][25]

  • CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive assay that quantifies ATP levels as a measure of metabolically active cells.[24][26][27][28]

Experimental Rationale: It is advisable to use multiple, mechanistically distinct cytotoxicity assays to avoid artifacts. For example, some compounds can interfere with the chemistry of the MTT assay, leading to erroneous results.[24] The CellTiter-Glo® assay is often considered a more robust alternative.[24] Screening against a diverse panel of cell lines can reveal potential sensitivities and provide insights into the compound's mechanism of action.

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LinePrimary Cancer TypeGAK ExpressionIC50 (µM)
A549Lung CarcinomaHigh0.5
HCT116Colorectal CarcinomaHigh0.8
MCF7Breast AdenocarcinomaModerate2.5
K562Chronic Myelogenous LeukemiaLow>10

Comparative Analysis and Candidate Selection

The ultimate goal of cross-reactivity profiling is to inform the selection of a lead candidate for further preclinical development.[29][30] The ideal candidate will exhibit high potency against its intended target(s) and a clean off-target profile, particularly against kinases known to be associated with toxicity (e.g., hERG, certain SRC family kinases).[31]

By comparing the cross-reactivity profile of this compound with those of known clinical-stage or approved kinase inhibitors, researchers can benchmark its selectivity and anticipate potential liabilities. This comparative analysis, coupled with data from cellular assays, provides a strong foundation for a "Go/No-Go" decision in the drug discovery cascade.[29]

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment: Plate cells (e.g., A549) in a suitable format and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heat Challenge: Heat the cell suspensions or intact cells in a PCR cycler or water bath to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[17]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction (containing stabilized protein) from the insoluble, aggregated proteins by centrifugation.[32]

  • Protein Quantification: Analyze the soluble fractions by Western blot using an antibody specific to the target kinase (e.g., GAK) or by mass spectrometry for proteome-wide analysis.

  • Data Analysis: Quantify the band intensities from the Western blot and plot them against the corresponding temperature to generate thermal melt curves. Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm) induced by the compound.

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[33]

  • Compound and Tracer Addition: In a white, 384-well assay plate, add the test compound at various concentrations. Then, add the transfected cells and the NanoBRET™ tracer at its predetermined optimal concentration.[33]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.[33]

  • Substrate Addition and Signal Reading: Add the Nano-Glo® substrate and immediately read the luminescence at 450 nm (donor) and >600 nm (acceptor) using a plate reader equipped with appropriate filters.[33]

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cells into a 96- or 384-well opaque-walled plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Assay Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and then mix to form the CellTiter-Glo® Reagent. Add the reagent to each well in a volume equal to the volume of cell culture medium.

  • Incubation and Lysis: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[27]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Bryant, D. H., & Kireev, D. B. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN–a Chemical Systems Biology approach.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (pp. 235-251). Humana Press, New York, NY.
  • Susewind, J., & Lange, F. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5605.
  • Dai, L., Zhao, T., Li, H., & Chen, Y. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 213-220.
  • de Oliveira, P. F., & de Moraes, M. C. (2022). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. ChemMedChem, 17(1), e202100511.
  • de Oliveira, P. F., & de Moraes, M. C. (2022). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. ResearchGate. Retrieved from [Link]

  • El-Gamal, M. I., & Oh, C. H. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Berger, J. P., & Lee, W. (2015). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 6(12), 1195-1200.
  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved from [Link]

  • Horvath, Z. (2008). Requirements for a lead compound to become a clinical candidate. Current Opinion in Chemical Biology, 12(4), 472-478.
  • Parikh, P. K., & Ghate, M. D. (2020). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences, 17(2), 148.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • Contract Pharma. (2021). Preparing for Preclinical Testing: A Readiness Checklist. Retrieved from [Link]

  • Drewry, D. H., & Willson, T. M. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv.
  • Lake, E. W., Muretta, J. M., & Levinson, N. M. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(49), E11529-E11538.

Sources

Benchmarking 2,4-Dichloro-7-methoxy-8-methylquinoline: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold as a Modern Pharmacophore

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1][2] This versatility has led to the development of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[3][4][5] The biological effects of quinoline derivatives are profoundly influenced by the nature and positioning of their substituents.[1] Notably, 2,4-disubstituted quinolines have emerged as a promising class of anticancer agents, demonstrating capabilities to induce cell cycle arrest and apoptosis.[6]

This guide introduces 2,4-Dichloro-7-methoxy-8-methylquinoline , a novel quinoline derivative, and provides a framework for its systematic evaluation against established anticancer drugs. We will explore its potential efficacy by outlining a series of robust, industry-standard preclinical assays. This document is intended to serve as a comprehensive resource for researchers, offering both the theoretical underpinnings and practical methodologies for such a comparative analysis.

Rationale for Benchmarking: Establishing a Therapeutic Context

To ascertain the therapeutic potential of this compound, a direct comparison with clinically relevant and mechanistically diverse anticancer agents is imperative. For the purpose of this guide, we have selected two benchmark drugs:

  • Doxorubicin: A well-established chemotherapeutic agent known to intercalate DNA and inhibit topoisomerase II, leading to cell death.

  • Erlotinib: A tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation of many cancer types.

The choice of these benchmarks allows for a multi-faceted evaluation of our target compound, probing its potential to act through classical cytotoxic mechanisms or via more targeted signal transduction pathways.

Comparative In Vitro Efficacy: A Multi-Assay Approach

A rigorous assessment of anticancer activity necessitates a battery of in vitro assays designed to measure cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.

Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, and Erlotinib for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

Visualizing the Workflow: MTT Assay

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data (Hypothetical)
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
This compound5.28.13.5
Doxorubicin0.81.20.5
Erlotinib>502.5>50

This hypothetical data suggests that our novel quinoline derivative exhibits moderate cytotoxicity against the tested cell lines, with higher potency in the colon cancer cell line.

Cell Cycle Analysis: Unveiling the Mechanism of Growth Inhibition

To understand how this compound inhibits cell proliferation, we can analyze its effect on the cell cycle using flow cytometry.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Induction: Detecting Programmed Cell Death

A hallmark of many effective anticancer drugs is their ability to induce apoptosis. This can be assessed by detecting key markers of apoptosis, such as the externalization of phosphatidylserine (using Annexin V staining) and the cleavage of PARP (Poly (ADP-ribose) polymerase).

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 48 hours.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Probing the Molecular Target: Potential Signaling Pathways

Given that many quinoline derivatives act as kinase inhibitors, it is plausible that this compound may interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Visualizing a Potential Signaling Pathway

PI3K_Pathway Target 2,4-Dichloro-7-methoxy- 8-methylquinoline PI3K PI3K Target->PI3K inhibits? GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A potential mechanism of action via inhibition of the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the initial preclinical evaluation of this compound. The proposed experiments will enable a robust comparison against established anticancer drugs, shedding light on its cytotoxic potency and potential mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to identify its direct molecular target. The quinoline scaffold continues to be a rich source of novel therapeutic agents, and a systematic approach to benchmarking new derivatives is crucial for advancing the field of oncology drug discovery.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [No Source Provided].
  • Comprehensive review on current developments of quinoline-based anticancer agents. [No Source Provided].
  • Biological activities of quinoline deriv
  • Current Pharmaceutical Aspects of Synthetic Quinoline Deriv
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Pharmacological Potential of Quinoline Deriv

Sources

A Comparative Study of the Physicochemical Properties of Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry.[1][2][3] Its bicyclic structure, consisting of a benzene ring fused to a pyridine ring, serves as a versatile scaffold for the development of a wide array of therapeutic agents.[1][3][4] The pharmacological diversity of quinoline derivatives, ranging from antimalarial to anticancer and antibacterial activities, is profoundly influenced by their physicochemical properties.[1][5][6][7] These properties, including solubility, lipophilicity, ionization constant (pKa), melting point, and stability, govern a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[8]

This guide provides a comparative analysis of the key physicochemical properties of several prominent quinoline derivatives. By understanding the interplay between chemical structure and these fundamental properties, researchers can make more informed decisions in the design and development of novel quinoline-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships within this important class of compounds.

The Influence of Structure on Physicochemical Properties

The addition of different functional groups to the quinoline core dramatically alters its physicochemical characteristics. These modifications are not merely decorative; they are strategic alterations that fine-tune the molecule's behavior in a biological system. The nature, position, and orientation of these substituents dictate the ultimate pharmacological and pharmacokinetic profile of the derivative.[9][10][11][12][13]

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. For a compound to be absorbed, it must first dissolve in the gastrointestinal fluids. The solubility of quinoline derivatives is highly dependent on several factors, most notably pH and the nature of their substituents.[5][9]

As weak bases, the solubility of many quinoline derivatives is pH-dependent.[5][9] In acidic environments, the nitrogen atom in the quinoline ring can become protonated, forming a more water-soluble salt.[9] Conversely, in neutral to basic conditions, the compound may be less soluble.[9] The presence of ionizable groups, such as carboxylic acids or amines, on the substituents will further complicate this relationship.[9] For instance, quinoline-4-carboxylic acid derivatives exhibit increased solubility in neutral to basic conditions where the carboxylic acid is deprotonated to the more soluble carboxylate anion.[9]

Temperature also plays a role, with solubility generally increasing with a rise in temperature.[9][14] The crystalline structure of the solid form is another key factor; a more stable crystal lattice requires more energy to break apart, leading to lower solubility.[9]

Table 1: Comparative Solubility of Selected Quinoline Derivatives

CompoundStructureSolubility DataReference(s)
Quinoline C9H7NSlightly soluble in cold water, readily dissolves in hot water and most organic solvents.[2][2][15]
Chloroquine C18H26ClN3Soluble in water.[16]
Mefloquine Hydrochloride C17H16F6N2O · HClInsoluble in water; soluble in DMSO and ethanol.[17][17][18]
Primaquine C15H21N3O5.64e-02 g/L in water.[19][19]
Bedaquiline C32H31BrN2O2[20][21]
Lipophilicity (logP): Balancing Membrane Permeability and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a compound's affinity for a non-polar environment relative to a polar one. This property is crucial for a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[8] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and higher toxicity.[22]

The introduction of substituents can significantly alter the lipophilicity of the quinoline core. For example, adding alkyl or aryl groups generally increases lipophilicity, while introducing polar groups like hydroxyl or carboxyl groups decreases it. The position of the substituent also matters; for instance, in a series of quinoline-1,4-quinone hybrids, the introduction of a nitrogen atom was found to reduce lipophilicity.[8]

Table 2: Comparative Lipophilicity (logP) of Selected Quinoline Derivatives

CompoundlogPReference(s)
Chloroquine 4.63[16]
Primaquine 2.1[19]
Bedaquiline 7.38 (XLogP)[23]
Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa value indicates the strength of an acid or a base and is the pH at which a compound exists in equal proportions of its ionized and non-ionized forms. For quinoline derivatives, which are typically weak bases, the pKa of the quinoline nitrogen is a critical parameter.[24][25] This value determines the extent of ionization at different physiological pHs, which in turn affects solubility, membrane permeability, and receptor binding.

The basicity of the quinoline nitrogen can be influenced by the electronic effects of substituents on the ring. Electron-withdrawing groups tend to decrease basicity (lower pKa), while electron-donating groups increase it (higher pKa). For example, quinoline itself has a pKa of 4.90.[15][25][26] The introduction of an amino group, an electron-donating group, generally increases the basicity.

Table 3: Comparative pKa of Selected Quinoline Derivatives

CompoundpKaReference(s)
Quinoline 4.90[15][25][26]
Chloroquine 8.36, 10.2[27]
Primaquine 3.74, 9.99 (Uncertain)[28]
Melting Point: An Indicator of Purity and Stability

The melting point is the temperature at which a solid turns into a liquid. It is a fundamental physical property that provides an indication of the purity and the strength of the crystal lattice of a compound. A sharp and well-defined melting point is often indicative of a pure substance. Variations in the melting point of different quinoline derivatives reflect differences in their molecular weight, symmetry, and the intermolecular forces in their crystal structures.

Table 4: Comparative Melting Point of Selected Quinoline Derivatives

CompoundMelting Point (°C)Reference(s)
Chloroquine 87-89.5[16]
Primaquine < 25[19][28]
Stability: Ensuring Therapeutic Efficacy

The chemical stability of a drug substance is paramount to its therapeutic efficacy and safety. Quinoline derivatives can be susceptible to degradation under various conditions, including exposure to light, heat, and certain pH ranges.[29] For instance, many quinoline compounds are photosensitive and can degrade upon exposure to UV or even ambient light, often leading to discoloration.[29] Temperature can also accelerate degradation, and the stability of these compounds in aqueous solutions is often pH-dependent.[29]

Understanding the degradation pathways and kinetics is crucial for developing stable formulations and establishing appropriate storage conditions. Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for monitoring the integrity of quinoline derivatives over time.[29]

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is the bedrock of any comparative study. Below are outlines of standard methodologies for determining the key physicochemical properties discussed.

Workflow for Determining Physicochemical Properties

G cluster_0 Physicochemical Property Determination cluster_1 Data Analysis & Interpretation A Quinoline Derivative Synthesis & Purification B Solubility Determination (e.g., Shake-Flask Method) A->B C Lipophilicity (logP) Measurement (e.g., RP-HPLC) A->C D pKa Determination (e.g., Potentiometric Titration) A->D E Melting Point Analysis (e.g., DSC) A->E F Stability Assessment (e.g., Stability-Indicating HPLC) A->F G Structure-Property Relationship Analysis B->G C->G D->G E->G F->G H Comparative Evaluation G->H I Informing Drug Design H->I

Caption: A generalized workflow for the experimental determination and analysis of the physicochemical properties of quinoline derivatives.

Experimental Protocol for Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: An excess amount of the quinoline derivative is added to a known volume of a specific solvent (e.g., water, buffer of a certain pH) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the quinoline derivative in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Experimental Protocol for Lipophilicity (logP) Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for estimating logP values.[30]

  • Chromatographic System: An HPLC system equipped with a C18 column and a UV detector is used.

  • Mobile Phase: A series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.

  • Standard and Sample Preparation: A set of standard compounds with known logP values and the test quinoline derivative are dissolved in a suitable solvent.

  • Chromatographic Runs: Each standard and the test compound are injected into the HPLC system with each mobile phase composition. The retention time (t_R_) is recorded.

  • Calculation of Retention Factor (k): The retention factor is calculated using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

  • Data Analysis: The logarithm of the retention factor (log k) is plotted against the percentage of the organic modifier in the mobile phase. The log k value extrapolated to 100% aqueous phase (log k_w_) is determined.

  • Calibration Curve: A calibration curve is generated by plotting the known logP values of the standards against their corresponding log k_w_ values.

  • logP Determination: The logP of the test quinoline derivative is determined from the calibration curve using its measured log k_w_ value.

Relationship between Structure, Properties, and Biological Activity

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Pharmacokinetics (ADMET) A Quinoline Core C Solubility A->C D Lipophilicity (logP) A->D E pKa A->E F Stability A->F B Substituents (Nature, Position) B->C B->D B->E B->F G Absorption C->G D->G H Distribution D->H E->G E->H F->G L Biological Activity G->L H->L I Metabolism I->L J Excretion J->L K Toxicity K->L

Caption: The interconnected relationship between the molecular structure of quinoline derivatives, their physicochemical properties, pharmacokinetic profile, and ultimately their biological activity.

Conclusion

The physicochemical properties of quinoline derivatives are not independent variables but rather a complex and interconnected set of characteristics that are dictated by the molecular structure. A thorough understanding and a robust experimental determination of these properties are indispensable for the rational design of new drug candidates. By carefully selecting and positioning substituents on the quinoline scaffold, medicinal chemists can modulate solubility, lipophilicity, and pKa to optimize the ADMET profile and enhance the therapeutic potential of this remarkable class of compounds. This guide serves as a foundational resource for researchers embarking on the exciting journey of quinoline-based drug discovery.

References

  • Vertex AI Search. (n.d.). Physicochemical properties, lipophilicity, drug-likeness, and pharmacokinetics of chloroquine (CQ) and droxychloroquine (HCQ) based on their absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • BenchChem. (2025).
  • PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
  • Pharmapproach. (2020, April 21). CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • National Center for Biotechnology Inform
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Carvajal, M. T., & Myrdal, P. B. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 108.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Inform
  • ChemicalBook. (n.d.). Primaquine CAS#: 90-34-6.
  • MDPI. (2022, January 24).
  • ResearchGate. (2025, October 14).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bedaquiline.
  • APExBIO. (n.d.). Mefloquine hydrochloride - Antimalarial Agent.
  • Cayman Chemical. (2022, December 5).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Some physical properties of mefloquine and its metal complex.
  • InvivoChem. (n.d.).
  • National Center for Biotechnology Inform
  • Novelty Journals. (2022, June 20).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. (n.d.). Quinoline.
  • ACS Publications. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
  • ResearchGate. (2025, August 7). (PDF)
  • MDPI. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents.
  • PubMed Central. (2021, May 23).
  • ResearchGate. (n.d.). The experimental lipophilicity (logPTLC) for compounds 1-24.
  • ResearchGate. (2025, August 5). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases.
  • PubMed. (2019, January 15).
  • ResearchGate. (n.d.). Some physical properties of mefloquine and its metal complex.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mefloquine.
  • Inchem.org. (n.d.).
  • Inchem.org. (n.d.). Chloroquine (PIM 123).
  • Organic Chemistry Data. (2022, April 7).
  • National Center for Biotechnology Information. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (n.d.).
  • mVOC 4.0. (n.d.). Quinoline.
  • Semantic Scholar. (n.d.). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists.
  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline.
  • ResearchGate. (2025, August 6). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists.
  • Jetir.Org. (n.d.).
  • The Pharma Innovation. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-7-methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,4-dichloro-7-methoxy-8-methylquinoline (CAS No. 1108659-32-0) is fundamental to scientific advancement.[1] However, our responsibility extends beyond synthesis and application to the safe and environmentally conscious management of these compounds throughout their lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Identification: Understanding the "Why"

This compound belongs to the class of chlorinated aromatic compounds.[2] While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural similarity to other chlorinated quinolines allows us to infer a probable hazard profile. Chlorinated heterocyclic compounds are often associated with significant health and environmental risks.[3] They can be toxic if swallowed, cause skin and eye irritation, and may exhibit persistence in the environment.[2][3][4] Therefore, the foundational principle of its disposal is to manage it as hazardous waste from the point of generation to its final destruction.[2][5]

Inferred Hazard Profile Summary

Hazard CategoryAnticipated RiskRationale & Causality
Acute Toxicity (Oral) Toxic if swallowed.[4]The quinoline core and chloro-substituents can interfere with biological processes upon ingestion.
Skin & Eye Irritation Causes skin irritation and serious eye irritation/damage.[6][7]Halogenated organic compounds frequently act as irritants upon direct contact with tissues.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[4]Chlorinated aromatics are known for their environmental persistence and potential for bioaccumulation.[2]
Combustion Products Hazardous gases (e.g., Nitrogen Oxides, Carbon Monoxide, Hydrogen Chloride) are produced in a fire.[5][8]Thermal decomposition will break down the molecule, releasing its constituent elements in toxic gaseous forms.

The Core Protocol: A Step-by-Step Disposal Workflow

The only acceptable disposal method for this compound and materials contaminated with it is through a licensed hazardous waste management company.[3][9] In-lab neutralization is not recommended due to the potential for hazardous reactions. The following workflow ensures safety and regulatory compliance.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[9] Immediately separate waste into two distinct streams:

  • Solid Waste: This stream includes:

    • Unused or expired this compound.

    • Contaminated Personal Protective Equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated consumables like weighing papers, pipette tips, and absorbent materials from spill cleanups.

  • Liquid Waste: This stream includes:

    • Solutions containing dissolved this compound.

    • Solvent rinses from contaminated glassware.

Causality: Mixing different waste types, especially with incompatible chemicals like strong oxidizing agents, can lead to exothermic reactions, fires, or the generation of toxic gases.[5][8]

Step 2: Select and Prepare Appropriate Waste Containers
  • For Solid Waste: Use a dedicated, leak-proof hazardous waste container with a secure lid. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • For Liquid Waste: Use a sealable, shatter-proof container, typically glass or HDPE, designed for liquid chemical waste. If using a glass bottle, a secondary containment bin is recommended to mitigate spills from breakage.

Expert Tip: Never use metal containers for halogenated compounds, as they can corrode over time, leading to leaks.

Step 3: Accurate and Compliant Waste Labeling

Proper labeling is a regulatory requirement and is essential for the safety of everyone who handles the waste. Your institution's Environmental Health and Safety (EHS) office will provide specific label formats, but all labels must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The CAS Number: "1108659-32-0" .[1]

  • An accurate list of all constituents, including solvents and their approximate percentages.

  • The primary hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").

  • The date of accumulation (the date the first drop of waste entered the container).

Step 4: Safe Interim Storage

Store sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory. This area should be:

  • Well-ventilated , preferably within a fume hood or a ventilated cabinet.[6]

  • Away from incompatible materials , particularly strong oxidizing agents.[5][8]

  • Secure , to prevent unauthorized access.

  • Equipped with secondary containment to capture any potential leaks.

Containers must remain closed except when actively adding waste.[6]

Step 5: Arrange for Professional Disposal

Contact your institution's EHS department to schedule a pickup for your hazardous waste.[3][9] Do not allow waste to accumulate beyond regulatory time or volume limits. The EHS office will coordinate with a licensed hazardous waste disposal company, which will transport the material for final destruction, typically via high-temperature incineration.[9] This method ensures the complete breakdown of the hazardous compound into less harmful components.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

Caption: Disposal workflow for this compound.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.[2]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate. Secure the entrance to the area.

  • Don PPE: Before re-entering, don appropriate PPE: chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] For large spills or if dust is airborne, respiratory protection may be necessary.[3]

  • Contain the Spill: Working from the outside in, cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent.[5] Avoid raising dust.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2] Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office.

By adhering to these rigorous procedures, you ensure that your vital research does not come at the cost of safety or environmental integrity. This commitment to responsible chemical management is a hallmark of scientific excellence.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Quinoline. Available at: [Link]

  • National Institutes of Health (NIH). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available at: [Link]

Sources

Navigating the Synthesis and Handling of 2,4-Dichloro-7-methoxy-8-methylquinoline: A Senior Application Scientist's Guide to Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of drug development and organic synthesis, the novel compound 2,4-Dichloro-7-methoxy-8-methylquinoline presents both intriguing possibilities and significant handling challenges. As a halogenated heterocyclic compound, its reactivity and potential biological activity demand a meticulous and informed approach to laboratory safety. This guide, compiled from the perspective of a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your team.

Understanding the Hazard Landscape: A Data-Driven Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, a thorough analysis of structurally analogous compounds, such as 4,7-Dichloroquinoline and other chlorinated quinoline derivatives, allows for a robust, precautionary hazard assessment.[1][2] The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Dichlorinated quinolines are known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1]

  • Acute Toxicity: While specific data is pending, related compounds are harmful if swallowed.[3]

Given these potential hazards, a conservative approach is warranted, treating this compound as a substance with significant potential for harm upon exposure.

The Last Line of Defense: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is a critical component of a comprehensive safety strategy, acting as the final barrier between the researcher and the chemical. The selection and proper use of PPE for handling this compound should be guided by the principle of minimizing all potential routes of exposure.

Essential Personal Protective Equipment
PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon known or suspected contact with the compound. Nitrile provides good resistance to a range of chemicals, and the inner glove offers protection during the doffing of the contaminated outer glove.
Eye and Face Protection Chemical splash goggles that form a seal around the eyes are required at all times. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.
Body Protection A flame-resistant laboratory coat with long sleeves and tight-fitting cuffs is essential. For larger scale operations or in the event of a spill, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. In situations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is required.

Operational Blueprint: From Weighing to Quenching

A well-defined operational plan is paramount to ensuring safety and reproducibility. The following step-by-step guidance is designed to address the key stages of working with this compound.

Step-by-Step Handling Protocol
  • Preparation and Weighing:

    • Before handling, ensure that a designated and properly functioning chemical fume hood is available.

    • Don all required PPE as outlined in the table above.

    • Weigh the solid compound within the fume hood, preferably on a disposable weighing paper or in a tared, sealed container to minimize the generation of dust.

  • Dissolution and Reaction Setup:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • All transfers of the compound or its solutions should be performed using appropriate tools such as a spatula for solids or a syringe/cannula for liquids, always within the confines of the fume hood.

    • The reactivity of 2,4-dichloroquinolines suggests a susceptibility to nucleophilic substitution.[4] Therefore, exercise caution when introducing nucleophiles to the reaction mixture and consider the potential for exothermic reactions.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction from outside the fume hood sash whenever possible.

    • Quenching of the reaction should be performed slowly and with appropriate cooling to control any potential exotherms.

Decontamination and Disposal: A Cradle-to-Grave Responsibility

The lifecycle of a chemical in the laboratory extends beyond its use in an experiment. Proper decontamination and disposal are critical to preventing environmental contamination and ensuring the safety of all laboratory personnel.

Decontamination Protocol

In the event of a spill, the following procedure should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite or sand.

  • Neutralize (with caution): While not universally applicable, for some chlorinated compounds, a neutralizing agent can be used. However, given the unknown reactivity of this specific compound, this step should only be undertaken with a full understanding of the potential reaction products.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Final Cleaning: Clean the spill area with a detergent and water solution, and collect the cleaning materials for disposal as hazardous waste.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Unused compound, contaminated weighing papers, gloves, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any solvents used for cleaning should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.[5]

Visualizing the Workflow for Enhanced Safety

To further clarify the operational and safety procedures, the following workflow diagram illustrates the key decision points and actions required when working with this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Operation cluster_spill Spill Response Prep Pre-Operational Check: - Fume Hood Certified - Spill Kit Ready - Waste Containers Labeled DonPPE Don Full PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat Prep->DonPPE Weigh Weigh Solid in Fume Hood DonPPE->Weigh Dissolve Dissolve/React in Fume Hood Weigh->Dissolve Monitor Monitor Reaction Dissolve->Monitor Decontaminate Decontaminate Glassware & Surfaces in Fume Hood Monitor->Decontaminate Spill Spill Occurs? Monitor->Spill DisposeWaste Segregate & Dispose of Solid and Liquid Waste Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE Finish Procedure Complete DoffPPE->Finish Spill->Decontaminate No SpillResponse Execute Spill Protocol: 1. Evacuate & Alert 2. Don Enhanced PPE 3. Contain & Clean 4. Dispose as HazWaste Spill->SpillResponse Yes SpillResponse->Decontaminate

Caption: A workflow diagram illustrating the key safety and operational steps for handling this compound.

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the pursuit of scientific discovery.

References

  • Central Drug House (P) Ltd.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-8-methoxy-2-methylquinoline. 2025-10-16.
  • National Center for Biotechnology Information. Toxicological Profile for Methoxychlor. In: Toxicological Profiles. Bethesda (MD): Agency for Toxic Substances and Disease Registry (US); 2002.
  • Kumar, A., et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 2025-08-27.
  • Baxendale, I. R., et al. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. 2021-09-23.
  • Apollo Scientific.
  • Sigma-Aldrich. SAFETY DATA SHEET: 4,7-Dichloroquinoline. 2024-09-06.
  • Fisher Scientific.
  • El-Sayed, A. M., et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
  • Sureshbabu, P., et al. Synthesis of 7-Chloro-4-methoxy-thieno[2,3-b]quinoline-2-carboxylate 2, and further functionalizations.
  • Singh, P., et al. Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. 2022-09-17.
  • Carl ROTH.
  • Li, H., et al.
  • ChemicalBook. 2-chloro-7-methylquinoline synthesis.
  • Echemi.
  • Weill Cornell Medicine Environmental Health and Safety. Waste Disposal Procedure. EHS Program Manual 5.2.
  • Al-Hussain, S. A., et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Bower, J. F., et al. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Wang, C., et al. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-7-methoxy-8-methylquinoline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-7-methoxy-8-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.